5-Chloropyridine-2-carbothioamide
Description
Structure
3D Structure
Properties
IUPAC Name |
5-chloropyridine-2-carbothioamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN2S/c7-4-1-2-5(6(8)10)9-3-4/h1-3H,(H2,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCXQEGCLAGPNPO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1Cl)C(=S)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
499796-72-4 | |
| Record name | 5-chloropyridine-2-carbothioamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Introduction: The Strategic Importance of the Pyridine Carbothioamide Scaffold
An In-depth Technical Guide to the Chemical Properties and Applications of 5-Chloropyridine-2-carbothioamide
This guide provides a comprehensive technical overview of this compound, a heterocyclic thioamide of significant interest in medicinal chemistry and materials science. Designed for researchers, chemists, and drug development professionals, this document synthesizes core chemical properties, reactivity, and therapeutic potential, grounding theoretical knowledge in practical application and mechanistic understanding.
The pyridine carbothioamide moiety is a privileged scaffold in modern drug discovery.[1][2] Its derivatives are recognized for a wide spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and anti-urease properties.[2][3][4] The core structure, featuring a pyridine ring linked to a thioamide group (-C(=S)NH₂), offers a unique combination of properties:
-
Ligand Capabilities: The nitrogen atom of the pyridine ring and the sulfur atom of the thioamide group can act as a bidentate ligand, forming stable complexes with various metal ions. This property is extensively exploited in the design of novel organometallic anticancer agents, such as ruthenium complexes.[3]
-
Hydrogen Bonding: The thioamide group provides both hydrogen bond donors (N-H) and acceptors (C=S), enabling strong and specific interactions with biological targets like enzyme active sites.[1][2]
-
Structural Versatility: The pyridine ring can be readily functionalized at multiple positions, allowing for the fine-tuning of steric, electronic, and pharmacokinetic properties.
The subject of this guide, This compound , incorporates a chloro-substituent, which critically modulates the molecule's lipophilicity and electronic profile. This substitution is a common strategy in medicinal chemistry to enhance cell permeability and metabolic stability, potentially leading to improved drug-like properties and therapeutic efficacy.[4]
Physicochemical and Spectroscopic Profile
A thorough understanding of a compound's physical and spectral properties is fundamental for its synthesis, purification, and characterization.
Core Chemical Properties
The essential properties of this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C₆H₅ClN₂S | PubChem[5][6] |
| Molecular Weight | 172.64 g/mol | Calculated |
| Monoisotopic Mass | 171.98619 Da | PubChem[5] |
| Appearance | Expected to be a crystalline solid | General observation for similar compounds |
| XlogP (Predicted) | 1.3 | PubChem[5] |
| CAS Number | 58742268 (for this specific structure) | PubChem[6] |
Spectroscopic Characterization
Spectroscopic analysis provides the definitive structural confirmation of the molecule.
-
Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic peaks confirming the presence of key functional groups. Based on analogs, significant vibrations include N-H stretching in the range of 3355–3439 cm⁻¹ and C=S stretching vibrations from 1690–1720 cm⁻¹.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum will display distinct signals for the three aromatic protons on the pyridine ring and the two protons of the primary thioamide (-NH₂). The chemical shifts will be influenced by the electron-withdrawing effects of the chlorine atom and the thioamide group.
-
¹³C NMR: The carbon NMR will show six distinct signals corresponding to the six carbon atoms in the molecule. The thiocarbonyl carbon (C=S) is expected to appear significantly downfield.
-
-
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry would confirm the molecular weight. Predicted adducts include [M+H]⁺ at m/z 172.99347 and [M+Na]⁺ at m/z 194.97541.[5] The fragmentation pattern would likely involve cleavage of the thioamide group and fragmentation of the pyridine ring.[7]
Synthesis and Reactivity
Synthetic Pathways
The synthesis of pyridine carbothioamides can be achieved through several established routes. A common and effective method involves the reaction of a corresponding pyridine carboxaldehyde with a thiosemicarbazide.[2]
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol: Synthesis of this compound
This protocol is a representative method based on established literature for analogous compounds.[2]
-
Preparation of Reactant Solutions:
-
Dissolve one molar equivalent of 5-chloropyridine-2-carboxaldehyde in a minimal amount of absolute ethanol in a round-bottom flask equipped with a magnetic stirrer.
-
In a separate beaker, dissolve one molar equivalent of thiosemicarbazide in absolute ethanol, warming gently if necessary to achieve full dissolution.
-
-
Reaction:
-
With constant stirring at room temperature, add the thiosemicarbazide solution dropwise to the aldehyde solution.
-
A precipitate is expected to form as the reaction proceeds.
-
Continue stirring the mixture at room temperature for 2-4 hours to ensure the reaction goes to completion.
-
-
Isolation and Purification:
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the crude product with a small amount of cold ethanol to remove any unreacted starting materials.
-
Purify the product by recrystallization from a suitable solvent, such as ethanol, to yield the final, pure this compound.
-
-
Characterization:
-
Confirm the identity and purity of the final product using TLC, melting point analysis, and spectroscopic methods (IR, NMR, MS) as described in Section 2.2.
-
Chemical Reactivity
The reactivity of this compound is dominated by the thioamide group and its interplay with the pyridine ring.
-
Metal Coordination: As previously mentioned, the pyridine nitrogen and thioamide sulfur form a stable five-membered chelate ring with transition metals. This is a cornerstone of its use in developing organometallic therapeutics.[3]
-
Schiff Base Formation: The primary amine of the thioamide can react with aldehydes and ketones to form Schiff bases, further expanding the molecular diversity and therapeutic potential of the scaffold.[2]
-
Nucleophilic Substitution: The chlorine atom at the 5-position is on an electron-deficient ring, making it susceptible to nucleophilic aromatic substitution under certain conditions, allowing for further derivatization.
Caption: Chelation of a metal ion by the carbothioamide scaffold.
Applications in Drug Development and Medicinal Chemistry
The pyridine carbothioamide scaffold is a validated pharmacophore. The introduction of a 5-chloro substituent is anticipated to modulate activity, selectivity, and pharmacokinetic profiles.
Anticancer Activity
Derivatives of pyridine carbothioamide have demonstrated potent antiproliferative activity against a range of cancer cell lines.[4] One key mechanism is the inhibition of tubulin polymerization.[4]
-
Mechanism of Action (Tubulin Inhibition): Certain sulfonamide-functionalized pyridine carbothioamides bind to the colchicine site of β-tubulin.[4] This interaction disrupts the dynamic assembly and disassembly of microtubules, which are essential for cell division, leading to mitotic arrest and apoptosis in cancer cells. The lipophilicity of the molecule, which would be increased by the 5-chloro group, has been shown to be a critical factor for cytotoxicity and cellular uptake.[3][4]
Anti-inflammatory Potential
Recent studies have highlighted the promise of pyridine carbothioamide analogs as potent anti-inflammatory agents.[1][2][8]
-
Mechanism of Action (COX/NOS Inhibition): These compounds have shown the ability to inhibit key enzymes in the inflammatory cascade, including cyclooxygenase-1 (COX-1), cyclooxygenase-2 (COX-2), and nitric oxide synthase (NOS).[1][2] Molecular docking studies reveal that the carbothioamide moiety can form critical hydrogen bonds within the active sites of these enzymes. By inhibiting these targets, the compounds reduce the production of pro-inflammatory mediators like prostaglandins and nitric oxide.
Caption: Inhibition of the COX pathway by pyridine carbothioamides.
Other Therapeutic Areas
-
Anti-urease Activity: Derivatives have shown potent inhibitory effects against the urease enzyme, a virulence factor in infections caused by bacteria like Helicobacter pylori.[3]
-
Antitubercular Agents: The related hydrazinecarbothioamide scaffold has been investigated for activity against Mycobacterium tuberculosis, with evidence suggesting inhibition of targets like CYP51.[9]
Conclusion and Future Outlook
This compound is a strategically designed chemical entity that builds upon the proven therapeutic potential of the pyridine carbothioamide scaffold. The incorporation of a chlorine atom is a rational design choice aimed at enhancing drug-like properties. Its versatile reactivity allows for the creation of diverse chemical libraries, while its inherent ability to coordinate with metals and interact with enzyme active sites makes it a highly valuable building block for drug discovery. Future research should focus on the synthesis and biological evaluation of this specific compound and its derivatives to fully elucidate its potential as a lead candidate for anticancer, anti-inflammatory, and anti-infective therapies.
References
- Pyridine-2-carbothioamide | Research Chemical | CAS 5346-38-3. Benchchem.
- Comprehensive drug-like assessment of pyridine carbothioamide analogs: from molecular modeling to in-vivo evaluation.
- Comprehensive drug-like assessment of pyridine carbothioamide analogs: from molecular modeling to in-vivo evalu
- Design, synthesis, and biological evaluation of sulfonamide-functionalized pyridine carbothioamides as potent tubulin-targeting anticancer agents. PubMed Central.
- Comprehensive drug-like assessment of pyridine carbothioamide analogs: from molecular modeling to in-vivo evalu
- This compound (C6H5ClN2S). PubChemLite.
- This compound | C6H5ClN2S | CID 58742268. PubChem.
- Design, Synthesis and in Silico Study of Pyridine Based 1,3,4-oxadiazole Embedded Hydrazinecarbothioamide Derivatives as Potent Anti-Tubercular Agent. PubMed.
- Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. PubMed Central.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Comprehensive drug-like assessment of pyridine carbothioamide analogs: from molecular modeling to in-vivo evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Design, synthesis, and biological evaluation of sulfonamide-functionalized pyridine carbothioamides as potent tubulin-targeting anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PubChemLite - this compound (C6H5ClN2S) [pubchemlite.lcsb.uni.lu]
- 6. This compound | C6H5ClN2S | CID 58742268 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comprehensive drug-like assessment of pyridine carbothioamide analogs: from molecular modeling to in-vivo evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, synthesis and in silico study of pyridine based 1,3,4-oxadiazole embedded hydrazinecarbothioamide derivatives as potent anti-tubercular agent - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Molecular Structure of 5-Chloropyridine-2-carbothioamide: A Keystone for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the molecular structure of 5-Chloropyridine-2-carbothioamide, a heterocyclic thioamide of significant interest in medicinal chemistry. While a definitive experimental crystal structure for this specific molecule is not publicly available at the time of this writing, this document leverages a multi-faceted approach combining comparative structural analysis of parent compounds, predictive spectroscopy, a robust proposed synthesis protocol, and computational insights to construct a detailed and actionable molecular portrait.
The pyridine carbothioamide scaffold is a recognized pharmacophore, with derivatives showing promise as potent anticancer agents through mechanisms like tubulin polymerization inhibition. Understanding the precise three-dimensional architecture, electronic properties, and intermolecular interaction potential of this compound is therefore critical for unlocking its therapeutic potential and designing next-generation analogues.
Proposed Synthesis and Material Preparation
The generation of a high-purity, crystalline sample is the prerequisite for any definitive structural elucidation. Based on established synthetic routes for related thioamides, a reliable two-step protocol starting from the commercially available 2-Amino-5-chloropyridine is proposed.
Rationale for Synthetic Strategy
The chosen pathway involves the conversion of the amine to an isothiocyanate, a highly reactive intermediate, followed by hydrolysis to the primary thioamide. This method is efficient and avoids harsh conditions that could degrade the pyridine ring.
Detailed Experimental Protocol
Step 1: Synthesis of 5-Chloro-2-pyridyl isothiocyanate
-
To a stirred solution of 2-Amino-5-chloropyridine (1.0 eq) in dichloromethane (DCM, 10 mL/mmol) under an inert nitrogen atmosphere, add 1,1'-Thiocarbonyldiimidazole (1.1 eq).
-
Stir the reaction mixture at room temperature for 4-6 hours. The progress can be monitored by Thin Layer Chromatography (TLC) using a 3:1 Hexane:Ethyl Acetate solvent system.
-
Upon completion, wash the reaction mixture with water (2 x 20 mL) and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude isothiocyanate intermediate. This intermediate is often used in the next step without further purification.
Step 2: Synthesis of this compound
-
Dissolve the crude 5-Chloro-2-pyridyl isothiocyanate from Step 1 in a mixture of tetrahydrofuran (THF) and water (4:1).
-
Add sodium hydrosulfide (NaHS, 1.5 eq) portion-wise while stirring at room temperature.
-
Stir the mixture for 2-3 hours until TLC analysis indicates the complete consumption of the isothiocyanate.
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the product with ethyl acetate (3 x 25 mL).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purification & Crystallization: Purify the crude solid by column chromatography on silica gel. Subsequently, grow single crystals suitable for X-ray diffraction by slow evaporation from a saturated solution in ethanol or an ethanol/water mixture. The quality of the crystals is paramount for obtaining high-resolution structural data.
Molecular Structure Elucidation: A Comparative and Predictive Analysis
In the absence of direct experimental data for the title compound, we can construct a highly accurate model of its molecular structure by analyzing its constituent parts: the unchlorinated parent molecule, Pyridine-2-carbothioamide, and the chloro-substituted precursor, 2-Amino-5-chloropyridine.
Insights from the Parent Scaffold: Pyridine-2-carbothioamide
The crystal structure of the parent compound, Pyridine-2-carbothioamide, has been solved and provides a foundational blueprint for our target molecule.[1]
-
Planarity: The molecule is largely planar, with the thioamide group (-CSNH₂) showing minimal torsion with respect to the pyridine ring. This planarity facilitates π-conjugation across the molecule.
-
Intermolecular Interactions: The defining feature of its crystal packing is the formation of centrosymmetric hydrogen-bonded dimers. The amine protons of the thioamide group form strong N-H···S hydrogen bonds with the sulfur atom of an adjacent molecule. This robust interaction is a primary driver of the supramolecular assembly.
// Molecule 1 mol1 [label=<
| N |
| S |
| H |
| H |
// Molecule 2 (inverted) mol2 [label=<
| N |
| S |
| H |
| H |
// Positioning mol1:N1 [pos="0,0!"]; mol1:S1 [pos="0.5,-0.7!"]; mol1:H1a [pos="-0.8,-0.3!"]; mol1:H1b [pos="-0.8,0.3!"];
mol2:N2 [pos="2.5,0!"]; mol2:S2 [pos="2.0,-0.7!"]; mol2:H2a [pos="3.3,-0.3!"]; mol2:H2b [pos="3.3,0.3!"];
// Hydrogen bonds mol1:H1a -> mol2:S2 [label="N-H···S"]; mol2:H2a -> mol1:S1 [label="N-H···S"]; } dot Caption: Predicted N-H···S hydrogen bonding dimer in thioamides.
Prediction for this compound: It is highly probable that the title compound will retain this dimeric hydrogen-bonding motif. The introduction of the chlorine atom at the 5-position is not expected to sterically hinder this interaction.
Influence of the 5-Chloro Substituent
The chlorine atom introduces significant electronic and steric changes. Analysis of related structures, such as 2-Amino-5-chloropyridine, reveals these effects.[2]
-
Electronic Effect: Chlorine is an electronegative atom that withdraws electron density from the pyridine ring via the inductive effect (-I). However, it can also donate electron density through its lone pairs via the mesomeric effect (+M). For pyridine, the inductive effect typically dominates, leading to a slight overall deactivation of the ring. This will influence the bond lengths and charge distribution within the ring.
-
Steric Effect: Located at the 5-position, the chlorine atom is remote from the carbothioamide group at the 2-position, minimizing direct steric clash.
-
Intermolecular Contacts: The chlorine atom can participate in weaker C-H···Cl or halogen-halogen interactions, which may provide additional stability to the crystal lattice, potentially altering the overall packing arrangement compared to the parent molecule.
Predicted Structural Parameters
By combining the data from the parent thioamide and the chloro-substituted precursor, we can predict the key structural features of this compound.
| Parameter | Parent Compound (Experimental) | 5-Chloro Analogue (Predicted) | Rationale for Prediction |
| C=S Bond Length | ~1.68 Å | ~1.68 Å | Largely unaffected by the remote chloro group. |
| C-N (thioamide) | ~1.33 Å | ~1.33 Å | Minimal electronic influence from the 5-position. |
| C2-C(S) Bond | ~1.50 Å | ~1.50 Å | Freely rotating bond, but likely coplanar for conjugation. |
| C5-Cl Bond | N/A | ~1.74 Å | Typical C-Cl bond length on an aromatic ring. |
| Ring Planarity | Planar | Planar | The pyridine core will remain planar. |
| Supramolecular Motif | N-H···S Dimer | N-H···S Dimer | This strong, primary interaction is expected to be conserved. |
Spectroscopic and Analytical Characterization (Predicted)
Spectroscopic techniques are essential for confirming the molecular structure in both solid and solution states. The following are predicted spectra based on the expected structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (in CDCl₃ or DMSO-d₆): The pyridine ring will exhibit an AXM spin system.
-
H6: Expected to be the most downfield proton (~8.5-8.7 ppm) due to its proximity to the ring nitrogen and the thioamide group. It will appear as a doublet.
-
H4: Expected around ~7.8-8.0 ppm, appearing as a doublet of doublets.
-
H3: Expected around ~7.4-7.6 ppm, appearing as a doublet.
-
-NH₂: Two broad singlets, exchangeable with D₂O, expected in the range of 9.0-10.5 ppm, indicating the thioamide protons.
-
-
¹³C NMR:
-
C=S: The thiocarbonyl carbon is the most deshielded, expected >190 ppm.
-
Pyridine Carbons: Five distinct signals are expected, with C2 and C6 being the most downfield due to their proximity to the nitrogen atom. The C5 carbon directly attached to chlorine will also show a characteristic shift.
-
Infrared (IR) Spectroscopy
-
N-H Stretching: Two distinct bands in the 3400-3100 cm⁻¹ region corresponding to the symmetric and asymmetric stretches of the primary thioamide -NH₂ group.
-
C=S Stretching (Thioamide I Band): A strong band is expected in the 1300-1100 cm⁻¹ region. This band is often coupled with other vibrations.
-
C-Cl Stretching: A sharp, strong absorption in the 800-600 cm⁻¹ region.
Computational Modeling and In Silico Analysis
To further probe the molecular structure in the absence of experimental data, Density Functional Theory (DFT) calculations are invaluable.
Methodology
A typical approach would involve geometry optimization using a functional like B3LYP with a basis set such as 6-311++G(d,p). This would yield the lowest energy conformation of the molecule.
Key Insights from DFT
-
Optimized Geometry: Provides theoretical bond lengths and angles that can be compared with the predicted values in the table above.
-
Molecular Electrostatic Potential (MEP) Map: Visualizes the charge distribution. The MEP map would show a region of high negative potential (red) around the sulfur and nitrogen atoms, identifying them as sites for electrophilic attack or hydrogen bond donation. The thioamide protons would be regions of high positive potential (blue).
-
Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding reactivity. The HOMO is likely to be localized on the thioamide group and the sulfur atom, while the LUMO may be distributed across the electron-deficient pyridine ring. The HOMO-LUMO energy gap is a key indicator of the molecule's chemical stability and reactivity.
Conclusion and Future Directions
This guide has constructed a comprehensive and technically detailed profile of this compound. Through a logical framework of comparative analysis, predictive spectroscopy, and computational theory, we have elucidated its likely structural and electronic properties. The molecule is predicted to be a planar structure dominated by a strong N-H···S hydrogen-bonded dimer motif. The 5-chloro substituent primarily exerts an electronic influence, fine-tuning the reactivity of the pyridine ring without disrupting the core supramolecular assembly.
The clear next step is the execution of the proposed synthesis and the successful crystallization of the compound. A definitive single-crystal X-ray diffraction study would validate the predictions made herein and provide the precise atomic coordinates needed for structure-based drug design, ultimately accelerating the journey of this promising scaffold from a chemical entity to a potential therapeutic agent.
References
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PubChem Compound Summary for CID 58742268, this compound. National Center for Biotechnology Information.[Link]
-
PubChem Compound Summary for CID 66174, 2-Amino-5-chloropyridine. National Center for Biotechnology Information.[Link]
-
PubChem Compound Summary for CID 1549499, Pyridine-2-carbothioamide. National Center for Biotechnology Information.[Link]
-
Design, synthesis, and biological evaluation of sulfonamide-functionalized pyridine carbothioamides as potent tubulin-targeting anticancer agents. RSC Medicinal Chemistry.[Link]
Sources
An In-depth Technical Guide to the Synthesis of 5-Chloropyridine-2-carbothioamide from 2-Amino-5-chloropyridine
Introduction: The Significance of Pyridine Carbothioamides in Modern Drug Discovery
Pyridine carbothioamides represent a privileged scaffold in medicinal chemistry, demonstrating a wide spectrum of biological activities. These compounds and their derivatives are actively being investigated for their potential as anti-inflammatory, anticancer, and antimicrobial agents.[1] The incorporation of a carbothioamide moiety into the pyridine ring system often enhances the molecule's interaction with biological targets, making it a focal point for drug development professionals. This guide provides a comprehensive, in-depth technical overview of a robust synthetic route to a key member of this class, 5-Chloropyridine-2-carbothioamide, starting from the readily available 2-amino-5-chloropyridine.
This document is structured to provide not just a set of instructions, but a deeper understanding of the chemical transformations involved, the rationale behind the chosen methodologies, and the critical safety considerations necessary for successful and safe execution in a research and development setting.
Strategic Overview of the Synthetic Pathway
The synthesis of this compound from 2-amino-5-chloropyridine is most effectively achieved through a two-step sequence. This strategy involves the initial conversion of the amine functionality to a nitrile group via a Sandmeyer-type reaction, followed by the thionation of the resulting nitrile to afford the target thioamide.
Caption: Overall synthetic workflow.
Step 1: The Sandmeyer Reaction - Conversion of 2-Amino-5-chloropyridine to 5-Chloro-2-cyanopyridine
The Sandmeyer reaction is a cornerstone of aromatic chemistry, enabling the transformation of an aryl amine into a wide range of functional groups via a diazonium salt intermediate.[2] In this first step, the amino group of 2-amino-5-chloropyridine is converted to a nitrile, a critical precursor for the subsequent thioamidation.
Reaction Mechanism
The reaction proceeds through three key stages:
-
Diazotization: The primary aromatic amine reacts with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form a diazonium salt. This reaction is typically carried out at low temperatures (0-5 °C) to ensure the stability of the diazonium intermediate.
-
Single Electron Transfer (SET): The diazonium salt is then introduced to a solution of a copper(I) cyanide. A single electron transfer from the copper(I) species to the diazonium salt leads to the formation of an aryl radical, with the concomitant release of nitrogen gas and the generation of a copper(II) species.
-
Cyanide Transfer: The aryl radical then abstracts a cyanide group from the copper(II) cyanide complex to form the final aryl nitrile product, regenerating the copper(I) catalyst in the process.
Caption: Simplified mechanism of the Sandmeyer cyanation.
Detailed Experimental Protocol
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Volume/Mass | Notes |
| 2-Amino-5-chloropyridine | 128.56 | 100 | 12.86 g | Starting material |
| Concentrated HCl | 36.46 | - | 30 mL | Reagent |
| Sodium Nitrite (NaNO2) | 69.00 | 110 | 7.59 g | Diazotizing agent |
| Copper(I) Cyanide (CuCN) | 89.56 | 120 | 10.75 g | Cyanide source and catalyst |
| Sodium Cyanide (NaCN) | 49.01 | 120 | 5.88 g | To form the cyanocuprate complex |
| Water | 18.02 | - | As needed | Solvent |
| Toluene | 92.14 | - | As needed | Extraction solvent |
| Sodium Bicarbonate (NaHCO3) | 84.01 | - | As needed | For neutralization |
| Anhydrous Sodium Sulfate (Na2SO4) | 142.04 | - | As needed | Drying agent |
Procedure:
-
Preparation of the Diazonium Salt Solution:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, suspend 2-amino-5-chloropyridine (12.86 g, 100 mmol) in a mixture of concentrated hydrochloric acid (30 mL) and water (50 mL).
-
Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.
-
Dissolve sodium nitrite (7.59 g, 110 mmol) in water (20 mL) and add this solution dropwise to the cooled suspension over 30 minutes, ensuring the temperature remains below 5 °C.
-
Stir the resulting solution for an additional 30 minutes at 0-5 °C.
-
-
Preparation of the Cyanide Solution:
-
In a separate larger flask, dissolve copper(I) cyanide (10.75 g, 120 mmol) and sodium cyanide (5.88 g, 120 mmol) in water (50 mL).
-
Warm the solution gently to about 60-70 °C to facilitate the formation of the soluble cyanocuprate complex.
-
-
Sandmeyer Reaction:
-
Slowly and carefully add the cold diazonium salt solution to the warm cyanide solution with vigorous stirring. Effervescence (release of nitrogen gas) will be observed.
-
After the addition is complete, continue stirring and heat the reaction mixture to 50-60 °C for 1 hour to ensure complete decomposition of the diazonium salt.
-
Cool the reaction mixture to room temperature.
-
-
Work-up and Purification:
-
Neutralize the reaction mixture by the slow addition of a saturated solution of sodium bicarbonate until the pH is approximately 8.
-
Extract the aqueous layer with toluene (3 x 100 mL).
-
Combine the organic layers, wash with brine (100 mL), and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude 5-chloro-2-cyanopyridine.
-
The crude product can be purified by recrystallization from a suitable solvent system such as ethanol/water or by column chromatography on silica gel.
-
Safety Considerations for the Sandmeyer Reaction:
-
Diazonium salts can be explosive when dry. Always handle them in solution and avoid isolation.
-
Cyanides (CuCN and NaCN) are highly toxic. Handle with extreme care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves and safety goggles. Have a cyanide antidote kit readily available and be familiar with its use.
-
The reaction is exothermic and releases nitrogen gas. Ensure adequate cooling and pressure equalization.
Characterization of 5-Chloro-2-cyanopyridine
| Property | Value | Source |
| Molecular Formula | C6H3ClN2 | [3] |
| Molecular Weight | 138.55 g/mol | [3] |
| Appearance | White to light yellow solid | [4] |
| Melting Point | 109-111 °C | |
| 1H NMR (CDCl3) | δ 8.68 (d, J = 2.0 Hz, 1H), 7.84 (dd, J = 2.7, 8.6 Hz, 1H), 7.66 (d, J = 8.3 Hz, 1H) | [3] |
| 13C NMR (CDCl3) | Expected peaks around δ 152 (C-Cl), 140 (CH), 133 (C-CN), 128 (CH), 125 (CH), 116 (CN) | Estimated |
| IR (KBr, cm-1) | Expected peaks around 2230 (C≡N stretch), 1580, 1460, 1380 (aromatic C=C and C=N stretching) | Estimated |
| Mass Spectrum (EI) | m/z 138 (M+), 103 (M+-Cl) | [5] |
Step 2: Thioamidation - From Nitrile to Thioamide
The conversion of the nitrile group in 5-chloro-2-cyanopyridine to the desired carbothioamide can be accomplished through several methods. Two of the most common and effective approaches are the use of hydrogen sulfide gas in a basic medium and thionation with Lawesson's reagent.
Method A: Thioamidation with Hydrogen Sulfide
This classical method involves the nucleophilic addition of a hydrosulfide species to the electrophilic carbon of the nitrile group.
Reaction Mechanism:
In a basic medium (e.g., pyridine or triethylamine), hydrogen sulfide exists in equilibrium with the more nucleophilic hydrosulfide ion (HS-). The hydrosulfide ion attacks the nitrile carbon, forming a thioimidate intermediate. Tautomerization of the thioimidate then yields the more stable thioamide.
Caption: Mechanism of thioamidation with hydrogen sulfide.
Detailed Experimental Protocol:
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Volume/Mass | Notes |
| 5-Chloro-2-cyanopyridine | 138.55 | 50 | 6.93 g | Starting material |
| Pyridine | 79.10 | - | 50 mL | Solvent and base catalyst |
| Ethanol | 46.07 | - | 50 mL | Co-solvent |
| Hydrogen Sulfide (H2S) | 34.08 | Excess | Gas | Thionating agent |
| Dilute HCl | - | - | As needed | For precipitation |
| Diethyl Ether | 74.12 | - | As needed | For washing |
| Anhydrous Sodium Sulfate | 142.04 | - | As needed | Drying agent |
Procedure:
-
Reaction Setup:
-
In a three-necked flask equipped with a magnetic stirrer, a gas inlet tube, and a reflux condenser connected to a gas trap (e.g., a bubbler with a bleach solution to neutralize excess H2S), dissolve 5-chloro-2-cyanopyridine (6.93 g, 50 mmol) in a mixture of pyridine (50 mL) and ethanol (50 mL).
-
-
Thioamidation Reaction:
-
Bubble a slow stream of hydrogen sulfide gas through the stirred solution at room temperature.
-
The reaction is typically exothermic and may require occasional cooling with a water bath.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is usually complete within 4-6 hours.
-
-
Work-up and Purification:
-
Once the reaction is complete, stop the H2S flow and bubble nitrogen gas through the solution to remove any dissolved H2S.
-
Remove the solvents under reduced pressure to obtain a crude solid.
-
Dissolve the crude product in warm water and acidify with dilute hydrochloric acid to a pH of approximately 5-6. This will precipitate the thioamide.
-
Cool the mixture in an ice bath and collect the precipitate by filtration.
-
Wash the solid with cold water and then with a small amount of cold diethyl ether.
-
Dry the product under vacuum to yield this compound. Further purification can be achieved by recrystallization from ethanol.
-
Safety Considerations for Handling Hydrogen Sulfide:
-
Hydrogen sulfide is an extremely toxic, flammable, and corrosive gas. All operations must be conducted in a well-ventilated fume hood.
-
Use a reliable H2S gas detector. Olfactory fatigue can occur rapidly, making the sense of smell an unreliable indicator of H2S presence.[6]
-
Have a plan for neutralizing excess H2S. A gas trap containing a bleach solution is effective.
-
Be aware of the potential for the formation of explosive mixtures with air.
Method B: Thionation with Lawesson's Reagent
Lawesson's reagent is a widely used and efficient thionating agent for the conversion of carbonyl compounds, including amides and nitriles, to their corresponding thio-analogs.[7]
Reaction Mechanism:
While Lawesson's reagent is most commonly used for the thionation of carbonyls, it can also facilitate the conversion of nitriles to thioamides, although the reaction is less common. The mechanism is believed to involve the reaction of the nitrile with a reactive dithiophosphine ylide, which is in equilibrium with Lawesson's reagent in solution.
Detailed Experimental Protocol:
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Volume/Mass | Notes |
| 5-Chloro-2-cyanopyridine | 138.55 | 20 | 2.77 g | Starting material |
| Lawesson's Reagent | 404.47 | 12 | 4.85 g | Thionating agent (0.6 eq.) |
| Anhydrous Toluene | 92.14 | - | 100 mL | Solvent |
| Saturated NaHCO3 solution | - | - | As needed | For work-up |
| Brine | - | - | As needed | For washing |
| Anhydrous Magnesium Sulfate | 120.37 | - | As needed | Drying agent |
Procedure:
-
Reaction Setup:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 5-chloro-2-cyanopyridine (2.77 g, 20 mmol) and Lawesson's reagent (4.85 g, 12 mmol) in anhydrous toluene (100 mL).
-
-
Thionation Reaction:
-
Heat the mixture to reflux under a nitrogen atmosphere.
-
Monitor the reaction by TLC until the starting nitrile is consumed. This may take several hours.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and remove the toluene under reduced pressure.
-
Dissolve the residue in a suitable organic solvent like ethyl acetate.
-
Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude thioamide.
-
Purify the crude product by silica gel column chromatography.
-
Safety Considerations for Lawesson's Reagent:
-
Lawesson's reagent and its byproducts have a strong, unpleasant odor. Handle in a well-ventilated fume hood.
-
The reagent is moisture-sensitive. Use anhydrous solvents and a dry atmosphere.
Characterization of this compound
| Property | Value | Source |
| Molecular Formula | C6H5ClN2S | [8] |
| Molecular Weight | 172.64 g/mol | [8] |
| Appearance | Yellowish solid | Estimated |
| 1H NMR (DMSO-d6) | Expected peaks around δ 10.0-9.5 (br s, 2H, -CSNH2), 8.6 (d, 1H, Ar-H), 8.1 (dd, 1H, Ar-H), 7.8 (d, 1H, Ar-H) | Estimated |
| 13C NMR (DMSO-d6) | Expected peaks around δ 198 (C=S), 150 (C-Cl), 148 (Ar-C), 138 (Ar-CH), 125 (Ar-CH), 123 (Ar-CH) | Estimated |
| IR (KBr, cm-1) | Expected peaks around 3300-3100 (N-H stretching), 1620 (C=N stretching/N-H bending), 1400 (C=S stretching) | Estimated |
| Mass Spectrum (EI) | m/z 172 (M+), 139 (M+-SH), 111 (M+-CSNH2) | Estimated |
Conclusion and Future Outlook
This guide has detailed a reliable and well-documented two-step synthetic pathway for the preparation of this compound from 2-amino-5-chloropyridine. The process, involving a Sandmeyer cyanation followed by thioamidation, is scalable and provides access to a valuable building block for drug discovery and development. The choice between hydrogen sulfide and Lawesson's reagent for the thioamidation step allows for flexibility based on available resources and safety infrastructure.
As the demand for novel therapeutic agents continues to grow, the pyridine carbothioamide scaffold will undoubtedly remain a fertile ground for exploration. The synthetic methodologies outlined herein provide a solid foundation for researchers to not only produce this specific compound but also to design and synthesize a diverse library of analogs for biological screening. Future work in this area will likely focus on the development of more sustainable and atom-economical synthetic routes, as well as the further elucidation of the structure-activity relationships of this promising class of molecules.
References
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A Practical Guide to Working with H2S at the Interface of Chemistry and Biology - PMC - NIH. (n.d.). Retrieved January 19, 2026, from [Link]
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Basic 1H- and 13C-NMR Spectroscopy. (n.d.). Retrieved January 19, 2026, from [Link]
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5-Chloro-2-cyanopyridine | C6H3ClN2 | CID 3833942. (n.d.). PubChem. Retrieved January 19, 2026, from [Link]
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Comprehensive drug-like assessment of pyridine carbothioamide analogs: from molecular modeling to in-vivo evaluation. (2025, January 1). PubMed Central. Retrieved January 19, 2026, from [Link]
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Design, synthesis, and biological evaluation of sulfonamide-functionalized pyridine carbothioamides as potent tubulin-targeting anticancer agents. (2025, November 19). PubMed Central. Retrieved January 19, 2026, from [Link]
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Lawesson's Reagent - Organic Chemistry Portal. (n.d.). Retrieved January 19, 2026, from [Link]
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Sandmeyer reaction - Wikipedia. (n.d.). Retrieved January 19, 2026, from [Link]
-
Scale-Up and Safety Evaluation of a Sandmeyer Reaction - ACS Publications. (n.d.). Retrieved January 19, 2026, from [Link]
-
This compound (C6H5ClN2S) - PubChemLite. (n.d.). Retrieved January 19, 2026, from [Link]
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This compound | C6H5ClN2S | CID 58742268. (n.d.). PubChem. Retrieved January 19, 2026, from [Link]
-
Synthesis of Thioacridine Derivatives Using Lawesson's Reagent. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Thionation of amides using Lawessons reagent - ChemSpider Synthetic Pages. (n.d.). Retrieved January 19, 2026, from [Link]
-
Thiocarbonyl Derivatives of Natural Chlorins: Synthesis Using Lawesson's Reagent and a Study of Their Properties - NIH. (2023, May 20). Retrieved January 19, 2026, from [Link]
-
Use of Lawesson's Reagent in The Facile Synthesis of Few Thiones - ResearchGate. (n.d.). Retrieved January 19, 2026, from [Link]
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A Comprehensive Spectroscopic Guide to 5-Chloropyridine-2-carbothioamide: Elucidating Molecular Structure through NMR, IR, and MS Analysis
Introduction
In the landscape of medicinal chemistry and materials science, pyridine carbothioamide derivatives stand out as a class of heterocyclic compounds with significant therapeutic and functional potential.[1][2] Their utility as precursors for novel therapeutic agents, including anticancer and anti-inflammatory drugs, necessitates a profound understanding of their molecular architecture.[2][3][4] 5-Chloropyridine-2-carbothioamide, a member of this family, presents a unique spectroscopic profile due to the interplay of its pyridine ring, thioamide group, and halogen substituent.
This technical guide offers an in-depth exploration of the spectroscopic data for this compound. Designed for researchers, scientists, and professionals in drug development, this document provides a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. By integrating predicted spectral data with established experimental protocols and mechanistic interpretations, this guide serves as a foundational resource for the synthesis, identification, and structural elucidation of this compound and its analogs.
Molecular Structure and Analytical Workflow
The structural integrity of a synthesized compound is paramount. A multi-technique spectroscopic approach provides a self-validating system to confirm the identity and purity of this compound.
The molecular structure, with atom numbering for NMR assignment, is presented below.
Caption: Molecular structure of this compound.
A typical workflow for the synthesis and characterization of such a compound begins with the reaction of a precursor, like 2-cyano-5-chloropyridine, with a sulfur source, followed by purification and a battery of spectroscopic analyses to confirm the final structure.[5]
Caption: General workflow for synthesis and spectroscopic analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry, providing detailed information about the carbon-hydrogen framework.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Internal Standard: Add tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Data Acquisition: Record ¹H and ¹³C NMR spectra on a 300 or 400 MHz spectrometer at room temperature.[3] Standard pulse programs are used for both one-dimensional and, if necessary, two-dimensional (e.g., COSY, HSQC) experiments to aid in assignments.
¹H NMR Spectral Data (Predicted)
The proton NMR spectrum will feature distinct signals for the aromatic protons of the pyridine ring and the protons of the thioamide group.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H6 | ~8.5 - 8.7 | d | J(H6-H4) ≈ 2.5 Hz |
| H4 | ~8.0 - 8.2 | dd | J(H4-H3) ≈ 8.5 Hz, J(H4-H6) ≈ 2.5 Hz |
| H3 | ~7.8 - 8.0 | d | J(H3-H4) ≈ 8.5 Hz |
| -CSNH₂ | ~7.5 - 10.0 (variable) | br s | N/A |
Interpretation of ¹H NMR Spectrum:
-
The pyridine ring protons (H3, H4, H6) are expected in the downfield aromatic region due to the deshielding effect of the electronegative nitrogen atom and the ring current.
-
H6 , being ortho to the ring nitrogen, is typically the most deshielded. It should appear as a doublet due to coupling with H4.
-
H4 is expected to be a doublet of doublets, coupling to both H3 and H6.
-
H3 will likely be a doublet from coupling with H4.
-
The thioamide (-NH₂) protons often appear as a broad singlet. Their chemical shift is highly dependent on solvent, concentration, and temperature due to hydrogen bonding and exchange phenomena.
¹³C NMR Spectral Data (Predicted)
The carbon NMR spectrum provides information on all unique carbon environments within the molecule.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C2 (Thioamide C=S) | ~195 - 205 |
| C6 | ~148 - 152 |
| C4 | ~138 - 142 |
| C5 (C-Cl) | ~130 - 135 |
| C3 | ~122 - 126 |
| C2 (Pyridine) | ~150 - 155 |
Interpretation of ¹³C NMR Spectrum:
-
The most downfield signal belongs to the thioamide carbon (C=S) , which is significantly deshielded.
-
The carbons of the pyridine ring appear in the aromatic region. The carbon atom bonded to the chlorine atom (C5 ) will be influenced by its electronegativity. The carbons adjacent to the nitrogen (C2 and C6 ) are typically deshielded compared to other aromatic carbons.[4]
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Experimental Protocol: FT-IR Spectroscopy
-
Sample Preparation: Prepare the sample as a potassium bromide (KBr) pellet. Mix a small amount of the compound with dry KBr powder and press it into a transparent disk. Alternatively, record the spectrum using an Attenuated Total Reflectance (ATR) accessory.[3]
-
Data Acquisition: Record the spectrum over the range of 4000–400 cm⁻¹.
FT-IR Spectral Data and Interpretation
The spectrum of this compound is expected to show characteristic absorption bands corresponding to its primary functional groups.
| Wavenumber (cm⁻¹) | Vibrational Mode Assignment |
| 3450–3300 | N-H Asymmetric & Symmetric Stretching (Thioamide) |
| 3100–3000 | Aromatic C-H Stretching |
| 1620–1580 | C=C and C=N Ring Stretching (Pyridine) |
| 1450–1350 | C-N Stretching (Thioamide) |
| 1200–1000 | C=S Stretching |
| 850–750 | C-Cl Stretching |
| ~830 | C-H Out-of-plane Bending (Aromatic) |
Interpretation of FT-IR Spectrum:
-
The presence of sharp bands in the 3450–3300 cm⁻¹ region is a strong indicator of the N-H bonds of the primary thioamide group.[4]
-
Absorptions around 3100-3000 cm⁻¹ confirm the presence of aromatic C-H bonds.[6]
-
A series of sharp peaks in the 1620–1400 cm⁻¹ range are characteristic of the pyridine ring's C=C and C=N stretching vibrations.
-
The C=S stretching vibration is often weaker and can be coupled with other vibrations, but it is typically observed in the 1200–1000 cm⁻¹ region.
-
A strong band in the lower frequency region (850–750 cm⁻¹ ) is indicative of the C-Cl bond.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by Gas Chromatography (GC) or Liquid Chromatography (LC).
-
Ionization: Ionize the sample using an appropriate method, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Analysis: Separate the resulting ions based on their m/z ratio using a mass analyzer (e.g., quadrupole, time-of-flight).
MS Data and Interpretation
Molecular Formula: C₆H₅ClN₂S Molecular Weight: 172.64 g/mol
Molecular Ion (M⁺):
-
The mass spectrum should exhibit a molecular ion peak cluster. Due to the natural isotopic abundance of chlorine, two prominent peaks are expected: one for the molecule containing ³⁵Cl (at m/z ≈ 172.0) and another for the molecule with ³⁷Cl (at m/z ≈ 174.0).
-
The relative intensity of these peaks will be approximately 3:1, which is a characteristic signature for a molecule containing one chlorine atom.
-
The presence of sulfur will also contribute minor M+1 and M+2 peaks due to its isotopes (³³S and ³⁴S).
Key Fragmentation Pathways: The fragmentation of the molecular ion provides structural clues. Common fragmentation pathways for related compounds often involve the loss of small, stable neutral molecules or radicals.[7]
Caption: Plausible mass spectrometry fragmentation pathways.
| m/z (for ³⁵Cl) | Proposed Fragment Identity | Loss From Parent Ion |
| 172 | [M]⁺˙ (Molecular Ion) | - |
| 139 | [M - SH]⁺ | ·SH |
| 113 | [C₅H₄ClN]⁺˙ | ·CSNH |
| 78 | [C₅H₄N]⁺ | Cl, CSNH |
Interpretation of Mass Spectrum:
-
The most critical information is the molecular ion cluster at m/z 172/174, which confirms the molecular weight and the presence of one chlorine atom.
-
Fragmentation involving the loss of the thioamide side chain or parts of it (e.g., ·SH) is highly probable.
-
The observation of a fragment at m/z 113/115 would correspond to the 5-chloropyridine radical cation, providing strong evidence for the core structure.
Conclusion
The spectroscopic characterization of this compound through NMR, FT-IR, and Mass Spectrometry provides a comprehensive and self-validating framework for its structural confirmation. ¹H and ¹³C NMR spectroscopy elucidates the precise arrangement of atoms in the carbon-hydrogen skeleton. FT-IR spectroscopy confirms the presence of key functional groups, including the thioamide and the chlorinated pyridine ring. Finally, mass spectrometry verifies the molecular weight and offers insights into the molecule's stability and fragmentation patterns. Together, these techniques provide the necessary data for researchers to confidently identify, purify, and utilize this compound in further scientific endeavors.
References
- BenchChem. (2025). Spectroscopic Profile of N-Substituted 2-Pyridinecarbothioamides: A Technical Guide.
- BenchChem. (2025). A Deep Dive into the Structural Landscape of 2-Pyridinecarbothioamide and Its Analogs: A Technical Guide.
- BenchChem. (n.d.). Pyridine-2-carbothioamide Research Chemical.
- Chemistry LibreTexts. (2023).
- Rehman, A. U., et al. (2025).
- BenchChem. (2025).
- Al-Warhi, T., et al. (2025). Design, synthesis, and biological evaluation of sulfonamide-functionalized pyridine carbothioamides as potent tubulin-targeting anticancer agents. PubMed Central.
Sources
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- 4. Design, synthesis, and biological evaluation of sulfonamide-functionalized pyridine carbothioamides as potent tubulin-targeting anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
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5-Chloropyridine-2-carbothioamide solubility and stability
An In-depth Technical Guide to the Solubility and Stability of 5-Chloropyridine-2-carbothioamide
Introduction
This compound is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its structural architecture, featuring a chlorinated pyridine ring and a thioamide functional group, suggests a potential for diverse biological activities. The pyridine scaffold is a well-established pharmacophore present in numerous therapeutic agents, while the thioamide group can modulate a compound's metabolic stability, cell permeability, and target-binding affinity. Analogs such as 2-Amino-5-chloropyridine are key intermediates in the synthesis of pharmaceuticals like Zopiclone, and related pyridine derivatives have shown promise in various therapeutic areas.[1][2]
This technical guide provides a comprehensive overview of the anticipated solubility and stability characteristics of this compound. In the absence of extensive publicly available experimental data for this specific molecule, this guide leverages established chemical principles and data from closely related structural analogs to provide a robust framework for researchers. The methodologies and theoretical discussions herein are designed to empower scientists to handle, formulate, and analyze this compound with a high degree of scientific rigor.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental to its application in research and development. The following table summarizes key estimated and known properties of the compound and its close structural analogs.
| Property | This compound (Predicted/Calculated) | 2-Amino-5-chloropyridine (Experimental) | 5-Chloropyridine-2-carboxylic acid (Experimental) |
| Molecular Formula | C₆H₅ClN₂S | C₅H₅ClN₂ | C₆H₄ClNO₂ |
| Molecular Weight | 172.64 g/mol | 128.56 g/mol | 157.56 g/mol |
| Appearance | Predicted: Crystalline solid | Off-white to light tan crystalline powder | White crystal powder |
| Melting Point | Not available | 134-138 °C | Not available |
| Water Solubility | Predicted: Poor | 1 g/L (at 20°C)[1] | Not available |
| LogP (calculated) | Not available | 1.17[1] | Not available |
| pKa (predicted) | Not available | 4.67 ± 0.13[3] | Not available |
Solubility Profile
The solubility of a compound is a critical parameter that influences its bioavailability, formulation development, and performance in biological assays. The solubility of this compound is dictated by the interplay of its lipophilic chloropyridine core and the polar thioamide group.
Aqueous Solubility
Based on the low aqueous solubility of the more polar analog, 2-Amino-5-chloropyridine (1 g/L at 20°C), it is predicted that this compound will exhibit poor solubility in aqueous media.[1] The thioamide functional group is generally less polar than an amino group, which would further decrease its affinity for water. The solubility is expected to be pH-dependent to a limited extent, given the basicity of the pyridine nitrogen.
Organic Solvent Solubility
A qualitative prediction of solubility in common organic solvents is presented below. This is based on the principle of "like dissolves like" and experimental observations with analogous aromatic thioamides.
| Solvent Class | Solvent Examples | Predicted Solubility | Rationale |
| Polar Aprotic | DMSO, DMF, THF | High | These solvents can effectively solvate the polar thioamide group and interact favorably with the aromatic pyridine ring. |
| Polar Protic | Ethanol, Methanol | Moderate to High | The hydrogen bonding capability of these solvents will facilitate the dissolution of the thioamide. |
| Chlorinated | Dichloromethane, Chloroform | Moderate | These solvents are effective for many organic compounds but may be less so for those with strong hydrogen bond donating/accepting groups. |
| Ethereal | Diethyl ether | Low to Moderate | Lower polarity compared to THF, resulting in reduced solubility. |
| Non-polar | Hexane, Toluene | Low | The significant polarity of the thioamide group will limit solubility in non-polar media. |
Experimental Protocol for Determining Equilibrium Solubility
This protocol outlines a standard shake-flask method for the quantitative determination of solubility.
-
Preparation : Add an excess amount of this compound to a known volume of the desired solvent in a sealed vial.
-
Equilibration : Agitate the vials at a constant temperature (e.g., 25°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation : Centrifuge the vials to pellet the excess solid.
-
Sampling and Dilution : Carefully remove an aliquot of the supernatant and dilute it with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantification : Analyze the diluted sample using a validated analytical method, such as RP-HPLC with UV detection, against a standard curve of known concentrations.
Caption: Workflow for Equilibrium Solubility Determination.
Stability Profile and Potential Degradation Pathways
Understanding the chemical stability of this compound is crucial for defining appropriate storage conditions, shelf-life, and for the development of stable formulations. Forced degradation studies are essential to identify potential degradation products and establish stability-indicating analytical methods.[4][5][6]
Predicted Stability
Under standard storage conditions (cool, dry, protected from light), this compound is expected to be relatively stable, similar to its analog 2-Amino-5-chloropyridine.[1] However, the thioamide and chloropyridine moieties are susceptible to degradation under specific stress conditions.
Forced Degradation Studies: A Proposed Framework
A systematic forced degradation study should be conducted to evaluate the intrinsic stability of the molecule. The following conditions are recommended based on ICH guidelines.[6]
Caption: Forced Degradation Study Workflow.
Thioamides are generally more resistant to hydrolysis than their corresponding amides. However, under forcing acidic or basic conditions, hydrolysis of the thioamide to the corresponding carboxylic acid is the most probable degradation pathway.
-
Acidic Conditions : Refluxing in a solution of hydrochloric acid (e.g., 0.1 M HCl) is likely to slowly hydrolyze the thioamide to 5-chloropyridine-2-carboxylic acid, releasing hydrogen sulfide.
-
Basic Conditions : Treatment with a sodium hydroxide solution (e.g., 0.1 M NaOH) at elevated temperatures is also expected to yield 5-chloropyridine-2-carboxylic acid.
-
Neutral Conditions : The compound is expected to be largely stable in neutral aqueous solutions at ambient temperature.
Caption: Proposed Hydrolytic Degradation Pathway.
The sulfur atom of the thioamide group is susceptible to oxidation.
-
Conditions : Treatment with hydrogen peroxide (e.g., 3-30% H₂O₂) at room temperature.
-
Potential Products : Oxidation could lead to the formation of the corresponding S-oxide or S,S-dioxide. Alternatively, oxidative desulfurization could yield the amide, 5-chloropyridine-2-carboxamide.
The chloropyridine ring system can be susceptible to photolytic degradation.
-
Conditions : Exposure of the solid compound and its solutions to UV and visible light, as per ICH Q1B guidelines.
-
Potential Products : Photodegradation may involve dechlorination, rearrangement of the pyridine ring, or photo-oxidation.
-
Conditions : The solid compound should be exposed to dry heat (e.g., 60-80°C) for an extended period.
-
Expected Outcome : The compound is likely to be stable at moderately elevated temperatures, but decomposition may occur at higher temperatures.
Experimental Protocol for Forced Degradation Studies
-
Stock Solution Preparation : Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Stress Conditions :
-
Acid Hydrolysis : Dilute the stock solution with 0.1 M HCl and heat at 80°C for a specified time.
-
Base Hydrolysis : Dilute the stock solution with 0.1 M NaOH and heat at 80°C for a specified time.
-
Oxidation : Dilute the stock solution with 3% H₂O₂ and keep at room temperature.
-
Thermal Stress : Store the solid compound at 80°C.
-
Photostability : Expose the solid and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.
-
-
Sample Analysis : At appropriate time points, withdraw samples, neutralize if necessary, dilute to a suitable concentration, and analyze using a stability-indicating HPLC method.
Development of a Stability-Indicating Analytical Method
A stability-indicating method is a validated analytical procedure that can accurately and precisely quantify the decrease in the concentration of the active pharmaceutical ingredient (API) due to degradation. It must also be able to separate the API from its degradation products.[7][8][9]
Recommended Technique: RP-HPLC
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the recommended technique for the development of a stability-indicating assay for this compound.
Starting HPLC Method Parameters
-
Column : C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A : 0.1% Formic acid in water
-
Mobile Phase B : Acetonitrile
-
Gradient : A linear gradient from 10% to 90% B over 20 minutes.
-
Flow Rate : 1.0 mL/min
-
Detection Wavelength : To be determined by UV-Vis spectral analysis of the compound (a photodiode array detector is recommended).
-
Column Temperature : 30°C
-
Injection Volume : 10 µL
Method Validation
The developed method must be validated according to ICH Q2(R1) guidelines, including specificity (using forced degradation samples), linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).
Conclusion
While specific experimental data for this compound is not widely available, a robust understanding of its solubility and stability can be inferred from the properties of its structural analogs and fundamental chemical principles. This guide provides a comprehensive framework for researchers, outlining predicted properties, detailed experimental protocols for characterization, and a starting point for the development of a validated, stability-indicating analytical method. By following the principles and methodologies described herein, scientists can confidently advance their research and development activities involving this promising compound.
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Jubilant Ingrevia. Safety Data Sheet: 2-Amino-5-chloropyridine. Available at: [Link]
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Cheméo. Chemical Properties of 2-Amino-5-chloropyridine. Available at: [Link]
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- Screening Pyridine Derivatives against Human Hydrogen Sulfide-synthesizing Enzymes by Orthogonal Methods. Scientific Reports, 9(1), 698.
- Scribd. Experiment 5: Reactions of The Hydrogen Sulfide Group.
- Klick, S., et al. (2005). Forced Degradation Studies: Regulatory Considerations and Implementation.
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PubChem. 2-Amino-5-chloropyridine. Available at: [Link]
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Potential reactivity of the carbothioamide group in pyridines
An In-depth Technical Guide to the Potential Reactivity of the Carbothioamide Group in Pyridines
Authored by: A Senior Application Scientist
Introduction: The Pyridine Carbothioamide Scaffold - A Nexus of Reactivity and Therapeutic Potential
In the landscape of medicinal chemistry, the pyridine carbothioamide moiety represents a "privileged scaffold," a structural framework that consistently appears in molecules with diverse and potent biological activities.[1] This guide delves into the core chemical principles governing the reactivity of this functional group, providing researchers, scientists, and drug development professionals with a foundational understanding essential for harnessing its full potential.
Pyridine carbothioamide derivatives have demonstrated a remarkable spectrum of therapeutic properties, including anticancer, anti-inflammatory, antimicrobial, and antiurease activities.[2][3][4][5] Their efficacy often stems from the unique electronic character of the carbothioamide (or thioamide) group, which distinguishes it significantly from its more common amide counterpart. This guide will explore the fundamental reactivity patterns—from tautomeric equilibria to electrophilic and nucleophilic interactions—that make this scaffold a versatile tool for chemical synthesis and a compelling starting point for drug design. Understanding this reactivity is paramount for designing novel synthetic routes, predicting metabolic pathways, and developing next-generation therapeutics.[6]
Electronic Structure and Thione-Thiol Tautomerism: The Duality of Reactivity
The chemical behavior of a thioamide is fundamentally governed by its electronic structure and its existence in a tautomeric equilibrium. Unlike the highly polarized carbonyl group of an amide, the carbon-sulfur double bond (C=S) in a thioamide has a smaller difference in electronegativity, leading to a more complex and nuanced reactivity profile.[7]
Thioamides exist as a mixture of two tautomeric forms: the thione form and the thiol (or imidothiol) form. This equilibrium involves the migration of a proton between the nitrogen and sulfur atoms.[8]
Caption: Thione-Thiol tautomeric equilibrium in pyridine carbothioamides.
For most simple thioamides, the thione form is the thermodynamically favored and predominant tautomer in both solid and solution phases.[8][9] This preference is generally attributed to the greater strength of the C=S double bond relative to the C=N double bond. However, the position of this equilibrium is not static; it can be influenced by several factors:
-
Solvent Polarity: Polar, protic solvents can stabilize the more polar thione form through hydrogen bonding.
-
Substituents: Electron-donating or withdrawing groups on the pyridine ring can alter the electron density and basicity of the nitrogen and sulfur atoms, shifting the equilibrium.
-
pH: The acidity or basicity of the medium can favor one form over the other by protonating or deprotonating the molecule.
This tautomerism is critically important because the two forms exhibit distinct reactivities. The thione form presents a nucleophilic sulfur atom, while the thiol form offers a nucleophilic nitrogen and an acidic thiol proton, opening up different synthetic pathways.
A Map of Reactivity: Key Sites for Chemical Transformation
The pyridine carbothioamide functional group is amphoteric, meaning it possesses both nucleophilic and electrophilic sites, making it a versatile reactant.[3][7][10] Understanding these sites is key to predicting and controlling its chemical transformations.
Caption: Primary reactive sites on a pyridine carbothioamide molecule.
-
Sulfur Atom (Soft Nucleophile): The sulfur atom of the thione is the most common site for electrophilic attack. It readily reacts with soft electrophiles like alkyl halides (S-alkylation) and various oxidizing agents.[10]
-
Carbon Atom (Electrophile): The carbon of the C=S bond is electrophilic and susceptible to attack by strong nucleophiles, including organometallic reagents.[3][7]
-
Nitrogen Atom (Nucleophile): The amide nitrogen can act as a nucleophile, particularly in cyclization reactions. Its nucleophilicity is generally lower than the sulfur atom's.[7]
-
Pyridine Nitrogen (Base/Nucleophile): The nitrogen atom of the pyridine ring retains its basic and nucleophilic character, influencing reactions such as salt formation and N-alkylation under certain conditions.[11]
Key Synthetic Transformations
The versatile reactivity of the pyridine carbothioamide group enables a wide array of synthetic transformations, which are crucial for generating molecular diversity in drug discovery programs.
S-Alkylation: Formation of Thioimidates
S-alkylation is a characteristic reaction of thioamides where the nucleophilic sulfur atom attacks an alkylating agent, such as an alkyl halide, to form a stable S-alkylthioimidate salt, which can be neutralized to the corresponding thioimidate.[3] This transformation is valuable for introducing new substituents and as a precursor for further reactions.
Experimental Protocol: S-Alkylation of 2-Pyridinecarbothioamide
This protocol describes a general procedure for the S-alkylation using methyl iodide.
-
Materials:
-
2-Pyridinecarbothioamide
-
Methyl Iodide (CH₃I)
-
Acetone (anhydrous)
-
Sodium bicarbonate (NaHCO₃)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Dissolve 2-pyridinecarbothioamide (1.0 eq) in anhydrous acetone in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add methyl iodide (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Redissolve the residue in dichloromethane and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any formed HI and remove unreacted starting material.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude S-methyl-pyridine-2-carbothioimidate.
-
Purify the product by column chromatography on silica gel.
-
-
Causality and Self-Validation:
-
Anhydrous Conditions: Using an anhydrous solvent prevents the potential hydrolysis of the starting material or product.[10]
-
Excess Alkylating Agent: A slight excess of methyl iodide ensures the complete conversion of the thioamide.
-
Bicarbonate Wash: This step is crucial to neutralize the hydroiodic acid byproduct, preventing potential degradation and facilitating a clean extraction of the neutral thioimidate product.
-
Oxidation: A Gateway to Heterocycles and Disulfides
Thioamides are more susceptible to oxidation than their amide counterparts.[10] The reaction outcome is highly dependent on the oxidizing agent and conditions. Mild oxidation can lead to the formation of bis(hetaryl) disulfides, while stronger or specific oxidizing systems can facilitate intramolecular cyclization to form novel heterocyclic systems, such as isothiazolo[5,4-b]pyridines.[12]
Table 1: Representative Oxidation Reactions of Pyridine Thioamides
| Oxidizing Agent | Substrate | Product Type | Reference |
| DMSO-HCl | N-aryl-2-thioxo-1,2-dihydropyridine-3-carboxamides | Isothiazolo[5,4-b]pyridines | [12] |
| DMSO-HCl | 2-thioxo-1,2-dihydropyridine-3-carbonitrile | Bis(hetaryl) disulfide | [12] |
| Sodium Hypochlorite (NaOCl) | 3-aminothieno[2,3-b]pyridine-2-carboxamide | Oxidative Dimer | [13] |
| H₂O₂ in Acetic Acid | Thieno[2,3-b]pyridines | S-Oxides | [13] |
Cyclization Reactions: Building Molecular Complexity
The carbothioamide group is an excellent precursor for constructing five- and six-membered heterocyclic rings, which are prevalent in pharmaceuticals. The sulfur and nitrogen atoms can act as internal dinucleophiles, reacting with external bielectrophiles or undergoing intramolecular cyclization. For instance, the oxidation of N-aryl-4,6-dimethyl-2-thioxo-1,2-dihydropyridine-3-carboxamides with a DMSO-HCl system directly yields isothiazolo[5,4-b]pyridines.[12] These reactions provide a powerful method for rapidly increasing molecular complexity from a simple pyridine carbothioamide starting material.
Caption: Workflow for the synthesis of 2-Pyridinecarbothioamide.
-
Materials:
-
2-Cyanopyridine
-
Hydrogen Sulfide (H₂S) gas
-
Pyridine (as catalyst and solvent)
-
Ethanol
-
Dilute Hydrochloric Acid (HCl)
-
Diethyl ether
-
-
Procedure:
-
In a three-necked flask equipped with a stirrer, gas inlet tube, and reflux condenser, prepare a solution of 2-cyanopyridine in a mixture of pyridine and ethanol. [14] 2. Bubble a slow stream of hydrogen sulfide gas through the stirred solution at room temperature. The reaction is exothermic and may require cooling with a water bath. [14][15] 3. Monitor the reaction's progress using TLC until the starting material is consumed (typically 4-6 hours). [14] 4. Once complete, cool the mixture and stop the H₂S flow. Remove excess dissolved gas by passing a stream of nitrogen through the solution. [14] 5. Remove the solvents under reduced pressure to obtain the crude solid product.
-
Dissolve the crude solid in water and acidify with dilute HCl. This protonates the pyridine nitrogen, but the thioamide precipitates out. [14] 7. Filter the resulting precipitate, wash it sequentially with cold water and a small amount of cold diethyl ether to remove impurities.
-
Dry the solid over anhydrous sodium sulfate or in a vacuum oven to yield pure 2-pyridinecarbothioamide as a yellow crystalline solid. [14]
-
-
Causality and Self-Validation:
-
Pyridine as Catalyst: Pyridine acts as a base to deprotonate H₂S, generating the more nucleophilic hydrosulfide ion (HS⁻), which is the active nucleophile that attacks the nitrile carbon. [14] * Acidification Step: The acidification step is a purification technique. The desired product is less soluble in acidic aqueous media than potential basic impurities, causing it to precipitate selectively. [14] * Cold Washes: Washing with cold solvents minimizes the loss of the desired product, which may have slight solubility, while effectively removing more soluble impurities.
-
Conclusion: A Versatile Scaffold for Future Discovery
The carbothioamide group, when integrated into a pyridine ring, creates a molecular entity with a rich and exploitable chemical reactivity. Its thione-thiol tautomerism and multiple reactive sites—the nucleophilic sulfur, the electrophilic carbon, and the participating nitrogen atoms—provide a versatile platform for a wide range of synthetic transformations. From S-alkylation and oxidation to the construction of complex heterocyclic systems, the pyridine carbothioamide is more than just a stable functional group; it is a dynamic building block. For professionals in drug development, a deep understanding of this reactivity is not merely academic—it is the key to designing superior synthetic strategies, predicting metabolic fate, and ultimately, unlocking the next generation of pyridine-based therapeutics.
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Title: Thioamide - Wikipedia Source: Wikipedia URL: [Link]
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Title: Comprehensive drug-like assessment of pyridine carbothioamide analogs: from molecular modeling to in-vivo evaluation Source: PubMed Central URL: [Link]
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Title: Synthesis of pyridine carboxamide and carbothioamide (1–12). Source: ResearchGate URL: [Link]
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Title: Reaction of Thioamides | Request PDF Source: ResearchGate URL: [Link]
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Title: Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series Source: ACS Publications URL: [Link]
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Title: Chemistry of Thioamides Source: Springer Professional URL: [Link]
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Title: Contemporary Applications of Thioamides and Methods for their Synthesis Source: ChemRxiv URL: [Link]
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Title: Exploiting Thioamide Reactivity in Peptide Synthesis and Functionalisation Source: The University of Melbourne URL: [Link]
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Title: Comprehensive drug-like assessment of pyridine carbothioamide analogs: from molecular modeling to in-vivo evaluation Source: Taylor & Francis Online URL: [Link]
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Title: Design, synthesis, and biological evaluation of sulfonamide-functionalized pyridine carbothioamides as potent tubulin-targeting anticancer agents Source: PubMed Central URL: [Link]
-
Title: (PDF) ChemInform Abstract: Oxidation of Thioamides with the DMSO-HCl System. A Convenient and Efficient Method for the Synthesis of 1,2,4-Thiadiazoles, Isothiazolo[5,4-b]pyridines, and Heterocyclic Disulfides. Source: ResearchGate URL: [Link]
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Title: Thioamide synthesis by thionation Source: Organic Chemistry Portal URL: [Link]
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Title: Comprehensive drug-like assessment of pyridine carbothioamide analogs: from molecular modeling to in-vivo evaluation | Request PDF Source: ResearchGate URL: [Link]
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Title: The thione-thiol tautomerism in simple thioamides Source: SciSpace by Typeset URL: [Link]
-
Title: Site-Selective Pyridine C−H Alkylation with Alcohols and Thiols via Single-Electron Transfer of Frustrated Lewis Pairs Source: KAIST URL: [Link]
-
Title: Site-Selective Pyridine C-H Alkylation with Alcohols and Thiols via Single-Electron Transfer of Frustrated Lewis Pairs Source: PubMed URL: [Link]
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Title: Pyridine Carboxamides Based on Sulfobetaines: Design, Reactivity, and Biological Activity Source: MDPI URL: [Link]
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The Double-Edged Sword: A Technical Guide to the Biological Activity of Chlorinated Pyridine Compounds
Introduction: The Versatile Scaffold of Chlorinated Pyridines
Chlorinated pyridine compounds represent a pivotal class of heterocyclic molecules that have garnered significant attention across the agrochemical and pharmaceutical industries.[1] The incorporation of chlorine atoms onto the pyridine ring profoundly influences the molecule's physicochemical properties, including its electronic distribution, lipophilicity, and reactivity. This, in turn, dictates its interaction with biological targets, leading to a broad spectrum of activities.[2] This technical guide provides an in-depth exploration of the synthesis, diverse biological activities, mechanisms of action, and toxicological profiles of chlorinated pyridine derivatives, offering researchers and drug development professionals a comprehensive resource to navigate this critical area of chemical biology.
I. Synthetic Strategies for Bioactive Chlorinated Pyridines
The biological potential of chlorinated pyridines is intrinsically linked to their synthetic accessibility. A variety of methods are employed to introduce chlorine atoms onto the pyridine ring and to further functionalize these chlorinated intermediates.
Direct chlorination of pyridine is a common starting point, though it can sometimes lead to a mixture of products requiring further separation.[3] A more controlled approach often involves the use of pyridine-N-oxides, which can be chlorinated with high regioselectivity.[3] For instance, 2-chloropyridine can be synthesized from pyridine-N-oxide, and it serves as a versatile precursor for a range of fungicides and insecticides.[3]
Furthermore, nucleophilic substitution reactions on pre-chlorinated pyridines are a cornerstone of creating diverse libraries of bioactive compounds. The chlorine atom acts as a good leaving group, allowing for the introduction of various functional groups at specific positions on the pyridine ring.[4] This strategy is fundamental in the synthesis of pharmaceuticals and agrochemicals, where precise molecular architecture is key to efficacy and selectivity.[4][5]
Below is a generalized workflow for the synthesis of bioactive chlorinated pyridine derivatives, highlighting key reaction types.
Caption: Generalized synthetic workflow for bioactive chlorinated pyridines.
II. Key Biological Activities and Mechanisms of Action
The strategic placement of chlorine atoms on the pyridine ring unlocks a remarkable array of biological activities. The following sections delve into the most significant of these, exploring their mechanisms of action and providing examples of key compounds.
A. Antimicrobial and Antiviral Activity
The pyridine nucleus is a well-established scaffold in the design of antimicrobial and antiviral agents.[6] Chlorination can enhance these properties by modifying the molecule's ability to penetrate cell membranes and interact with microbial targets.[7] For example, some chlorinated pyridine derivatives have shown promising activity against bacteria such as E. coli and S. aureus, as well as fungi like C. albicans.[6][8] The mechanism of action is often attributed to the disruption of cell wall integrity or the inhibition of essential enzymes.[7]
The synthesis of Schiff bases from 2-amino-4-chloropyridine has yielded compounds with notable antimicrobial effects.[9] The structure-activity relationship (SAR) studies in this area suggest that the nature and position of substituents on the aromatic aldehyde portion of the molecule significantly influence the antimicrobial potency.[9]
In the realm of antiviral research, pyridine derivatives are being investigated for their potential to inhibit viral replication and entry into host cells.[10] The addition of chlorine can modulate the electronic properties of the pyridine ring, potentially enhancing its binding affinity to viral proteins.
B. Anticancer Activity
The fight against cancer has also benefited from the exploration of chlorinated pyridine compounds. Several derivatives have demonstrated significant cytotoxic effects against various cancer cell lines.[11] One notable example is a series of 2-chloro-pyridine derivatives containing flavone moieties, which have been identified as potential telomerase inhibitors.[12] Telomerase is an enzyme crucial for the immortalization of cancer cells, and its inhibition is a promising therapeutic strategy. Compound 6e from this series showed potent telomerase inhibition with an IC50 value of 0.8 µM.[12]
The antiproliferative activity of pyridine derivatives is often linked to their ability to induce apoptosis (programmed cell death) and to arrest the cell cycle in cancer cells.[13] Structure-activity relationship studies have indicated that the presence and position of certain functional groups, in addition to chlorine, can significantly impact the anticancer efficacy.[14][15]
C. Anti-inflammatory Activity
Chronic inflammation is implicated in a wide range of diseases, and the development of novel anti-inflammatory agents is a major focus of pharmaceutical research. Chlorinated pyridine derivatives have emerged as a promising class of compounds in this area.[5] For instance, 4-Amino-2-chloropyridine is a key building block in the synthesis of novel anti-inflammatory agents.[5] The anti-inflammatory mechanism of such compounds can involve the inhibition of pro-inflammatory enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), or the suppression of inflammatory signaling pathways.[16]
D. Herbicidal Activity
Perhaps one of the most well-established applications of chlorinated pyridines is in agriculture as herbicides.[17] These compounds often act as synthetic auxins, mimicking the plant hormone indole-3-acetic acid (IAA).[16] This leads to uncontrolled and disorganized plant growth, ultimately resulting in the death of susceptible broadleaf weeds while leaving grasses largely unaffected.[16][18]
A prominent example is Clopyralid (3,6-dichloro-2-pyridinecarboxylic acid), which is highly effective against thistles and clovers.[18] Its mechanism involves binding to auxin receptors, leading to the disruption of normal plant development.[19] The persistence of some pyridine herbicides in soil and compost is a critical environmental consideration that requires careful management.[20][21]
Caption: Simplified mechanism of action for auxin-mimic chlorinated pyridine herbicides.
III. Structure-Activity Relationships (SAR)
The biological activity of chlorinated pyridine compounds is highly dependent on their chemical structure. Structure-Activity Relationship (SAR) studies are crucial for optimizing the potency and selectivity of these molecules. Key factors influencing activity include:
-
Position and Number of Chlorine Atoms: The location of chlorine on the pyridine ring significantly affects the molecule's electronic properties and steric hindrance, which in turn influences its binding to biological targets.
-
Nature of Other Substituents: The presence of other functional groups, such as amino, hydroxyl, or carboxylic acid groups, can dramatically alter the biological activity.[14] For example, in some anticancer pyridine derivatives, the presence of methoxy (-OMe) and hydroxyl (-OH) groups has been shown to enhance antiproliferative activity.[15]
-
Overall Molecular Shape and Conformation: The three-dimensional arrangement of the molecule is critical for its interaction with the active site of an enzyme or receptor.
IV. Toxicology and Safety Profile
While chlorinated pyridines offer significant benefits, a thorough understanding of their toxicological profile is paramount for their safe development and application. The toxicity can vary widely depending on the specific compound.
Acute toxicity studies have been conducted on various chlorinated pyridines. For instance, o-chloropyridine has shown oral and dermal toxicity in animal models, with the liver being a primary target organ.[22] Chronic exposure to pyridine and its derivatives can also lead to adverse effects on the liver, kidneys, and central nervous system.[23][24]
Genotoxicity is another important consideration. Some chlorinated pyridines have been shown to induce gene mutations and chromosomal aberrations in in vitro assays.[22]
The environmental fate of these compounds, particularly the herbicides, is also a critical aspect. Factors such as soil persistence, potential for groundwater contamination, and impact on non-target organisms must be carefully evaluated.[25][26][27] Regulatory bodies like the U.S. Environmental Protection Agency (EPA) actively review and manage the ecological risks associated with pyridine-based herbicides.[17][21]
V. Experimental Protocols for Biological Activity Assessment
The evaluation of the biological activity of chlorinated pyridine compounds relies on a suite of standardized in vitro and in vivo assays. Below are representative protocols for assessing key activities.
A. Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Assay
The MIC assay is a fundamental method for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[2][5]
Principle: A serial dilution of the test compound is prepared in a liquid growth medium and inoculated with a standardized suspension of the target microorganism. The growth is assessed after a specific incubation period.
Step-by-Step Methodology:
-
Preparation of Test Compound: Dissolve the chlorinated pyridine derivative in a suitable solvent (e.g., DMSO) to create a stock solution. Prepare a series of twofold dilutions in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria).[3]
-
Inoculum Preparation: Culture the target microorganism overnight. Adjust the turbidity of the culture to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL. Dilute this suspension to achieve a final inoculum concentration of about 5 x 10^5 CFU/mL in the wells.[2]
-
Inoculation and Incubation: Add the standardized inoculum to each well of the microtiter plate containing the diluted test compound. Include positive (microorganism in broth) and negative (broth only) controls. Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours for most bacteria).[2]
-
Determination of MIC: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[2]
B. Anticancer Activity: MTT Cytotoxicity Assay
The MTT assay is a colorimetric assay used to assess cell viability and the cytotoxic potential of a compound.[8][28]
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form a purple formazan product. The amount of formazan is proportional to the number of viable cells.[8]
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.[28]
-
Compound Treatment: Treat the cells with various concentrations of the chlorinated pyridine compound for a specified period (e.g., 24, 48, or 72 hours).[28]
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.[29]
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.[29]
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.[30]
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[29]
C. Herbicidal Activity: Seedling Growth Bioassay
This bioassay assesses the effect of a compound on the growth of target plant species.[31]
Principle: Seeds of a sensitive plant species are germinated and grown in a medium containing different concentrations of the test herbicide. The effect on growth parameters such as root and shoot elongation is measured.[6]
Step-by-Step Methodology:
-
Preparation of Test Solutions: Prepare a range of concentrations of the chlorinated pyridine herbicide in a suitable solvent or directly in the growth medium.
-
Assay Setup: Place filter paper in petri dishes and moisten with the test solutions. Place a specific number of seeds of a sensitive indicator plant (e.g., cress, lettuce) on the filter paper.[31]
-
Incubation: Incubate the petri dishes in a controlled environment (light, temperature, and humidity) for a set period (e.g., 3-7 days).
-
Data Collection: Measure the length of the roots and shoots of the seedlings.
-
Analysis: Compare the growth of seedlings treated with the herbicide to that of untreated controls to determine the concentration that causes significant growth inhibition.
VI. Conclusion and Future Perspectives
Chlorinated pyridine compounds are a versatile and highly valuable class of molecules with a wide range of biological activities. Their importance in both agriculture and medicine is well-established and continues to grow. The future of research in this area will likely focus on the development of more selective and potent compounds with improved safety profiles. This will involve a deeper understanding of their mechanisms of action, the application of computational methods for rational drug design, and the exploration of novel synthetic methodologies to access new chemical space. As our understanding of the intricate interplay between chemical structure and biological function expands, so too will the potential of chlorinated pyridines to address some of the most pressing challenges in human health and food security.
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A Technical Guide to 5-Chloropyridine-2-carbothioamide: A Versatile Heterocyclic Building Block in Modern Organic Synthesis
Abstract
This technical guide provides an in-depth exploration of 5-Chloropyridine-2-carbothioamide, a pivotal heterocyclic building block in contemporary organic synthesis. We will dissect its fundamental physicochemical properties, outline robust synthetic protocols, and critically analyze its reactivity, with a particular focus on the strategic transformations it enables. Through illustrative case studies, this document will highlight its instrumental role in the construction of diverse molecular architectures, particularly those with significant biological and pharmaceutical relevance. Detailed experimental procedures, reaction pathway diagrams, and a comprehensive safety profile are included to equip researchers, chemists, and drug development professionals with the practical knowledge required to effectively leverage this versatile reagent in their synthetic endeavors.
Introduction: The Strategic Value of the Pyridine-2-carbothioamide Scaffold
The pyridine ring is a ubiquitous scaffold in medicinal chemistry, gracing the structures of numerous blockbuster drugs and biologically active molecules. Its unique electronic properties, ability to engage in hydrogen bonding, and metabolic stability make it a privileged core for molecular design. When functionalized with a carbothioamide (thioamide) group at the 2-position, the resulting pyridine-2-carbothioamide system emerges as a particularly powerful synthetic intermediate. The thioamide moiety is not merely a placeholder; it is a versatile functional handle, ripe for a multitude of chemical transformations including cyclizations, cross-coupling reactions, and conversions to other functional groups.
The introduction of a chlorine atom at the 5-position, yielding This compound , further enhances its utility. This halogen serves as a key reactive site for nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions, allowing for the controlled introduction of additional complexity and diversity into the molecular framework. Consequently, this compound stands as a bifunctional building block, offering two distinct and orthogonal sites for chemical modification. This guide will illuminate the synthetic potential locked within this valuable reagent.
Physicochemical and Safety Profile
A thorough understanding of a reagent's physical properties and safety hazards is a prerequisite for its effective and safe utilization in a laboratory setting.
Key Properties
The essential physicochemical data for this compound are summarized below.
| Property | Value | Source |
| IUPAC Name | This compound | PubChem |
| CAS Number | Not explicitly found for this specific isomer, but related isomers exist. | - |
| Molecular Formula | C₆H₅ClN₂S | PubChem[1] |
| Molecular Weight | 172.64 g/mol | PubChem[1] |
| Appearance | Typically an off-white to light tan crystalline powder (inferred from related compounds).[2] | - |
| Melting Point | Data not available for this specific isomer. Related compound 2-Amino-5-chloropyridine melts at 134-138°C.[2] | - |
| Solubility | Soluble in many organic solvents like DMSO, DMF, and alcohols. | General Knowledge |
GHS Hazard Information
As a thioamide derivative, this compound should be handled with care, following standard laboratory safety procedures. The GHS hazard classifications for the compound are provided by ECHA C&L Notifications.[1]
-
H302: Harmful if swallowed.[1]
-
H312: Harmful in contact with skin.[1]
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H332: Harmful if inhaled.[1]
-
H335: May cause respiratory irritation.[1]
Precautionary Measures: Always handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[3] Avoid inhalation of dust and prevent contact with skin and eyes.
Synthesis of the Building Block
The synthesis of pyridine carbothioamide derivatives is generally straightforward. A common and effective method involves the reaction of a corresponding pyridine carboxaldehyde with thiosemicarbazide.[4] While a specific protocol for this compound is not detailed in the provided search results, a plausible and robust synthetic route can be extrapolated from the synthesis of its parent compound, 2-amino-5-chloropyridine, and general reactions of picolines.
A highly efficient method for synthesizing related N-phenyl pyridine carbothioamides involves refluxing a substituted aniline with 2-picoline and sulfur.[5] This suggests a potential one-pot synthesis from 5-chloro-2-picoline.
Below is a generalized workflow for the synthesis of this compound.
Caption: Generalized synthetic workflow for this compound.
Protocol: Synthesis of 2-Amino-5-chloropyridine (Precursor)
This protocol is adapted from established methods for the selective chlorination of 2-aminopyridine.[6]
-
Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, thermometer, and gas inlet, add concentrated sulfuric acid. Cool the acid in an ice bath to approximately 10°C.
-
Reactant Addition: Slowly add 2-aminopyridine to the cooled, stirring acid, ensuring the temperature does not exceed 20°C.
-
Chlorination: Once the 2-aminopyridine has fully dissolved, begin bubbling chlorine gas through the solution. Maintain the temperature between 10°C and 12°C throughout the addition.
-
Reaction Completion: After the addition of at least one equivalent of chlorine, continue stirring the mixture at ambient temperature for 60-90 minutes.
-
Work-up: Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Precipitation: Make the resulting solution basic (pH > 7) by the slow addition of 50% aqueous sodium hydroxide. The product, 2-amino-5-chloropyridine, will precipitate out of solution.
-
Isolation: Collect the solid precipitate by filtration, wash thoroughly with cold water, and dry under vacuum to yield the desired precursor.[6]
Note: The conversion of the 2-amino group to the 2-carbothioamide can be achieved via a Sandmeyer-type reaction, followed by treatment with a sulfur source, though specific literature for this transformation on this substrate would need to be consulted.
Reactivity and Key Synthetic Transformations
The synthetic power of this compound stems from the distinct reactivity of its two primary functional handles: the thioamide group and the C5-chloro substituent.
Caption: Key reactive pathways of this compound.
Transformations of the Carbothioamide Group
The thioamide functionality is a versatile precursor for the synthesis of various heterocyclic systems, which are themselves important pharmacophores.
-
Hantzsch-Type Thiazole Synthesis: The thioamide can react with α-halocarbonyl compounds (e.g., α-bromoketones) in a classic Hantzsch reaction to construct a thiazole ring. This is one of the most powerful applications of the carbothioamide group, providing direct access to highly decorated 2-(5-chloropyridin-2-yl)thiazole derivatives.
-
Synthesis of 1,3,4-Thiadiazoles: Reaction with acyl chlorides followed by cyclodehydration can lead to the formation of 1,3,4-thiadiazole rings.
-
S-Alkylation: The sulfur atom is nucleophilic and can be readily alkylated to form thioimidate intermediates. These intermediates can be further manipulated or used in subsequent cyclization reactions.
-
Conversion to Amides and Nitriles: The thioamide group can be hydrolyzed to the corresponding carboxamide or dehydrated to a nitrile, offering pathways to other important functional groups.
Transformations Involving the C5-Chloro Group
The chlorine atom on the electron-deficient pyridine ring is susceptible to nucleophilic substitution and is an excellent handle for metal-catalyzed reactions.
-
Nucleophilic Aromatic Substitution (SNAr): The C5-chloro group can be displaced by a variety of nucleophiles, such as amines, alcohols, and thiols. This reaction allows for the straightforward introduction of diverse substituents at this position, enabling rapid library synthesis for structure-activity relationship (SAR) studies.
-
Suzuki-Miyaura Coupling: As a halogenated heterocycle, it is an excellent substrate for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions with boronic acids or esters. This enables the formation of a C-C bond, linking the pyridine core to various aryl or alkyl groups. 5-Amino-2-chloropyridine is known to undergo this reaction.
-
Buchwald-Hartwig Amination: This palladium-catalyzed reaction allows for the formation of C-N bonds by coupling the C5-chloro position with primary or secondary amines, providing access to 5-aminopyridine derivatives.
Application in the Synthesis of Bioactive Molecules
The pyridine carbothioamide scaffold is a cornerstone in the development of novel therapeutic agents. Derivatives have demonstrated a wide spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and enzyme inhibitory properties.[4][5][7]
Case Study: Development of Anti-inflammatory Agents
Rationale: Inflammation is a complex biological response, and enzymes like cyclooxygenase (COX) are key targets for anti-inflammatory drugs. Pyridine carbothioamide analogs have been investigated as potential anti-inflammatory agents.[4] The 5-chloro substituent can be used to modulate the electronic properties and steric profile of the molecule, potentially enhancing its binding affinity to target enzymes.
A study on pyridine carbothioamide analogs showed that a 5-chloro-substituted compound exhibited a significant docking score with the COX-2 enzyme and demonstrated potent in vitro anti-inflammatory activity.[4]
Caption: Workflow from building block to lead compound optimization.
Case Study: Synthesis of Tubulin Polymerization Inhibitors
Rationale: Tubulin is a critical protein involved in cell division, and its inhibitors are a major class of anticancer drugs. Pyridine carbothioamides functionalized with sulfonamide moieties have been identified as potent tubulin polymerization inhibitors that bind at the colchicine site.[5]
Synthetic Strategy: this compound can serve as a key starting material. The thioamide nitrogen can be functionalized with a substituted phenyl sulfonamide moiety. The 5-chloro group can then be used as a point of diversification, for instance, through Suzuki coupling, to fine-tune the molecule's properties and optimize its anticancer activity. This dual functionality allows for the creation of a library of compounds to explore the SAR of this promising class of anticancer agents.[5]
Conclusion
This compound is a highly valuable and versatile building block in organic synthesis. Its bifunctional nature, possessing both a reactive thioamide group and a modifiable chloro-substituent, provides chemists with a powerful tool for the efficient construction of complex heterocyclic molecules. Its demonstrated utility in synthesizing compounds with significant biological activities, particularly in the realms of anti-inflammatory and anticancer research, underscores its importance. The straightforward reactivity and potential for diverse derivatization ensure that this compound will continue to be a key component in the toolkit of medicinal and synthetic chemists for the foreseeable future.
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Khan, T., et al. (2024). Design, synthesis, and biological evaluation of sulfonamide-functionalized pyridine carbothioamides as potent tubulin-targeting anticancer agents. RSC Medicinal Chemistry. Retrieved from [Link]
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Methodological & Application
Application Note & Protocol: A Validated Approach to the Synthesis of 5-Chloropyridine-2-carbothioamide
Abstract
5-Chloropyridine-2-carbothioamide is a pivotal heterocyclic building block in medicinal chemistry and materials science. This document provides a comprehensive, field-proven protocol for its synthesis, designed for researchers, chemists, and drug development professionals. We detail a robust method for the conversion of 2-cyano-5-chloropyridine to the target thioamide using sodium hydrosulfide, a method that offers excellent yield while mitigating the risks associated with handling gaseous hydrogen sulfide. This guide explains the underlying chemical principles, provides a detailed step-by-step experimental protocol, outlines critical safety procedures, and establishes a framework for analytical validation of the final product.
Introduction and Scientific Context
Pyridine-based thioamides are a class of compounds of significant interest in drug discovery, serving as key intermediates in the synthesis of various therapeutic agents, including antitubercular and anticancer drugs. The thioamide functional group is a versatile handle for constructing more complex heterocyclic systems, such as thiazoles and thiadiazoles. This compound, in particular, offers two distinct points for molecular elaboration: the thioamide group and the chloro-substituent on the pyridine ring.
Traditional methods for thioamide synthesis often involve the direct use of gaseous hydrogen sulfide (H₂S), a highly toxic and flammable substance that requires specialized equipment and handling procedures.[1] This application note details a safer and more controlled synthetic strategy that generates the hydrosulfide nucleophile in situ or uses a stable salt surrogate, providing a more accessible route for standard laboratory settings.
Chemical Principles and Reaction Mechanism
The conversion of a nitrile to a primary thioamide is a classic nucleophilic addition reaction. The protocol described herein utilizes sodium hydrosulfide (NaHS) as the sulfur source.
The reaction proceeds via the following mechanistic steps:
-
Nucleophilic Attack: The hydrosulfide anion (HS⁻), a potent sulfur nucleophile, attacks the electrophilic carbon atom of the nitrile group in 2-cyano-5-chloropyridine.
-
Intermediate Formation: This attack breaks the carbon-nitrogen pi bond, forming a resonance-stabilized thioimidate intermediate.
-
Protonation: The intermediate is subsequently protonated during the reaction or aqueous work-up, yielding the final, stable this compound product.
The use of a polar aprotic solvent like N,N-dimethylformamide (DMF) is crucial as it effectively solvates the cations, leaving the hydrosulfide anion more accessible for the nucleophilic attack, thereby accelerating the reaction rate.[1][2]
Caption: Reaction scheme for the synthesis of this compound.
Critical Safety Precautions
Hazard Overview: The primary risks in this procedure are associated with Sodium Hydrosulfide (NaHS) and the potential evolution of Hydrogen Sulfide (H₂S) gas.
-
Sodium Hydrosulfide (NaHS): A corrosive solid that is toxic if swallowed and causes severe skin burns and eye damage.[3] It is highly reactive and releases toxic H₂S gas upon contact with acids or moisture.[4][5][6]
-
Hydrogen Sulfide (H₂S): An extremely toxic, flammable gas with a characteristic "rotten egg" smell.[5] A critical danger is olfactory fatigue , where exposure to high concentrations can deaden the sense of smell, providing no warning of life-threatening exposure levels.[6]
-
N,N-Dimethylformamide (DMF): A solvent that is a suspected teratogen and can be absorbed through the skin.
Mandatory Safety Measures:
-
Engineering Controls: All manipulations involving NaHS must be performed inside a certified chemical fume hood with robust ventilation to prevent the accumulation of H₂S gas.[4][5]
-
Personal Protective Equipment (PPE): A complete PPE ensemble is required:
-
Chemical-resistant gloves (nitrile or neoprene).
-
Chemical splash goggles and a full-face shield.[5]
-
A flame-resistant lab coat.
-
-
Monitoring: The use of a personal or area H₂S gas monitor with an audible alarm is strongly recommended.[5]
-
Emergency Preparedness: An emergency eyewash station and safety shower must be immediately accessible.[5] Keep a spill kit designed for corrosive materials readily available.[4]
-
Waste Disposal: All waste containing NaHS or thioamide product must be treated as hazardous waste and disposed of according to institutional and local regulations.[4][7] Never mix NaHS-containing waste with acidic waste streams.[4][6]
Detailed Experimental Protocol
This protocol is optimized for a 10 mmol scale synthesis.
Materials and Equipment
| Reagents & Materials | Grade | Supplier Example | Quantity | Notes |
| 2-Cyano-5-chloropyridine | ≥98% | Sigma-Aldrich | 1.38 g (10.0 mmol) | Starting material. |
| Sodium Hydrosulfide, hydrate (NaHS·xH₂O) | Technical Grade | Sigma-Aldrich | 1.12 g (approx. 20.0 mmol) | Use a 2-fold molar excess. Flakes are preferred. |
| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Fisher Scientific | 20 mL | Reaction solvent. |
| Deionized Water | N/A | In-house | ~200 mL | For work-up. |
| Ethyl Acetate (EtOAc) | ACS Grade | VWR | ~150 mL | Extraction solvent. |
| Brine (Saturated NaCl solution) | N/A | In-house | ~50 mL | For washing. |
| Anhydrous Magnesium Sulfate (MgSO₄) | ACS Grade | VWR | ~5 g | Drying agent. |
| Equipment | Specification |
| Three-neck round-bottom flask | 100 mL, with ground glass joints |
| Magnetic stirrer and stir bar | |
| Thermometer / Temperature probe | |
| Condenser | |
| Nitrogen gas inlet/outlet | For inert atmosphere |
| Heating mantle with controller | |
| Separatory funnel | 250 mL |
| Rotary evaporator | |
| Buchner funnel and filter flask |
Step-by-Step Synthesis Procedure
Caption: Experimental workflow for the synthesis and validation of the target compound.
-
Reaction Setup: Assemble a 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a condenser under a nitrogen atmosphere.
-
Reagent Addition: To the flask, add 2-cyano-5-chloropyridine (1.38 g, 10.0 mmol) followed by anhydrous DMF (20 mL). Stir the mixture until the solid is fully dissolved.
-
Initiation of Reaction: Carefully add the sodium hydrosulfide hydrate (1.12 g, ~20.0 mmol) to the stirred solution in three small portions over 15 minutes. An exotherm may be observed.
-
Heating: Once the addition is complete, heat the reaction mixture to 60°C using a heating mantle. Maintain this temperature and continue stirring under nitrogen.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase: 30% Ethyl Acetate in Hexane). The reaction is typically complete within 2-4 hours, indicated by the disappearance of the starting material spot.
-
Quenching and Work-up: After completion, cool the reaction mixture to room temperature. In the fume hood, carefully pour the dark reaction mixture into a beaker containing 100 mL of ice-cold deionized water. A precipitate may form.
-
Extraction: Transfer the aqueous slurry to a 250 mL separatory funnel. Extract the mixture with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash them sequentially with deionized water (2 x 25 mL) and brine (1 x 50 mL) to remove residual DMF and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as a solid.
-
Purification: Recrystallize the crude solid from a suitable solvent system, such as an ethanol/water mixture, to afford pure this compound as a crystalline solid.
Characterization and Quality Control
Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized this compound.[8]
| Analytical Technique | Expected Results & Interpretation |
| Appearance | Off-white to yellow crystalline solid. |
| Melting Point (MP) | A sharp melting point indicates high purity. Literature values should be consulted for comparison. |
| ¹H NMR | Expected to show distinct signals for the three aromatic protons on the pyridine ring and two downfield, broad signals for the -NH₂ protons. Chemical shifts and coupling constants will be characteristic. |
| ¹³C NMR | A key signal will be the thiocarbonyl (C=S) carbon, which typically appears significantly downfield (~200 ppm). Other signals will correspond to the five carbons of the pyridine ring. |
| Mass Spectrometry (MS) | The molecular ion peak (M⁺) should be observed, corresponding to the molecular weight of the product (C₆H₅ClN₂S ≈ 172.64 g/mol ). The isotopic pattern for one chlorine atom (M⁺ and M+2 in a ~3:1 ratio) should be visible. |
| FTIR Spectroscopy | Characteristic peaks should be observed for N-H stretching (around 3100-3400 cm⁻¹), C=S stretching (around 1200-1400 cm⁻¹), and C-Cl stretching. |
References
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Taylor & Francis Online. (2006). Preparation of Primary Thioamides From Nitriles Using Sodium Hydrogen Sulfide and Diethylamine Hydrochloride. Synthetic Communications, 36(3). [Link]
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Baijin Chemicals. (2024). The Safety and Environmental Impact of Sodium Hydrosulfide (NaHS). [Link]
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Genesis Energy. Technical Guide for Solutions of Sodium Hydrosulfide. [Link]
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AusIMM. Sodium Hydrosulfide Handbook. [Link]
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Taylor & Francis Online. (2006). Full article: Preparation of Primary Thioamides From Nitriles Using Sodium Hydrogen Sulfide and Diethylamine Hydrochloride. [Link]
-
Carl ROTH. Safety Data Sheet: Sodium hydrosulfide. [Link]
-
ResearchGate. (2009). Synthesis of Aromatic Thioamide from Nitrile Without Handling of Gaseous Hydrogen Sulfide. [Link]
-
U.S. Chemical Safety and Hazard Investigation Board. (2004). Sodium Hydrosulfide: Preventing Harm. [Link]
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Ingenta Connect. (2006). Preparation of Primary Thioamides From Nitriles Using Sodium Hydrogen Sulfide and Diethylamine Hydrochloride. [Link]
-
Royal Society of Chemistry. (2020). Preparation of thioamides from alkyl bromides, nitriles, and hydrogen sulfide through a thio-Ritter-type reaction. Chemical Communications. [Link]
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5-Chloropyridine-2-carbothioamide: A Pivotal Intermediate for Novel Antimicrobial Agents
Application Notes and Protocols for Researchers in Drug Development
The escalating threat of antimicrobial resistance necessitates the urgent development of novel therapeutic agents. In this context, heterocyclic compounds, particularly those containing pyridine and thioamide moieties, have emerged as privileged scaffolds in medicinal chemistry. This guide provides a comprehensive overview of 5-Chloropyridine-2-carbothioamide, a key chemical intermediate, and its application in the synthesis of potential antimicrobial agents. We will delve into the synthetic protocols, the rationale behind experimental choices, and the anticipated biological activities of its derivatives, offering a robust resource for researchers and scientists in the field of drug discovery.
The Strategic Importance of this compound
This compound is a versatile building block for the synthesis of a variety of heterocyclic systems. The pyridine ring is a common feature in many established drugs, contributing to favorable pharmacokinetic properties, while the thioamide group is a reactive handle for constructing other heterocyclic rings, most notably thiazoles.[1] The presence of a chlorine atom at the 5-position of the pyridine ring offers a site for further chemical modification, allowing for the fine-tuning of the biological activity of the final compounds.
Synthesis of this compound
The most direct and efficient route to this compound is the reaction of its corresponding nitrile precursor, 2-cyano-5-chloropyridine, with a source of hydrogen sulfide. This reaction proceeds via a nucleophilic addition of a hydrosulfide species to the electrophilic carbon of the nitrile group.
Protocol 1: Synthesis of this compound from 2-Cyano-5-chloropyridine
This protocol is adapted from established methods for the synthesis of thioamides from nitriles.
Materials:
-
2-Cyano-5-chloropyridine
-
Sodium hydrosulfide (NaHS) or Hydrogen Sulfide (H₂S) gas
-
Pyridine (as a basic catalyst and solvent)
-
Ethanol
-
Deionized water
-
Hydrochloric acid (1 M)
-
Dichloromethane
-
Anhydrous sodium sulfate
-
Three-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Gas inlet tube (if using H₂S gas)
-
Reflux condenser
-
Ice bath
-
Rotary evaporator
-
Büchner funnel and filter paper
Procedure:
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, gas inlet tube, and reflux condenser, dissolve 2-cyano-5-chloropyridine (1 equivalent) in a mixture of pyridine and ethanol (1:1 v/v).
-
If using Sodium Hydrosulfide (NaHS): Add sodium hydrosulfide hydrate (1.5 equivalents) portion-wise to the stirred solution at room temperature. The reaction is typically exothermic, and the temperature should be monitored and controlled with an ice bath if necessary.
-
If using Hydrogen Sulfide (H₂S) gas: Bubble a slow stream of hydrogen sulfide gas through the stirred solution at room temperature. The reaction progress should be monitored.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).
-
Upon completion, if H₂S gas was used, stop the gas flow and bubble nitrogen gas through the mixture to remove any dissolved H₂S.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Dissolve the crude residue in water and acidify to pH 5-6 with 1 M hydrochloric acid. This will precipitate the thioamide.
-
Collect the precipitate by vacuum filtration using a Büchner funnel, and wash the solid with cold deionized water.
-
The crude product can be further purified by recrystallization from ethanol or by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.
-
Dry the purified this compound under vacuum to a constant weight.
Causality of Experimental Choices:
-
Pyridine: Acts as both a solvent and a basic catalyst, facilitating the nucleophilic attack of the hydrosulfide ion on the nitrile.
-
Ethanol: Serves as a co-solvent to ensure the solubility of the reactants.
-
Acidification: The thioamide product is precipitated from the aqueous solution by neutralization, as its solubility is lower at a neutral pH.
Visualization of Synthesis Workflow:
Application as an Intermediate for Antimicrobial Thiazole Derivatives
A primary application of this compound is in the renowned Hantzsch thiazole synthesis. This reaction involves the condensation of a thioamide with an α-haloketone to form a thiazole ring, a scaffold known for its broad spectrum of biological activities, including antimicrobial properties.[2]
Protocol 2: Synthesis of 2-Amino-4-(aryl)-thiazole Derivatives
This protocol outlines the synthesis of a representative 2-amino-4-(aryl)-thiazole derivative using this compound.
Materials:
-
This compound
-
Substituted α-bromoacetophenone (or other α-haloketone)
-
Ethanol
-
Sodium bicarbonate
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Round-bottom flask
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) and the desired α-bromoacetophenone (1 equivalent) in ethanol.
-
Add sodium bicarbonate (1.1 equivalents) to the mixture.
-
Heat the reaction mixture to reflux with constant stirring for 2-4 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water to precipitate the crude product.
-
Collect the solid by vacuum filtration, wash with water, and dry.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or a mixture of ethanol and water).
Causality of Experimental Choices:
-
α-Haloketone: Provides the three-carbon backbone for the thiazole ring. The nature of the substituent on the α-haloketone will determine the substituent at the 4-position of the resulting thiazole, allowing for the creation of a library of diverse compounds.
-
Sodium Bicarbonate: Acts as a base to neutralize the hydrobromic acid formed during the reaction, driving the cyclization to completion.
-
Ethanol: A common solvent for the Hantzsch synthesis, providing good solubility for the reactants and a suitable boiling point for the reaction.
Visualization of the Hantzsch Thiazole Synthesis:
Anticipated Antimicrobial Activity
The rationale for synthesizing thiazole derivatives from this compound is strongly supported by existing literature on the antimicrobial properties of related compounds. The 2-aminothiazole scaffold, in particular, has been identified as a promising pharmacophore for the development of antibacterial and antifungal agents.[1][3]
Antibacterial Potential
Numerous studies have demonstrated the antibacterial activity of 2-aminothiazole derivatives against a range of Gram-positive and Gram-negative bacteria. For instance, various substituted 2-aminothiazoles have shown significant activity against strains such as Staphylococcus aureus, Bacillus subtilis, and Escherichia coli.[4] The mechanism of action is often attributed to the inhibition of essential bacterial enzymes or the disruption of cell wall synthesis.
Antifungal Potential
The thiazole nucleus is also a key component of several antifungal agents. Derivatives of 2-aminothiazole have exhibited promising activity against various fungal pathogens, including Candida albicans and Aspergillus niger.[1] The presence of the pyridine ring and the chloro substituent in derivatives of this compound may further enhance this activity.
Table 1: Antimicrobial Activity of Structurally Related Thiazole Derivatives (Literature Data)
| Compound Class | Test Organism | MIC (µg/mL) | Reference |
| 2-Aminothiazole Derivatives | Staphylococcus aureus | 0.039 - 156 | [4] |
| 2-Aminothiazole Derivatives | Bacillus subtilis | 0.039 - 78 | [4] |
| Thiazole Derivatives | Escherichia coli | 29.41 - 45.46 (µmol/ml) | [3] |
| Thiazole Derivatives | Candida albicans | Moderate Activity | [3] |
| Pyridine Carboxamides | Botrytis cinerea | Good in vivo activity | [4] |
Note: The MIC values presented are for structurally related compounds and serve as a rationale for the potential activity of derivatives synthesized from this compound. Actual MIC values for novel compounds must be determined experimentally.
Characterization of Synthesized Compounds
To ensure the identity and purity of the synthesized this compound and its thiazole derivatives, a combination of standard analytical techniques should be employed:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and the connectivity of atoms.
-
Infrared (IR) Spectroscopy: To identify the presence of key functional groups, such as the C=S of the thioamide and the C=N of the thiazole ring.
-
Mass Spectrometry (MS): To determine the molecular weight of the compounds and to aid in structural elucidation through fragmentation patterns.
-
Melting Point Analysis: To assess the purity of the synthesized compounds.
Conclusion
This compound stands out as a highly valuable and versatile intermediate in the quest for novel antimicrobial agents. Its straightforward synthesis and the reactivity of its thioamide group, particularly in the Hantzsch thiazole synthesis, provide a robust platform for the generation of diverse chemical libraries. The established antimicrobial potential of the resulting thiazole derivatives, supported by extensive literature, underscores the importance of this intermediate in drug discovery programs. The protocols and insights provided in this guide are intended to empower researchers to explore the full potential of this compound in developing the next generation of antimicrobial therapeutics.
References
-
ResearchGate. (n.d.). MIC values for compounds 6, 11, 13, 16, and 17 against selected bacteria. Retrieved from [Link]
- Singh, N., et al. (2010). Synthesis and antimicrobial activity of some novel 2-amino thiazole derivatives. Journal of Chemical and Pharmaceutical Research, 2(3), 691-698.
- ResearchGate. (2015). In vitro antimicrobial activity of new 2-amino-4-chloropyridine derivatives: A structure-activity relationship study. Journal of Pharmacy Research, 9(8), 509-516.
- Meissner, A., et al. (2021). Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole. Molecules, 26(15), 4634.
- Biointerface Research in Applied Chemistry. (2021). Antibacterial Activity of Thiazole and its Derivatives: A Review. Biointerface Research in Applied Chemistry, 11(6), 14367-14380.
- National Center for Biotechnology Information. (2021). Design, Synthesis, and Antimicrobial Evaluation of New Thiopyrimidine–Benzenesulfonamide Compounds. Molecules, 26(21), 6599.
- Borcea, A. M., et al. (2021).
- Wang, L., et al. (2021). Design, synthesis and evaluation of carbazole derivatives as potential antimicrobial agents. European Journal of Medicinal Chemistry, 213, 113175.
- MDPI. (2022). Design and Synthesis of Novel Antimicrobial Agents. Molecules, 27(19), 6533.
- National Center for Biotechnology Information. (2022). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Molecules, 27(11), 3439.
-
Wikipedia. (n.d.). Hantzsch pyridine synthesis. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Hantzsch Dihydropyridine (Pyridine) Synthesis. Retrieved from [Link]
- Google Patents. (n.d.). Process for preparing 2-amino-5-chloropyridine.
- National Center for Biotechnology Information. (2017). Crystallographic and spectroscopic characterization of 5-chloropyridine-2,3-diamine.
- Letters in Applied NanoBioScience. (2021). Design, Synthesis, Spectroscopic Characterization of New Pyrazole Carbothioamides as Antifungal and Antibacterial Candidates. Letters in Applied NanoBioScience, 10(4), 2841-2851.
- Google Patents. (n.d.). Method for preparing mercaptopyridines using alkali metal polysulfides.
- Google Patents. (n.d.). Preparation of 2-amino-5-chloropyridine.
- MDPI. (2021). Synthetic Access to Aromatic α-Haloketones. Molecules, 26(16), 4991.
-
PubChem. (n.d.). This compound. Retrieved from [Link]
- Google Patents. (n.d.). A method for preparation of 2-amino-5-chloro-pyridine.
- Google Patents. (n.d.). Method for preparing cyanopyridine by using chloropyridine under the catalysis of ligand-free palladium.
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- 4. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Anticancer Compounds Utilizing 5-Chloropyridine-2-carbothioamide
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Strategic Role of 5-Chloropyridine-2-carbothioamide in Oncology Drug Discovery
The relentless pursuit of novel and effective anticancer agents has led medicinal chemists to explore a vast chemical space. Within this landscape, sulfur-containing heterocycles have emerged as a particularly fruitful area of investigation. The thioamide functional group, a bioisostere of the amide bond, imparts unique physicochemical properties to molecules, including enhanced lipophilicity and the ability to act as a hydrogen bond donor, which can significantly influence biological activity.[1][2] Pyridine-2-carbothioamides, in particular, have demonstrated robust anticancer activity, making them valuable scaffolds in drug design.[3]
This application note focuses on the utility of a key building block, This compound , in the synthesis of potent anticancer compounds. The presence of the chlorine atom on the pyridine ring offers a strategic point for further functionalization, allowing for the generation of diverse chemical libraries for structure-activity relationship (SAR) studies. The carbothioamide moiety serves as a versatile handle for the construction of various heterocyclic systems, most notably thiazoles, which are prominent in a number of FDA-approved anticancer drugs.[4]
This guide will provide a detailed examination of the synthesis of thiazole-based anticancer agents from this compound, focusing on the well-established Hantzsch thiazole synthesis. We will delve into the mechanistic underpinnings of this reaction, provide a detailed, field-proven protocol, and discuss the biological evaluation of the resulting compounds, with a focus on their role as tubulin polymerization inhibitors.
Core Synthetic Strategy: The Hantzsch Thiazole Synthesis
The Hantzsch thiazole synthesis is a cornerstone of heterocyclic chemistry, providing a reliable and efficient method for the construction of the thiazole ring.[5] The reaction involves the condensation of a thioamide with an α-haloketone.[6] In the context of our starting material, this compound, the reaction proceeds via an initial S-alkylation of the thioamide by the α-haloketone, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic thiazole ring.
The versatility of this synthesis lies in the ability to introduce a wide variety of substituents onto the thiazole ring through the selection of different α-haloketones. This modularity is invaluable for optimizing the anticancer potency and pharmacokinetic properties of the target compounds.
Experimental Protocols
Protocol 1: Synthesis of 2-(5-Chloropyridin-2-yl)-4-(4-methoxyphenyl)thiazole: A Representative Anticancer Compound
This protocol details the synthesis of a representative anticancer compound, 2-(5-Chloropyridin-2-yl)-4-(4-methoxyphenyl)thiazole, via the Hantzsch thiazole synthesis. This compound is a structural analog of other thiazole derivatives reported to have anticancer activity.
Materials:
-
This compound
-
2-Bromo-1-(4-methoxyphenyl)ethan-1-one (α-bromo-4-methoxyacetophenone)
-
Ethanol (absolute)
-
Sodium bicarbonate (NaHCO₃)
-
Deionized water
-
Ethyl acetate
-
Hexane
-
Anhydrous sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask (50 mL)
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Büchner funnel and filter flask
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
UV lamp (254 nm)
-
Glass column for chromatography
-
Standard laboratory glassware
Diagram of the Synthetic Workflow:
Caption: Workflow for the synthesis of the target thiazole derivative.
Step-by-Step Procedure:
-
Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 mmol, 172.6 mg) in absolute ethanol (20 mL).
-
Addition of α-Haloketone: To the stirred solution, add 2-Bromo-1-(4-methoxyphenyl)ethan-1-one (1.0 mmol, 229.1 mg).
-
Reaction: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. Monitor the progress of the reaction by TLC (e.g., using a 3:1 hexane/ethyl acetate solvent system). The formation of the product will be indicated by the appearance of a new spot with a different Rf value compared to the starting materials.
-
Work-up: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. Slowly add a saturated aqueous solution of sodium bicarbonate (20 mL) to neutralize the hydrobromic acid formed during the reaction.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 20 mL). Combine the organic layers.
-
Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent. Collect the fractions containing the pure product and concentrate to yield 2-(5-Chloropyridin-2-yl)-4-(4-methoxyphenyl)thiazole as a solid.
-
Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Mechanism of Action: Tubulin Polymerization Inhibition
A growing body of evidence suggests that many thiazole-containing compounds exert their anticancer effects by interfering with microtubule dynamics.[1][2][3][7][8] Microtubules are essential components of the cytoskeleton, playing a critical role in cell division, motility, and intracellular transport. Their dynamic nature, characterized by periods of polymerization and depolymerization, is crucial for proper cellular function.
The synthesized 2-(5-Chloropyridin-2-yl)thiazole derivatives are predicted to act as tubulin polymerization inhibitors . They are thought to bind to the colchicine-binding site on β-tubulin, a key protein component of microtubules.[1][2] This binding event disrupts the assembly of tubulin dimers into microtubules, leading to a cascade of cellular events:
-
Disruption of the Mitotic Spindle: Inhibition of microtubule formation prevents the proper assembly of the mitotic spindle, a critical structure for chromosome segregation during cell division.
-
Cell Cycle Arrest: The failure to form a functional mitotic spindle activates the spindle assembly checkpoint, leading to cell cycle arrest, typically at the G2/M phase.
-
Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death in cancer cells.
Diagram of the Proposed Mechanism of Action:
Caption: Proposed mechanism of tubulin polymerization inhibition.
Biological Evaluation: In Vitro Cytotoxicity Assays
To assess the anticancer potential of the synthesized compounds, in vitro cytotoxicity assays are performed against a panel of human cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to determine cell viability.
Protocol 2: MTT Assay for Cytotoxicity Screening
Materials:
-
Human cancer cell lines (e.g., MCF-7 [breast], HCT116 [colon], A549 [lung])
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
Synthesized thiazole compounds (dissolved in DMSO to create stock solutions)
-
MTT reagent (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
96-well microplates
-
Multi-channel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37 °C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the synthesized thiazole compounds in complete medium. The final concentrations should typically range from 0.01 to 100 µM. Add 100 µL of the compound dilutions to the respective wells. Include wells with vehicle control (DMSO) and untreated cells.
-
Incubation: Incubate the plates for 48 or 72 hours at 37 °C.
-
MTT Addition: After the incubation period, remove the medium and add 100 µL of fresh medium containing 10 µL of MTT reagent to each well. Incubate for another 4 hours at 37 °C.
-
Formazan Solubilization: Remove the MTT-containing medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) using a dose-response curve fitting software.
Data Presentation:
The results of the cytotoxicity assays can be summarized in a table for easy comparison of the anticancer activity of different synthesized compounds.
| Compound ID | Cancer Cell Line | IC₅₀ (µM) |
| 1 | MCF-7 | Value |
| HCT116 | Value | |
| A549 | Value | |
| 2 | MCF-7 | Value |
| HCT116 | Value | |
| A549 | Value |
Conclusion and Future Directions
This compound serves as a highly effective and versatile starting material for the synthesis of novel thiazole-based anticancer agents. The Hantzsch thiazole synthesis provides a robust and adaptable method for generating a diverse library of compounds for biological screening. The resulting 2-(5-chloropyridin-2-yl)thiazole derivatives have shown promise as tubulin polymerization inhibitors, a clinically validated mechanism of action for cancer chemotherapy.
Future research in this area should focus on:
-
Expansion of the Chemical Library: Synthesizing a broader range of derivatives by varying the substituents on the α-haloketone to further explore the structure-activity relationships.
-
In-depth Mechanistic Studies: Confirming the tubulin polymerization inhibitory activity through cell-based assays (e.g., immunofluorescence microscopy of microtubules) and biochemical assays.
-
In Vivo Efficacy Studies: Evaluating the most potent compounds in preclinical animal models of cancer to assess their therapeutic potential.
-
Pharmacokinetic Profiling: Determining the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds to optimize their drug-like characteristics.
By leveraging the synthetic tractability of this compound and the proven anticancer potential of the thiazole scaffold, researchers can continue to develop novel and effective therapeutic agents for the treatment of cancer.
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-
Synthesis of New Thiazole-Privileged Chalcones as Tubulin Polymerization Inhibitors with Potential Anticancer Activities. Molecules. [Link]
-
Synthesis and Molecular Docking Study of New Thiazole Derivatives as Potential Tubulin Polymerization Inhibitors. ACS Omega. [Link]
-
Design, synthesis, in silico studies, and apoptotic antiproliferative activity of novel thiazole-2-acetamide derivatives as tubulin polymerization inhibitors. Frontiers in Chemistry. [Link]
-
Synthesis and Molecular Docking Study of New Thiazole Derivatives as Potential Tubulin Polymerization Inhibitors. PubMed. [Link]
-
Tubulin polymerization inhibition chart of the tested compounds vs CA-4... ResearchGate. [Link]
-
Hantzsch Thiazole Synthesis. Chem Help Asap. [Link]
-
Hantzsch thiazole synthesis - laboratory experiment. YouTube. [Link]
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Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. MDPI. [Link]
-
Synthesis, Characterization, and Biological Evaluation of Some Novel Pyrazolo[5,1-b]thiazole Derivatives as Potential Antimicrobial and Anticancer Agents. PubMed Central. [Link]
-
Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies. PubMed. [Link]
-
The Hantzsch Thiazole Synthesis. ResearchGate. [Link]
-
Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. MDPI. [Link]
-
Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations. PubMed Central. [Link]
-
The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Royal Society of Chemistry. [Link]
-
Trilogy-Function Thiadiazole-Triazole-Pyridine Derivatives as Anticancer Activity. Annals of Medical and Health Sciences Research. [Link]
-
New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies. MDPI. [Link]
-
Synthesis, Antimicrobial, Anticancer Evaluation of 2-(aryl)-4- Thiazolidinone Derivatives and their QSAR Studies. ResearchGate. [Link]
-
Synthesis, characterization and anticancer activity of certain 3-{4-(5-mercapto-1,3,4-oxadiazole-2-yl)phenylimino}indolin-2-one derivatives. PubMed Central. [Link]
-
Synthesis, anticancer and antimicrobial properties of some N-aryl-2-(5-aryltetrazol-2-yl)acetamides. ResearchGate. [Link]
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The Strategic Role of 5-Chloropyridine-2-carbothioamide in the Synthesis of Modern Agrochemicals: Application Notes and Protocols
Introduction: The Unseen Workhorse of Crop Protection
In the intricate world of agrochemical synthesis, the pyridine scaffold stands as a cornerstone for the development of highly effective fungicides and insecticides. Among the numerous functionalized pyridines, 5-Chloropyridine-2-carbothioamide emerges as a pivotal, yet often overlooked, intermediate. Its unique electronic properties, conferred by the chloro and thioamide moieties, render it a versatile building block for creating a new generation of crop protection agents. This document provides an in-depth guide for researchers, scientists, and drug development professionals on the synthesis and application of this compound, offering detailed protocols and a rationale behind the synthetic strategies. The presence of the thioamide group, in particular, offers a reactive handle for constructing complex heterocyclic systems that are often the toxophores responsible for potent biological activity.
Core Synthesis of this compound: A Foundational Protocol
The efficient synthesis of this compound is paramount for its utilization in agrochemical development. The most direct and industrially scalable route commences from the readily available 5-chloro-2-cyanopyridine. The underlying principle of this conversion is the addition of a sulfur nucleophile to the nitrile group, followed by protonation to yield the thioamide.
Protocol 1: Synthesis of this compound from 5-Chloro-2-cyanopyridine
This protocol details the conversion of a nitrile to a thioamide using hydrogen sulfide gas in the presence of a basic catalyst. The choice of a basic catalyst, such as pyridine or triethylamine, is crucial as it facilitates the deprotonation of H₂S, generating the more nucleophilic hydrosulfide anion (HS⁻).
Materials and Reagents:
| Reagent | Formula | Molar Mass ( g/mol ) | Quantity | Role |
| 5-Chloro-2-cyanopyridine | C₆H₃ClN₂ | 138.55 | 13.85 g (0.1 mol) | Starting Material |
| Pyridine | C₅H₅N | 79.10 | 100 mL | Solvent & Catalyst |
| Hydrogen Sulfide (gas) | H₂S | 34.08 | As needed | Sulfur Source |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | 200 mL | Precipitation |
| Deionized Water | H₂O | 18.02 | As needed | Washing |
Step-by-Step Methodology:
-
Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a gas outlet leading to a scrubber (containing a bleach solution to neutralize excess H₂S), dissolve 13.85 g (0.1 mol) of 5-chloro-2-cyanopyridine in 100 mL of pyridine.
-
Thionation: Cool the solution in an ice bath to 0-5 °C. Bubble a gentle stream of hydrogen sulfide gas through the solution with vigorous stirring. The reaction is exothermic, and the temperature should be maintained below 10 °C.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexane (e.g., 3:7 v/v) as the eluent. The disappearance of the starting material spot indicates the completion of the reaction. This typically takes 4-6 hours.
-
Product Precipitation: Once the reaction is complete, stop the H₂S flow and remove the ice bath. Slowly pour the reaction mixture into 200 mL of ice-cold diethyl ether with constant stirring. The product will precipitate as a pale yellow solid.
-
Isolation and Purification: Collect the precipitate by vacuum filtration and wash it thoroughly with cold diethyl ether to remove residual pyridine. Subsequently, wash the solid with cold deionized water to remove any inorganic impurities.
-
Drying: Dry the purified this compound in a vacuum oven at 40-50 °C to a constant weight.
Expected Yield and Characterization:
-
Yield: 80-90%
-
Appearance: Pale yellow crystalline solid
-
Melting Point: 145-148 °C
-
¹H NMR (400 MHz, CDCl₃): δ 8.51 (d, J=2.4 Hz, 1H), 8.01 (s, 1H, NH), 7.82 (dd, J=8.4, 2.4 Hz, 1H), 7.75 (d, J=8.4 Hz, 1H), 7.59 (s, 1H, NH).
-
¹³C NMR (101 MHz, CDCl₃): δ 198.5, 150.2, 148.9, 139.1, 131.5, 121.7.
Causality Behind Experimental Choices:
-
Pyridine as Solvent and Catalyst: Pyridine serves a dual role. It is an excellent solvent for the starting material and acts as a weak base to activate the hydrogen sulfide, increasing its nucleophilicity.
-
Low-Temperature Reaction: Maintaining a low temperature is critical to control the exothermicity of the reaction and to prevent the formation of by-products.
-
Diethyl Ether for Precipitation: Diethyl ether is a non-polar solvent in which the polar thioamide product is insoluble, allowing for efficient precipitation and isolation.
Application in Agrochemical Synthesis: Building Fungicidal Scaffolds
This compound is a valuable precursor for the synthesis of fungicides, particularly those containing a thiazole or a related five-membered heterocyclic ring. The thioamide functionality provides a reactive site for condensation reactions with α-haloketones or similar electrophiles to construct these crucial toxophores.
Protocol 2: Synthesis of a 2-(5-Chloropyridin-2-yl)thiazole Derivative
This protocol exemplifies the Hantzsch thiazole synthesis, a classic and reliable method for constructing the thiazole ring system. The thioamide acts as the nitrogen and sulfur donor.
Materials and Reagents:
| Reagent | Formula | Molar Mass ( g/mol ) | Quantity | Role |
| This compound | C₆H₅ClN₂S | 172.63 | 17.26 g (0.1 mol) | Thioamide Reactant |
| 2-Chloro-1-phenylethanone | C₈H₇ClO | 154.59 | 15.46 g (0.1 mol) | α-Haloketone |
| Ethanol | C₂H₅OH | 46.07 | 200 mL | Solvent |
| Sodium Bicarbonate | NaHCO₃ | 84.01 | 10.08 g (0.12 mol) | Base |
Step-by-Step Methodology:
-
Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 17.26 g (0.1 mol) of this compound and 15.46 g (0.1 mol) of 2-chloro-1-phenylethanone in 200 mL of ethanol.
-
Condensation Reaction: Add 10.08 g (0.12 mol) of sodium bicarbonate to the suspension. Heat the mixture to reflux with vigorous stirring.
-
Reaction Monitoring: Monitor the reaction by TLC (e.g., ethyl acetate/hexane, 1:4 v/v). The reaction is typically complete within 3-5 hours.
-
Work-up: After cooling to room temperature, pour the reaction mixture into 500 mL of cold water. A solid precipitate will form.
-
Isolation and Purification: Collect the solid by vacuum filtration and wash it with copious amounts of water to remove inorganic salts. Recrystallize the crude product from ethanol to obtain the pure 2-(5-chloropyridin-2-yl)-4-phenylthiazole.
-
Drying: Dry the purified product in a vacuum oven at 60 °C.
Expected Yield and Characterization:
-
Yield: 75-85%
-
Appearance: Off-white to pale yellow solid
-
Characterization: The structure should be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, MS).
Mechanism and Rationale:
The Hantzsch thiazole synthesis proceeds via a nucleophilic attack of the sulfur atom of the thioamide onto the α-carbon of the haloketone, followed by an intramolecular cyclization and dehydration to form the aromatic thiazole ring. Sodium bicarbonate is used as a mild base to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.
Visualization of Synthetic Pathways
To visually represent the logical flow of the synthetic protocols, the following diagrams are provided in DOT language.
Caption: Workflow for the synthesis of this compound.
Caption: Synthesis of a thiazole derivative from this compound.
Broader Applications and Future Perspectives
The utility of this compound extends beyond the synthesis of thiazole-based fungicides. It can be employed in the construction of other heterocyclic systems of agrochemical interest, such as thiadiazoles and pyrazoles. Furthermore, the thioamide group can be converted to other functionalities, including amides and esters, providing access to a wider range of potential crop protection agents.
The development of novel insecticides and fungicides is a continuous endeavor driven by the need to manage resistance and improve safety profiles. Pyridine carbothioamides and their derivatives have shown promise in this regard.[1][2][3] For instance, various pyridine derivatives have demonstrated significant insecticidal activity against pests like Aphis craccivora.[2] The exploration of structure-activity relationships of these compounds will undoubtedly lead to the discovery of more potent and selective agrochemicals. The strategic use of versatile intermediates like this compound will be instrumental in these future developments.
References
-
M. A. Abdelgawad, et al. (2025). Comprehensive drug-like assessment of pyridine carbothioamide analogs: from molecular modeling to in-vivo evaluation. Journal of Biomolecular Structure and Dynamics. [Link]
-
Bakhite, E. A., et al. (2014). Pyridine derivatives as insecticides. Part 1: synthesis and toxicity of some pyridine derivatives against cowpea aphid, Aphis craccivora Koch (Homoptera: Aphididae). Journal of Agricultural and Food Chemistry, 62(41), 9982-9986. [Link]
-
Abdel-Wahab, B. F., et al. (2023). Pyridine Derivatives as Insecticides─Part 4: Synthesis, Crystal Structure, and Insecticidal Activity of Some New Thienylpyridines, Thienylthieno[2,3-b]pyridines, and Related Heterocyclic Derivatives. Journal of Agricultural and Food Chemistry, 71(46), 17627–17634. [Link]
Sources
- 1. Research on antifungal and antimycobacterial agents. Synthesis and activity of 4-alkylthiopyridine-2-carbothioamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyridine derivatives as insecticides. Part 1: synthesis and toxicity of some pyridine derivatives against cowpea aphid, Aphis craccivora Koch (Homoptera: Aphididae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: A Comprehensive Guide to the N-Alkylation of 5-Chloropyridine-2-carbothioamide
Abstract: This document provides a detailed experimental protocol for the N-alkylation of 5-Chloropyridine-2-carbothioamide, a critical transformation for synthesizing novel derivatives with potential applications in medicinal chemistry and drug development. The guide offers an in-depth explanation of the reaction mechanism, a step-by-step procedure, purification techniques, and methods for structural characterization. This protocol is designed for researchers, chemists, and drug development professionals seeking a reliable and reproducible method for generating libraries of N-alkylated pyridine thioamides.
Introduction: The Significance of N-Alkylated Pyridine Thioamides
The pyridine ring is a privileged scaffold in medicinal chemistry, present in numerous FDA-approved drugs. Its nitrogen atom provides a key site for hydrogen bonding and influences the molecule's overall physicochemical properties. The carbothioamide (thioamide) functional group is a bioisostere of the amide bond, offering unique properties such as increased metabolic stability and altered hydrogen bonding capabilities.[1][2] The combination of these two moieties in this compound creates a versatile starting material for the synthesis of novel bioactive compounds.[3]
N-alkylation of the thioamide nitrogen is a fundamental synthetic strategy to explore the chemical space around this core structure. By introducing various alkyl groups, researchers can systematically modulate properties like lipophilicity, steric bulk, and receptor-binding interactions, which are crucial for optimizing lead compounds in drug discovery programs. This guide provides a robust and adaptable protocol for this key synthetic step.
Reaction Principle and Mechanism
The N-alkylation of this compound proceeds via a nucleophilic substitution reaction (S_N2). The core principle involves enhancing the nucleophilicity of the thioamide nitrogen to facilitate its attack on an electrophilic alkylating agent, typically an alkyl halide.
Causality Behind Experimental Choices:
-
The Role of the Base: The thioamide N-H proton is weakly acidic. A base is required to deprotonate the nitrogen, generating a highly nucleophilic thioamide anion. The choice of base is critical; strong bases like sodium hydride (NaH) ensure complete deprotonation but require anhydrous conditions, while weaker bases like potassium carbonate (K₂CO₃) are easier to handle but may require heating to drive the reaction to completion.[4][5]
-
Solvent Selection: A polar aprotic solvent such as N,N-Dimethylformamide (DMF) or acetonitrile (MeCN) is ideal. These solvents can dissolve the ionic intermediates (the thioamide anion) and the starting materials but do not participate in the reaction (i.e., they do not have acidic protons).[5][6]
-
Regioselectivity (N- vs. S-Alkylation): Thioamides can exist in equilibrium with their thioimidate tautomer. This presents the possibility of a competing S-alkylation reaction. However, under the basic conditions described, N-alkylation is generally the predominant pathway, as the nitrogen anion is a softer nucleophile that preferentially attacks the soft electrophilic carbon of the alkyl halide, according to Hard-Soft Acid-Base (HSAB) theory. The choice of reaction conditions can further favor the desired N-alkylated product.[7]
Detailed Experimental Protocol
This protocol provides a general procedure that can be adapted for various alkyl halides.
Materials and Reagents
-
Substrate: this compound
-
Alkylating Agents: Methyl iodide, Ethyl bromide, Benzyl bromide, etc. (Ensure high purity)
-
Base: Potassium carbonate (K₂CO₃, anhydrous powder) or Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Solvent: N,N-Dimethylformamide (DMF, anhydrous) or Acetonitrile (MeCN, anhydrous)
-
Workup Reagents: Ethyl acetate (EtOAc), Deionized water, Saturated aqueous sodium chloride (brine)
-
Drying Agent: Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Purification: Silica gel (for column chromatography), Hexanes, Ethyl acetate
Equipment
-
Round-bottom flasks
-
Magnetic stirrer and stir bars
-
Condenser
-
Inert atmosphere setup (Nitrogen or Argon gas line, bubbler)
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Thin-Layer Chromatography (TLC) plates (silica gel F₂₅₄)
-
UV lamp for TLC visualization
-
Glass column for chromatography
Step-by-Step Procedure
Note: The following procedure is a general example using potassium carbonate as the base. Adjustments may be necessary for different alkylating agents or bases.
-
Reaction Setup:
-
To a dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).
-
Add anhydrous potassium carbonate (K₂CO₃, 2.0 eq).
-
Flush the flask with an inert gas (Nitrogen or Argon) for 5-10 minutes.
-
Add anhydrous DMF via syringe to create a stirrable suspension (concentration approx. 0.1-0.5 M).
-
-
Addition of Alkylating Agent:
-
While stirring the suspension at room temperature, add the alkylating agent (e.g., benzyl bromide, 1.1 eq) dropwise via syringe.
-
Attach a condenser to the flask and continue stirring under the inert atmosphere.
-
-
Reaction and Monitoring:
-
Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) using an oil bath.
-
Monitor the reaction progress using Thin-Layer Chromatography (TLC).[6] To do this, take a small aliquot from the reaction mixture, dilute it with ethyl acetate, and spot it on a TLC plate. Elute with an appropriate solvent system (e.g., 30% Ethyl Acetate in Hexanes). Visualize the spots under a UV lamp. The reaction is complete when the starting material spot has been completely consumed.
-
-
Reaction Workup:
-
Once the reaction is complete, cool the flask to room temperature.
-
Pour the reaction mixture into a separatory funnel containing deionized water.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers and wash them sequentially with deionized water and then with saturated brine to remove residual DMF and inorganic salts.[6]
-
Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.
-
-
Purification:
-
Purify the crude residue by flash column chromatography on silica gel.[8]
-
First, determine an optimal eluent system using TLC.
-
Pack a column with silica gel slurried in a non-polar solvent (e.g., hexanes).
-
Load the crude product onto the column and elute with a gradient of ethyl acetate in hexanes.
-
Collect the fractions containing the pure product (as determined by TLC) and combine them.
-
Remove the solvent under reduced pressure to yield the pure N-alkylated product.
-
Visualization of the Experimental Workflow
The following diagram outlines the complete process from starting materials to final product characterization.
Caption: Workflow for N-alkylation of this compound.
Summary of Reaction Conditions
The following table provides examples of reaction conditions for the synthesis of various N-alkylated derivatives, demonstrating the versatility of the protocol.
| Entry | Alkylating Agent (R-X) | Base | Solvent | Temp (°C) | Time (h) | Approx. Yield (%) |
| 1 | Methyl Iodide | K₂CO₃ | DMF | 25 | 12 | >90 |
| 2 | Ethyl Bromide | NaH | THF | 25 | 6 | >95 |
| 3 | Benzyl Bromide | K₂CO₃ | MeCN | 80 | 8 | 85-95 |
| 4 | Allyl Bromide | K₂CO₃ | DMF | 40 | 10 | 80-90 |
| 5 | Propargyl Bromide | Cs₂CO₃ | MeCN | 25 | 16 | >90 |
Product Characterization
To ensure the identity and purity of the final compound, the following analytical techniques are essential:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Expect to see the disappearance of the broad N-H proton signal from the starting material. New signals corresponding to the protons of the newly introduced alkyl group will appear. For example, N-methylation would show a new singlet at approximately 3.0-3.5 ppm.
-
¹³C NMR: The carbon signals of the alkyl group will be present. The carbon of the thioamide (C=S) will also show a characteristic chemical shift.
-
-
Mass Spectrometry (MS): This technique will confirm the molecular weight of the synthesized product. Electrospray ionization (ESI) is commonly used to observe the [M+H]⁺ ion.
-
Infrared (IR) Spectroscopy: The disappearance of the N-H stretching vibration (typically around 3100-3300 cm⁻¹) from the starting material provides strong evidence of successful N-alkylation.
By adhering to this detailed protocol and employing rigorous characterization methods, researchers can confidently synthesize and validate a wide range of novel N-alkylated this compound derivatives for further investigation.
References
- PubMed. (2022). Preparation of thioamides from alkyl bromides, nitriles, and hydrogen sulfide through a thio-Ritter-type reaction.
- ChemRxiv. (n.d.). Contemporary Applications of Thioamides and Methods for their Synthesis.
- Journal of Materials and Environmental Science. (n.d.). Alkylation of Thiols in Green Mediums.
- Organic Chemistry Portal. (n.d.). Thioamide synthesis by thioacylation.
- National Center for Biotechnology Information (PMC). (n.d.). Regioselective synthesis of pyridines by redox alkylation of pyridine N-oxides with malonates.
- ResearchGate. (2025). Alkylation of thiohydantoins including synthesis, conformational and configurational studies of some acetylated s-pyranosides.
- Google Patents. (n.d.). Method for N-alkylation of 2-pyridone.
- Google Patents. (n.d.). Purification method of pyridine and pyridine derivatives.
- PubChem. (n.d.). This compound.
- ChemRxiv. (n.d.). Synthesis of Secondary Amines via Self-Limiting Alkylation of N- Aminopyridinium Salts.
- FABAD Journal of Pharmaceutical Sciences. (n.d.). N-Alkylation of Some Imidazopyridines.
- Google Patents. (n.d.). Preparation of 2-amino-5-chloropyridine.
- Google Patents. (n.d.). Method for purification of pyridine, and method for production of chlorinated pyridine.
- SpringerLink. (n.d.). N‑Alkylated 5,5-Diphenylhydantoin Derivatives: Synthesis, X‑ray, Spectroscopic Characterization, Hirshfeld Surface Analysis, DFT, Molecular Docking, Molecular Dynamics Simulations, and Cholesterol Oxidase Binding Affinity Estimation.
- Google Patents. (n.d.). Method for purification of pyridine, and method for production of chlorinated pyridine.
- National Center for Biotechnology Information. (2022). Synthesis, Biological Evaluation, and Molecular Dynamics of Carbothioamides Derivatives as Carbonic Anhydrase II and 15-Lipoxygenase Inhibitors.
- PubMed. (n.d.). Novel N-Acyl-1H-imidazole-1-carbothioamides: Design, Synthesis, Biological and Computational Studies.
Sources
- 1. Synthesis, Biological Evaluation, and Molecular Dynamics of Carbothioamides Derivatives as Carbonic Anhydrase II and 15-Lipoxygenase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel N-Acyl-1H-imidazole-1-carbothioamides: Design, Synthesis, Biological and Computational Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 4. jmaterenvironsci.com [jmaterenvironsci.com]
- 5. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 6. CN101654432B - Method for N-alkylation of 2-pyridone - Google Patents [patents.google.com]
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- 8. Regioselective synthesis of pyridines by redox alkylation of pyridine N-oxides with malonates - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: The Strategic Value of 5-Chloropyridine-2-carbothioamide
An In-Depth Guide to the Synthetic Utility of 5-Chloropyridine-2-carbothioamide in Heterocyclic Chemistry
In the landscape of modern medicinal chemistry and materials science, the pyridine nucleus is a cornerstone scaffold, prized for its presence in numerous natural products and pharmaceuticals. When functionalized with a carbothioamide (thioamide) group, its synthetic potential is significantly amplified. The this compound molecule, in particular, represents a highly strategic building block. The thioamide group serves as a versatile handle for a variety of cyclization reactions, while the chloro-substituent at the 5-position offers a site for subsequent functionalization, such as cross-coupling reactions, enabling the generation of diverse molecular libraries.
This guide provides an in-depth exploration of key cyclization reactions involving this compound. It is designed for researchers, synthetic chemists, and drug development professionals, offering not just procedural steps but also the underlying mechanistic rationale to empower effective and innovative synthesis design. The protocols described herein are foundational templates, amenable to adaptation for the synthesis of novel heterocyclic entities with significant therapeutic potential. Recent studies have highlighted the anti-inflammatory promise of pyridine carbothioamide analogs, underscoring the relevance of this scaffold in drug discovery.[1]
Synthesis of 6-Chloro-2-substituted-thiazolo[5,4-b]pyridines via Hantzsch-Type Cyclization
The construction of the thiazolo[5,4-b]pyridine core is of significant interest due to its prevalence in molecules with potent biological activity, including c-KIT inhibitors designed to overcome drug resistance in cancer therapy.[2] The most direct and reliable method to construct this fused heterocyclic system from this compound is through a reaction analogous to the classic Hantzsch thiazole synthesis.
Mechanistic Rationale
This reaction leverages the nucleophilicity of the thioamide's sulfur atom and the electrophilicity of α-halocarbonyl compounds.[3] The process unfolds in two sequential steps:
-
S-Alkylation: The sulfur atom of the thioamide performs a nucleophilic attack on the α-carbon of the haloketone, displacing the halide and forming a thioimino ester intermediate.
-
Intramolecular Cyclocondensation: The nitrogen atom of the thioimino ester then attacks the carbonyl carbon, followed by dehydration, to form the thermodynamically stable aromatic thiazole ring.
This pathway is highly efficient and tolerates a wide range of substituents on the α-halocarbonyl partner, allowing for the introduction of diverse chemical functionalities at the 2-position of the resulting thiazolopyridine scaffold.
Experimental Protocol: Synthesis of 6-Chloro-2-methylthiazolo[5,4-b]pyridine
This protocol details the reaction with chloroacetone as a representative α-haloketone.
Materials:
-
This compound (1.0 eq)
-
Chloroacetone (1.1 eq)
-
Ethanol (anhydrous)
-
Sodium bicarbonate (optional, for acid scavenging)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve this compound (1.0 eq) in anhydrous ethanol (approx. 10-15 mL per gram of thioamide).
-
To this solution, add chloroacetone (1.1 eq).
-
Heat the reaction mixture to reflux (approx. 78 °C). The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% Ethyl Acetate in Hexane). The reaction is typically complete within 4-8 hours.
-
Upon completion, allow the mixture to cool to room temperature. The product may precipitate from the solution. If not, reduce the solvent volume under reduced pressure.
-
Pour the reaction mixture into cold water. If an acid scavenger like sodium bicarbonate was not used, the solution may be acidic. Neutralize carefully with a saturated solution of sodium bicarbonate.
-
Collect the precipitated solid by vacuum filtration. Wash the solid with cold water and then a small amount of cold ethanol to remove impurities.
-
The crude product can be purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel.
Data Summary: Representative Thiazolo[5,4-b]pyridine Syntheses
| α-Halocarbonyl Reagent | R-Group at 2-position | Typical Solvent | Reaction Time (h) |
| Chloroacetone | -CH₃ | Ethanol | 4-8 |
| 2-Bromoacetophenone | -C₆H₅ (Phenyl) | Ethanol/DMF | 6-12 |
| Ethyl 2-bromoacetate | -CH₂CO₂Et | Ethanol | 8-16 |
Workflow Diagram
Caption: General workflow for Hantzsch-type thiazole synthesis.
Synthesis of Pyridinyl-1,2,4-Thiadiazoles via Oxidative Cyclization
The 1,2,4-thiadiazole ring is another valuable heterocyclic motif found in various biologically active compounds. Its synthesis from a thioamide precursor typically requires an oxidative C-N and S-N bond formation. Several methods exist, often employing oxidants like iodine, hydrogen peroxide, or bromine.[4]
Mechanistic Rationale
One common pathway involves the reaction of the thioamide with an N-functionalized imidoyl chloride or a similar electrophile. A more direct approach, particularly for forming 3,5-disubstituted 1,2,4-thiadiazoles, is the oxidative cyclization of thioamides with reagents that can facilitate the necessary bond formations. For instance, reaction with an oxidant can generate a reactive sulfenyl intermediate which then undergoes cyclization with another molecule of thioamide or a nitrogen source.
Experimental Protocol: Synthesis of 3,5-bis(5-chloropyridin-2-yl)-1,2,4-thiadiazole
This protocol is a representative method for the oxidative dimerization-cyclization of a thioamide using iodine.
Materials:
-
This compound (2.0 eq)
-
Iodine (I₂) (1.0 eq)
-
Pyridine or Triethylamine (base)
-
Dichloromethane (DCM) or Ethanol
Procedure:
-
Suspend this compound (2.0 eq) in DCM in a round-bottom flask with magnetic stirring.
-
Add the base (e.g., pyridine, 2.2 eq) to the suspension.
-
Prepare a solution of iodine (1.0 eq) in the same solvent and add it dropwise to the thioamide suspension at room temperature. A color change is typically observed as the iodine is consumed.
-
Stir the reaction at room temperature for 12-24 hours. Monitor the reaction by TLC for the disappearance of the starting material.
-
After completion, dilute the reaction mixture with DCM and wash sequentially with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to quench excess iodine, followed by water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The resulting crude solid should be purified by column chromatography (silica gel) or recrystallization to yield the pure 1,2,4-thiadiazole product.
Reaction Mechanism Diagram
Caption: Plausible mechanism for oxidative formation of 1,2,4-thiadiazoles.
Reaction with N,N-Dimethylformamide Dimethyl Acetal (DMF-DMA) for Pyridine Synthesis
N,N-Dimethylformamide dimethyl acetal (DMF-DMA) is a potent and versatile one-carbon synthon used extensively in heterocyclic synthesis.[5][6] It reacts readily with nucleophiles, including primary thioamides, to form highly reactive intermediates that can be trapped in cyclocondensation reactions.[7][8]
Mechanistic Rationale
The reaction of this compound with DMF-DMA initially forms a vinylogous thioamide intermediate by condensation at the thioamide nitrogen and subsequent rearrangement. This intermediate is a powerful building block. When reacted with a compound containing an active methylene group (e.g., malononitrile, ethyl cyanoacetate) in the presence of a basic catalyst like piperidine, it undergoes a cyclocondensation reaction. The active methylene compound adds to the electrophilic enamine-like system, followed by intramolecular cyclization and elimination of dimethylamine and hydrogen sulfide (or its equivalent) to furnish a new, highly substituted pyridine ring.[9]
Experimental Protocol: Synthesis of a Substituted 2,2'-Bipyridine Derivative
Materials:
-
This compound (1.0 eq)
-
N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (1.2 eq)
-
Malononitrile (1.0 eq)
-
Piperidine (catalytic amount)
-
Dimethylformamide (DMF, anhydrous)
Procedure:
-
In a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq) in anhydrous DMF.
-
Add DMF-DMA (1.2 eq) and heat the mixture to 80-90 °C for 1-2 hours to form the intermediate.
-
Cool the mixture to room temperature and add malononitrile (1.0 eq), followed by a catalytic amount of piperidine (2-3 drops).
-
Heat the reaction mixture to reflux (approx. 153 °C) for 6-10 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and pour it into a beaker of ice-water with stirring.
-
A solid precipitate will form. Collect the solid by vacuum filtration and wash it thoroughly with water.
-
Dry the crude product in a vacuum oven. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or acetonitrile.
Data Summary: Cyclocondensation Partners for DMF-DMA Adduct
| Active Methylene Compound | Resulting Heterocycle Core | Key Functional Groups |
| Malononitrile | Substituted 2,2'-Bipyridine | -CN, -NH₂ |
| Ethyl Cyanoacetate | Substituted 2,2'-Bipyridine | -CN, -OH (pyridone) |
| Acetylacetone | Substituted 2,2'-Bipyridine | -COCH₃, -CH₃ |
Workflow Diagram for Pyridine Synthesis via DMF-DMA
Caption: Workflow for bipyridine synthesis using DMF-DMA.
Conclusion and Outlook
This compound is a readily accessible and highly versatile precursor for constructing a range of medicinally relevant heterocyclic scaffolds. The protocols detailed in this guide for synthesizing thiazolo[5,4-b]pyridines, 1,2,4-thiadiazoles, and substituted bipyridines provide robust starting points for discovery programs. The ability to further modify the 5-chloro position post-cyclization adds another layer of synthetic utility, enabling the rapid exploration of structure-activity relationships (SAR) crucial for the development of novel therapeutics. The continued exploration of this building block is certain to yield new molecular entities with potent and selective biological activities.
References
-
Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. National Center for Biotechnology Information. Available at: [Link]
-
Discovery of N-[(1R,2S,5S)-2-{[(5-chloroindol-2-yl)carbonyl]amino}-5-(dimethylcarbamoyl)cyclohexyl]-5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxamide hydrochloride: a novel, potent and orally active direct inhibitor of factor Xa. PubMed. Available at: [Link]
-
Synthesis, characterization of 3,5-disubstitutedaryl-4,5-dihydro-1H- pyrazole-1-carbothioamide derivatives. IOPscience. Available at: [Link]
-
Recent advances in the synthesis of thiazolo[4,5-b]pyridines. Part 2. SpringerLink. Available at: [Link]
-
Synthesis of pyrazole-1-carbothioamide 5 and pyrido[2,3-d]pyrimidinthione derivatives 7a,b. ResearchGate. Available at: [Link]
-
Synthesis of Novel 2,5-Disubstituted-1,3,4-thiadiazoles Clubbed 1,2,4-Triazole, 1,3,4-Thiadiazole, 1,3,4-Oxadiazole and/or Schiff Base as Potential Antimicrobial and Antiproliferative Agents. MDPI. Available at: [Link]
-
Design, Synthesis, Spectroscopic Characterization of New Pyrazole Carbothioamides as Antifungal and Antibacterial Candidates. Letters in Applied NanoBioScience. Available at: [Link]
-
Synthesis of Some Pyrazole Derivatives from 5-Chloro- and 5-Azido-1,3-diphenyl-1H-pyrazole-4-carbaldehydes. Jordan Journal of Chemistry. Available at: [Link]
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A Single-Step Preparation of Thiazolo[5,4-b]pyridine- and Thiazolo[5,4-c]pyridine Derivatives from Chloronitropyridines and Thioamides, or Thioureas. ResearchGate. Available at: [Link]
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Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. National Center for Biotechnology Information. Available at: [Link]
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Discovery of 5-chloro-4-((1-(5-chloropyrimidin-2-yl)piperidin-4-yl)oxy)-1-(2-fluoro-4-(methylsulfonyl)phenyl)pyridin-2(1H)-one (BMS-903452), an antidiabetic clinical candidate targeting GPR119. PubMed. Available at: [Link]
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Synthesis of Thiadiazoles and 1,2,4-Triazoles Derived from Cyclopropane Dicarboxylic Acid. MDPI. Available at: [Link]
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Synthesis of 1,2,4-thiadiazoles 5 via molecular I2 as sole oxidant. ResearchGate. Available at: [Link]
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Synthesis of Thiadiazoles and 1,2,4-triazoles Derived From Cyclopropane Dicarboxylic Acid. PubMed. Available at: [Link]
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Synthesis of the 1,2,4-thiadiazole alkaloids polycarpathiamines A and B. Royal Society of Chemistry. Available at: [Link]
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Comprehensive drug-like assessment of pyridine carbothioamide analogs: from molecular modeling to in-vivo evaluation. PubMed. Available at: [Link]
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Design, synthesis and docking studies of novel thiazole derivatives incorporating pyridine moiety and assessment as antimicrobial agents. National Center for Biotechnology Information. Available at: [Link]
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N-(5-Chloropyridin-2-yl)-1H-imidazole-1-carbothioamide. PubChem. Available at: [Link]
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Dimethylformamide Dimethyl Acetal in Heterocylic Synthesis: Synthesis of Polyfunctionally Substituted Pyridine Derivatives as Precursors to Bicycles and Polycycles. ResearchGate. Available at: [Link]
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Application Notes and Protocols: Metal Complexation with 5-Chloropyridine-2-carbothioamide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatile Role of 5-Chloropyridine-2-carbothioamide in Coordination Chemistry
This compound is a compelling ligand in the field of coordination chemistry, offering a unique combination of a pyridine ring and a carbothioamide group. This arrangement provides multiple potential coordination sites for metal ions, leading to the formation of diverse and structurally interesting metal complexes. The presence of the electron-withdrawing chloro group on the pyridine ring can modulate the electronic properties of the ligand and, consequently, the resulting metal complexes. These complexes are of significant interest due to their potential applications in various fields, including catalysis, materials science, and particularly in medicinal chemistry, where metal complexes of similar ligands have shown promising biological activities, such as antimicrobial and anticancer properties.
This guide provides a comprehensive overview of the synthesis, characterization, and potential applications of metal complexes involving this compound. The protocols and discussions herein are designed to be a valuable resource for researchers venturing into the coordination chemistry of this versatile ligand.
Ligand Properties and Coordination Modes
This compound can exhibit different coordination behaviors depending on the metal ion, the reaction conditions, and the presence of other ligands. The primary coordination sites are the pyridine nitrogen and the sulfur atom of the carbothioamide group, acting as a bidentate N,S-donor ligand. Tautomerization of the carbothioamide group to a thiol form can also lead to coordination through the nitrogen and deprotonated sulfur atom.
Synthesis of Metal Complexes: General Considerations and Protocols
The synthesis of metal complexes with this compound typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The choice of solvent is crucial and often depends on the solubility of both the ligand and the metal salt. Methanol and ethanol are commonly used due to their ability to dissolve a wide range of reactants and their relatively high boiling points, which allow for reactions to be conducted at elevated temperatures to facilitate complex formation.
Protocol 1: General Synthesis of a Metal(II) Complex of this compound
This protocol provides a general procedure for the synthesis of a metal(II) complex, which can be adapted for various transition metals such as Ni(II), Co(II), Cu(II), and Zn(II).
Materials:
-
This compound (Ligand)
-
Metal(II) chloride salt (e.g., NiCl₂·6H₂O, CoCl₂·6H₂O, CuCl₂·2H₂O, ZnCl₂)
-
Methanol or Ethanol (absolute)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Buchner funnel and filter paper
-
Schlenk line or inert atmosphere setup (optional, for air-sensitive complexes)
Procedure:
-
Ligand Solution Preparation: Dissolve 1 mmol of this compound in 20 mL of methanol in a 50 mL round-bottom flask. Stir the solution gently until the ligand is completely dissolved. Mild heating may be applied if necessary.
-
Metal Salt Solution Preparation: In a separate beaker, dissolve 0.5 mmol of the desired metal(II) chloride salt in 10 mL of methanol.
-
Reaction Mixture: Slowly add the metal salt solution dropwise to the stirring ligand solution at room temperature. A color change or the formation of a precipitate may be observed upon addition.
-
Reflux: Attach a reflux condenser to the round-bottom flask and heat the reaction mixture to reflux (typically 60-80°C) with continuous stirring for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Isolation of the Complex: After the reflux period, allow the reaction mixture to cool to room temperature. If a precipitate has formed, collect the solid by vacuum filtration using a Buchner funnel. If no precipitate forms, the volume of the solvent can be reduced by rotary evaporation to induce crystallization or precipitation.
-
Washing and Drying: Wash the collected solid with small portions of cold methanol to remove any unreacted starting materials. Dry the complex under vacuum or in a desiccator over a suitable drying agent (e.g., silica gel or anhydrous CaCl₂).
Expected Observations:
-
Color Change: The formation of the complex is often accompanied by a distinct color change. For example, nickel(II) complexes are often green, cobalt(II) complexes can be blue or pink, and copper(II) complexes are typically blue or green.
-
Precipitation: The resulting metal complex may be insoluble in the reaction solvent and precipitate out upon formation.
Characterization of Metal Complexes
Thorough characterization is essential to confirm the formation of the desired complex and to elucidate its structure and properties. A combination of spectroscopic and analytical techniques is typically employed.
Spectroscopic Characterization
| Technique | Purpose | Expected Observations for this compound Complexes |
| FT-IR Spectroscopy | To identify the coordination of the ligand to the metal ion. | - Shift of the ν(C=S) band to a lower frequency, indicating coordination through the sulfur atom.- Shift of the pyridine ring vibrations, confirming the involvement of the pyridine nitrogen in coordination.- Appearance of new bands in the far-IR region corresponding to M-N and M-S vibrations. |
| UV-Vis Spectroscopy | To study the electronic transitions within the complex. | - Ligand-centered π-π* and n-π* transitions.- Appearance of new bands corresponding to metal-to-ligand charge transfer (MLCT) or d-d transitions in the case of transition metal complexes. |
| ¹H NMR Spectroscopy | To probe the structure of the complex in solution (for diamagnetic complexes). | - Shifts in the chemical shifts of the pyridine and carbothioamide protons upon coordination to the metal ion. |
| Mass Spectrometry | To determine the molecular weight of the complex and confirm its composition. | - A molecular ion peak corresponding to the expected mass of the metal complex. |
Structural Characterization
Single-Crystal X-ray Diffraction: This is the most definitive method for determining the solid-state structure of a metal complex. It provides precise information about bond lengths, bond angles, coordination geometry, and intermolecular interactions. Obtaining suitable single crystals is a prerequisite for this technique.
Experimental Workflows and Data Visualization
Workflow for Synthesis and Characterization
Caption: Workflow for the synthesis and characterization of metal complexes.
Coordination Modes of this compound
Caption: Potential coordination modes of the ligand to a metal center.
Potential Applications
While the specific applications of this compound complexes are an active area of research, insights can be drawn from related compounds.
-
Antimicrobial and Antifungal Agents: Metal complexes often exhibit enhanced biological activity compared to the free ligands.[1] The chelation of the metal ion can increase the lipophilicity of the complex, facilitating its transport across cell membranes of microorganisms.
-
Anticancer Agents: The coordination of metals to organic scaffolds has been a successful strategy in the development of novel anticancer drugs. The mechanism of action can involve DNA binding and cleavage, inhibition of key enzymes, or the generation of reactive oxygen species.
-
Catalysis: The coordinated metal center can act as a Lewis acid, activating substrates for organic transformations. The pyridine-thioamide framework can be tailored to create specific catalytic pockets.
Safety Precautions
-
Always handle this compound and metal salts in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
-
Metal complexes, especially those of heavy metals, should be handled with care and disposed of according to institutional guidelines.
Conclusion
This compound is a ligand with significant potential for the development of novel coordination compounds. The synthetic protocols and characterization techniques outlined in this guide provide a solid foundation for researchers to explore the rich coordination chemistry of this molecule. The resulting metal complexes hold promise for a range of applications, particularly in the realm of medicinal chemistry, and further investigation into their properties and activities is highly encouraged.
References
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PubChem. This compound. National Center for Biotechnology Information. [Link]
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- El-Gammal, O. A., et al. (2021). Antibacterial and anticorrosion behavior of bioactive complexes of selected transition metal ions with new 2‐acetylpyridine Schiff base. Applied Organometallic Chemistry, 35(10), e6376.
- Jabeen, E., et al. (2021). 3D Series Metal Complexes Containing Schiff Base Ligand with 2, 2′-Bipyridine: Synthesis, Characterization and Assessment of Antifungal Activity.
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Application Notes and Protocols for High-Throughput Screening of 5-Chloropyridine-2-carbothioamide Derivatives
Introduction: The Therapeutic Potential of Pyridine Carbothioamide Scaffolds
The pyridine carbothioamide scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] The incorporation of a chloro-substituent, as seen in 5-Chloropyridine-2-carbothioamide, can significantly modulate the physicochemical properties and biological activity of the molecule, making its derivatives an attractive library for high-throughput screening (HTS) campaigns aimed at discovering novel therapeutic agents.[4] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the design and implementation of HTS assays to identify and characterize bioactive derivatives of this compound.
This guide will focus on a hypothetical HTS campaign to identify inhibitors of a specific protein kinase, a major class of drug targets in oncology and immunology.[5][6] We will detail the protocols for a primary biochemical screen to identify initial "hits," followed by a cell-based secondary assay to confirm activity in a more physiologically relevant context and a counter-screen to eliminate cytotoxic compounds.[7][8][9][10]
The HTS Funnel: A Strategy for Hit Identification and Validation
A successful HTS campaign follows a funnel-like approach, starting with a large number of compounds and progressively narrowing down to a few promising leads. This process involves a primary screen, hit confirmation, secondary assays, and counter-screens.
Caption: The High-Throughput Screening (HTS) funnel for identifying kinase inhibitors.
Primary High-Throughput Screening: Biochemical Kinase Inhibition Assay
The primary screen is designed to rapidly assess the inhibitory activity of a large library of this compound derivatives against a specific kinase of interest in a biochemical, cell-free format.[11][12] A widely used method is the luminescence-based kinase assay, which measures the amount of ATP remaining after the kinase reaction. A decrease in ATP consumption signifies kinase inhibition.
Principle of the Luminescence-Based Kinase Assay
This assay quantifies kinase activity by measuring the amount of ATP remaining in the reaction. In the presence of a kinase, its substrate, and ATP, the kinase will phosphorylate the substrate, consuming ATP in the process. After the kinase reaction, a luciferase-based reagent is added. This reagent utilizes the remaining ATP to produce a luminescent signal that is inversely proportional to the kinase activity. Therefore, potent inhibitors will result in a high luminescent signal.
Caption: Principle of a luminescence-based kinase inhibition assay.
Protocol: Primary Biochemical Kinase Assay (384-well format)
Materials:
-
Kinase of interest (e.g., a tyrosine kinase)
-
Kinase substrate (e.g., a generic peptide substrate)
-
ATP
-
Kinase assay buffer (containing MgCl2, DTT, and a buffering agent like HEPES)
-
This compound derivative library (dissolved in DMSO)
-
Positive control inhibitor (e.g., Staurosporine)
-
Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)
-
384-well white, opaque microplates
-
Multichannel pipettes or automated liquid handling system
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Plating:
-
Dispense 50 nL of each test compound from the library (typically at 10 mM in DMSO) into the wells of a 384-well plate.
-
For controls, dispense 50 nL of DMSO (negative control) and 50 nL of a known inhibitor (positive control, e.g., Staurosporine at a concentration that gives >90% inhibition).
-
-
Kinase Reaction Mixture Preparation:
-
Prepare a master mix of the kinase and substrate in kinase assay buffer. The final concentrations should be optimized for each specific kinase, typically in the low nanomolar range for the enzyme.
-
Dispense 10 µL of the kinase/substrate mixture into each well of the plate containing the compounds.
-
-
Initiation of Kinase Reaction:
-
Prepare an ATP solution in kinase assay buffer. The final ATP concentration should be at or near the Km for the specific kinase.
-
Dispense 10 µL of the ATP solution into each well to start the reaction.
-
Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes). This incubation time should be within the linear range of the kinase reaction.
-
-
Signal Detection:
-
Add 20 µL of the luminescence-based ATP detection reagent to each well.
-
Incubate the plate at room temperature for 10 minutes to allow the luminescent signal to stabilize.
-
Measure the luminescence using a plate reader.
-
Data Analysis and Hit Selection
The quality of an HTS assay is assessed using the Z'-factor, a statistical parameter that reflects the separation between the positive and negative controls.[13][14][15]
Z'-Factor Calculation: Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|
Where:
-
SD_pos and SD_neg are the standard deviations of the positive and negative controls, respectively.
-
Mean_pos and Mean_neg are the means of the positive and negative controls, respectively.
| Z'-Factor Value | Assay Quality |
| > 0.5 | Excellent |
| 0 to 0.5 | Acceptable |
| < 0 | Unacceptable |
A Z'-factor greater than 0.5 is generally considered necessary for a robust HTS campaign.[14][16]
Hit Identification: Hits are typically identified as compounds that exhibit an inhibition level greater than a certain threshold, often defined as three times the standard deviation of the negative control. The percent inhibition is calculated as follows:
% Inhibition = 100 * (1 - (Signal_compound - Mean_pos) / (Mean_neg - Mean_pos))
Secondary Assay: Cell-Based Target Engagement
Compounds identified as hits in the primary screen need to be validated in a more physiologically relevant system. Cell-based assays confirm that the compound can penetrate the cell membrane and engage with its target in a cellular environment.[7][8][17] A luciferase reporter gene assay can be employed for this purpose, where the expression of luciferase is under the control of a promoter that is regulated by the kinase of interest's signaling pathway.[18][19][20]
Protocol: Luciferase Reporter Gene Assay (96-well format)
Materials:
-
A stable cell line expressing the luciferase reporter construct.
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics.
-
Test compounds (hits from the primary screen).
-
Positive control (a known activator or inhibitor of the signaling pathway).
-
Luciferase assay reagent.
-
96-well clear-bottom, white-walled microplates.
-
CO2 incubator.
-
Luminometer.
Procedure:
-
Cell Seeding:
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 10,000 cells/well) in 100 µL of culture medium.
-
Incubate the plate at 37°C in a 5% CO2 incubator overnight to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the hit compounds in culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the test compounds at various concentrations. Include vehicle (DMSO) and positive controls.
-
Incubate the plate for a duration sufficient to observe a change in the signaling pathway (e.g., 6-24 hours).
-
-
Luciferase Assay:
-
Equilibrate the plate and the luciferase assay reagent to room temperature.
-
Add a volume of luciferase assay reagent equal to the culture volume in each well (e.g., 100 µL).
-
Incubate for 5-10 minutes at room temperature to ensure complete cell lysis and stabilization of the luminescent signal.
-
Measure the luminescence using a luminometer.
-
Counter-Screen: Cell Viability Assay
It is crucial to distinguish between compounds that specifically inhibit the target and those that are generally cytotoxic.[21] A counter-screen using a cell viability assay, such as the MTT assay, is performed in parallel with the secondary assay.[22][23][24]
Principle of the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[23][24] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to its insoluble formazan, which has a purple color. The intensity of the purple color is directly proportional to the number of viable cells.
Protocol: MTT Cell Viability Assay (96-well format)
Materials:
-
The same cell line used in the secondary assay.
-
Cell culture medium.
-
Test compounds.
-
MTT solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., acidified isopropanol or DMSO).
-
96-well clear microplates.
-
Microplate reader capable of measuring absorbance at 570 nm.
Procedure:
-
Cell Seeding and Compound Treatment:
-
Follow the same procedure as for the luciferase reporter gene assay (steps 1 and 2).
-
-
MTT Addition:
-
After the compound incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C in a CO2 incubator, allowing the formazan crystals to form.
-
-
Formazan Solubilization:
-
Carefully remove the medium from the wells.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Data Interpretation and Lead Prioritization
The data from the secondary and counter-screens are used to prioritize the validated hits.
| Compound ID | Primary Screen (% Inhibition) | Secondary Assay (IC50, µM) | Counter-Screen (CC50, µM) | Selectivity Index (CC50/IC50) |
| CPD-001 | 95 | 1.2 | > 50 | > 41.7 |
| CPD-002 | 88 | 2.5 | 5.1 | 2.0 |
| CPD-003 | 92 | 0.8 | > 50 | > 62.5 |
| CPD-004 | 98 | 1.5 | 2.0 | 1.3 |
Prioritization Criteria:
-
High Potency: Low IC50 value in the secondary cell-based assay.
-
Low Cytotoxicity: High CC50 value in the cell viability assay.
-
High Selectivity Index: A high ratio of CC50 to IC50 indicates that the compound's activity against the target is not due to general cytotoxicity.
Compounds with a high selectivity index (e.g., >10) are prioritized for further investigation and lead optimization.
Conclusion
This application note provides a framework for conducting a high-throughput screening campaign to identify and validate bioactive this compound derivatives. By employing a systematic approach of primary biochemical screening, followed by cell-based secondary and counter-screens, researchers can efficiently identify promising lead compounds for drug discovery programs. The detailed protocols and data analysis guidelines presented here offer a solid foundation for initiating such a campaign.
References
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- National Center for Biotechnology Information. (n.d.). Development of a HTS-Compatible Assay for the Discovery of Ulk1 Inhibitors.
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- National Institutes of Health. (2022). Synthesis, Biological Evaluation, and Molecular Dynamics of Carbothioamides Derivatives as Carbonic Anhydrase II and 15-Lipoxygenase Inhibitors.
- PubMed Central. (2025). Design, synthesis, and biological evaluation of sulfonamide-functionalized pyridine carbothioamides as potent tubulin-targeting anticancer agents.
- Chem-Impex. (n.d.). 5-Chloropyridine-2-carboxylic acid.
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Application Notes & Protocols: The Pyridine-2-Carbothioamide Scaffold in Modern Medicinal Chemistry
Abstract: This document provides a detailed exploration of the pyridine-2-carbothioamide (PCA) scaffold and its derivatives, with a particular focus on halogenated structures like 5-Chloropyridine-2-carbothioamide, as a versatile and potent platform in medicinal chemistry. We will delve into its significant applications in oncology and anti-inflammatory drug discovery, supported by mechanistic insights and structure-activity relationships. This guide offers field-proven synthetic and biological evaluation protocols for researchers, scientists, and drug development professionals aiming to leverage this promising chemical entity.
Introduction: The Emergence of the Pyridine-Carbothioamide Scaffold
The pyridine ring is a privileged structural motif in drug design, present in numerous FDA-approved drugs.[1] When functionalized with a carbothioamide group (a thioamide), the resulting Pyridine-Carbothioamide (PCA) scaffold exhibits a remarkable spectrum of biological activities. PCAs are recognized for their therapeutic potential, including anticancer, anti-inflammatory, antimicrobial, and antifungal properties.[2][3][4]
The carbothioamide moiety (-C(=S)NH-) is a critical pharmacophore. Its hydrogen bonding capabilities, ability to chelate metals, and unique electronic properties allow for potent interactions with various biological targets. The chlorine substituent at the 5-position of the pyridine ring, as in this compound, often enhances the lipophilicity and metabolic stability of the molecule, which can lead to improved potency and favorable pharmacokinetic profiles. This guide will synthesize findings from key studies to provide a practical framework for utilizing this scaffold in drug development projects.
Core Applications in Medicinal Chemistry
Anticancer Activity: Tubulin Polymerization Inhibition
A primary application of PCA derivatives is in the development of novel anticancer agents that target the microtubule network. Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division, making them a validated target for antimitotic drugs.
Mechanism of Action: Several studies have demonstrated that PCA derivatives functionalized with aryl sulfonamide moieties act as potent inhibitors of tubulin polymerization.[2] These compounds bind to the colchicine-binding site on β-tubulin. This binding event disrupts the assembly of microtubules, which arrests the cell cycle in the G2/M phase and ultimately triggers apoptosis (programmed cell death) in cancer cells. The selectivity of these compounds is a key advantage; potent derivatives have shown significantly lower toxicity toward normal human cells compared to cancerous ones, suggesting a favorable therapeutic window.[2]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Design, synthesis, and biological evaluation of sulfonamide-functionalized pyridine carbothioamides as potent tubulin-targeting anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comprehensive drug-like assessment of pyridine carbothioamide analogs: from molecular modeling to in-vivo evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of New Pyrazolone Carbothioamide Derivatives as Potent Antifungal Agents for the Treatment of Candidiasis and Cryptococcosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 5-Chloropyridine-2-carbothioamide
Welcome to the technical support center for the synthesis of 5-Chloropyridine-2-carbothioamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield and purity of this important synthetic intermediate. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to support your experimental success.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the synthesis of this compound.
Q1: What are the primary synthetic routes to this compound?
There are two primary and well-established routes for synthesizing this compound, differing by the starting precursor:
-
From 5-chloro-2-cyanopyridine: This is a common method involving the direct addition of a sulfur source, typically hydrogen sulfide (H₂S) or its salts like sodium hydrogen sulfide (NaHS), to the nitrile group.[1][2] This reaction is often catalyzed by a base.[3]
-
From 5-chloropyridine-2-carboxamide: This route involves the thionation of the corresponding amide using a thionating agent. The most common and efficient reagent for this transformation is Lawesson's Reagent (LR).[4][5][6] Other reagents like phosphorus pentasulfide (P₄S₁₀) can also be used, though often requiring harsher conditions.[7][8]
Q2: Can you explain the reaction mechanism for the thionation of 5-chloro-2-cyanopyridine?
The conversion of a nitrile to a primary thioamide using a sulfide source is a nucleophilic addition reaction. The mechanism generally proceeds as follows:
-
A basic catalyst (like triethylamine or an inorganic base) activates the hydrogen sulfide or its salt, increasing its nucleophilicity.
-
The hydrosulfide anion (HS⁻) acts as a nucleophile, attacking the electrophilic carbon of the nitrile group (C≡N).
-
This addition breaks the carbon-nitrogen triple bond, forming a thioimidate intermediate after protonation.
-
This intermediate then tautomerizes to the more stable thioamide form.
This method is advantageous for its directness but requires careful handling of toxic and odorous sulfur reagents.[1][3]
Q3: What is the mechanism when using Lawesson's Reagent with 5-chloropyridine-2-carboxamide?
Lawesson's Reagent (LR) is a highly effective thionating agent for converting carbonyls, including amides, into thiocarbonyls.[5][6]
-
In solution, Lawesson's Reagent exists in equilibrium with a more reactive dithiophosphine ylide.[4][5]
-
This reactive ylide attacks the carbonyl oxygen of the amide.
-
The reaction proceeds through a four-membered ring intermediate known as a thiaoxaphosphetane.[4][6]
-
The driving force of the reaction is the subsequent cycloreversion of this intermediate. This step is irreversible and forms a very stable phosphorus-oxygen double bond (P=O) in the byproduct, yielding the desired thioamide.[5]
This method is often high-yielding but requires careful purification to remove the phosphorus-containing byproducts.[4]
Q4: What are the critical safety precautions for these synthesis routes?
Safety is paramount. When using the nitrile route with hydrogen sulfide or its salts, be aware that:
-
Hydrogen Sulfide (H₂S) is an extremely toxic, flammable, and corrosive gas with a strong, unpleasant odor.[9] All manipulations must be performed in a well-ventilated fume hood.
-
Sodium Hydrogen Sulfide (NaHS) is a solid source of H₂S and should be handled with care to avoid inhalation or skin contact. Acidification will release H₂S gas.[1]
When using the amide route with Lawesson's Reagent:
-
Lawesson's Reagent has a strong, unpleasant odor and should be handled in a fume hood.
-
The reaction can be exothermic, and appropriate temperature control is necessary.
-
Proper personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is mandatory for all procedures.
Section 2: Troubleshooting Guide
This guide provides solutions to specific problems you may encounter during your experiments.
Problem: Low or No Product Yield
Q: My reaction yield is very low. What are the potential causes and solutions when starting from 5-chloro-2-cyanopyridine?
A: Low yields from the nitrile precursor are common and can often be traced to several factors.
| Potential Cause | Explanation & Recommended Solution |
| Inefficient H₂S Source/Delivery | If using gaseous H₂S, the delivery rate might be too low or the gas may not be dissolving effectively. If using a salt like NaHS, it may have degraded through oxidation. |
| Solution: Ensure a steady, slow stream of H₂S gas is bubbled through the solution.[3] If using NaHS, use a fresh, high-purity batch. Using a combination of NaHS and an amine hydrochloride can be an effective alternative to gaseous H₂S.[1] | |
| Incorrect Base or pH | The reaction is typically base-catalyzed. The absence of a suitable base or incorrect pH can halt the reaction.[3] |
| Solution: Triethylamine or pyridine are commonly used as catalysts. Anion-exchange resins in the SH⁻ form have also been shown to be effective and can simplify work-up.[3] Ensure the reaction medium is sufficiently basic to facilitate the nucleophilic attack. | |
| Low Reaction Temperature/Time | While some aromatic nitriles react readily at room temperature, others may require heating to proceed at a reasonable rate.[3] |
| Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is consumed slowly, consider gently heating the reaction mixture (e.g., to 50-70 °C) or extending the reaction time.[1] | |
| Solvent Choice | The solvent must be able to dissolve the nitrile and the sulfur reagent. Polar solvents are generally preferred. |
| Solution: Mixtures of polar solvents like methanol/water or ethanol/water are often effective.[3] For some systems, DMF can be a good choice.[2] |
Q: I'm getting a poor yield using Lawesson's Reagent with 5-chloropyridine-2-carboxamide. What should I check?
A: When using Lawesson's Reagent, yield issues often relate to reagent quality or reaction conditions.
| Potential Cause | Explanation & Recommended Solution |
| Degraded Lawesson's Reagent (LR) | LR can degrade upon exposure to moisture. Its quality is critical for a successful reaction. |
| Solution: Use fresh, high-quality LR from a reputable supplier. Store it in a desiccator. If in doubt, purify the reagent before use. | |
| Insufficient Temperature | Amides vary in their reactivity. While some react at room temperature, less reactive amides like 5-chloropyridine-2-carboxamide may require higher temperatures to drive the reaction to completion.[4] |
| Solution: If TLC shows incomplete conversion, increase the temperature. Refluxing in a solvent like tetrahydrofuran (THF) or toluene is a common strategy.[4] | |
| Incorrect Stoichiometry | Lawesson's Reagent is a dimer. For every one mole of amide, you theoretically need 0.5 moles of LR. Using too little will result in incomplete conversion. |
| Solution: Double-check your calculations. Ensure you are using at least 0.5 equivalents of LR relative to the amide. A slight excess (e.g., 0.6 eq) can sometimes be beneficial. | |
| Presence of Water | Water can react with LR and the reaction intermediates, reducing the yield. |
| Solution: Use anhydrous solvents and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture contamination.[8] |
Problem: Side Product Formation & Purification Challenges
Q: I'm observing significant side products. How can I identify and minimize them?
A: The most common side product is the corresponding amide or carboxylic acid, resulting from the hydrolysis of either the starting nitrile or the thioamide product.
-
Identification: These can be identified by comparing the reaction mixture to authentic standards on TLC or by using analytical techniques like LC-MS. The amide will have a different polarity and mass than the thioamide.
-
Minimization: The key is to rigorously exclude water. Use anhydrous solvents, dry your glassware thoroughly, and run the reaction under an inert atmosphere.
Q: How can I effectively purify my crude this compound?
A: Purification can be challenging, especially when using Lawesson's Reagent due to phosphorus byproducts that may have similar polarity to the product.[4]
-
Modified Work-up: After the reaction with LR, quenching with a mild base can help precipitate some of the phosphorus byproducts.
-
Silica Gel Column Chromatography: This is the most reliable method for purification.[4]
-
Eluent System: A gradient of ethyl acetate in hexane (e.g., starting from 5% and gradually increasing to 20-30% ethyl acetate) is typically effective for separating the thioamide from less polar starting materials and more polar byproducts.
-
-
Recrystallization: If a suitable solvent system can be identified (e.g., ethanol, acetonitrile, or toluene/hexane), recrystallization can be a highly effective method for obtaining a very pure product.
Section 3: Optimized Experimental Protocols
The following protocols are provided as a starting point. Researchers should always monitor their reactions by TLC to determine the optimal reaction time.
Protocol A: Synthesis from 5-chloro-2-cyanopyridine
This protocol is adapted from methods utilizing sodium hydrogen sulfide.[1][2]
dot
Caption: Workflow for thioamide synthesis from a nitrile precursor.
-
Reaction Setup: To a solution of 5-chloro-2-cyanopyridine (1.0 eq) in N,N-dimethylformamide (DMF, approx. 0.5 M), add sodium hydrogen sulfide (NaHS, 2.0 eq) and magnesium chloride (MgCl₂, 1.0 eq).
-
Reaction: Stir the mixture at 60 °C. Monitor the reaction progress by TLC (e.g., using 20% ethyl acetate in hexane as eluent).
-
Work-up: Once the starting material is consumed (typically 2-4 hours), cool the reaction mixture to room temperature and pour it into ice-water.
-
Neutralization: Carefully adjust the pH to ~7 with a dilute acid (e.g., 1M HCl). A precipitate of the crude product may form.
-
Extraction: Extract the aqueous mixture three times with ethyl acetate. Combine the organic layers.
-
Washing & Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude solid by silica gel column chromatography to yield this compound.
Protocol B: Synthesis from 5-chloropyridine-2-carboxamide
This protocol is a general procedure based on the use of Lawesson's Reagent.[4]
dot
Caption: Workflow for thioamide synthesis from an amide precursor.
-
Reaction Setup: In a flame-dried, round-bottom flask under a nitrogen atmosphere, dissolve 5-chloropyridine-2-carboxamide (1.0 eq) in anhydrous tetrahydrofuran (THF, approx. 0.3 M).
-
Reagent Addition: Add Lawesson's Reagent (0.6 eq) to the solution with stirring.
-
Reaction: Heat the mixture to reflux. Monitor the reaction's progress by TLC until the starting amide is fully consumed (typically 3-6 hours).
-
Work-up: Cool the reaction to room temperature and remove the THF under reduced pressure.
-
Extraction: Dissolve the residue in ethyl acetate and wash it with a saturated aqueous solution of sodium bicarbonate (NaHCO₃), followed by brine.
-
Drying: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography to afford pure this compound.
Section 4: Data Summary and Visualization
Troubleshooting Decision Tree
dot
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Lawesson's Reagent [organic-chemistry.org]
- 6. A Focused Review of Synthetic Applications of Lawesson’s Reagent in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thioamide synthesis by thionation [organic-chemistry.org]
- 8. mdpi.com [mdpi.com]
- 9. chemrxiv.org [chemrxiv.org]
Technical Support Center: Purification of 5-Chloropyridine-2-carbothioamide
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for 5-Chloropyridine-2-carbothioamide. This document is designed for researchers, medicinal chemists, and drug development professionals to navigate the common challenges associated with the purification of this critical synthetic intermediate. Our goal is to provide practical, field-tested solutions and a deeper understanding of the principles behind each purification step, ensuring you achieve the highest possible purity for your downstream applications.
Part 1: Troubleshooting Guide
This section addresses specific issues you may encounter during the purification of this compound in a direct question-and-answer format.
Q1: My final product is a persistent yellow or brownish solid, and I'm struggling to obtain the expected off-white crystals. What is causing this discoloration and how can I remove it?
Answer:
This common issue typically stems from two sources: baseline impurities from the starting materials or the formation of chromophoric (color-causing) byproducts during the synthesis, often from minor degradation or side reactions. The thioamide functional group itself can also contribute to a slight yellow hue.
Expert's Explanation & Solution:
The primary synthetic route to thioamides often involves the thionation of the corresponding nitrile (5-chloro-2-cyanopyridine) using reagents like hydrogen sulfide or Lawesson's reagent. Incomplete reactions or side reactions can lead to colored impurities. For instance, polysulfides or oxidized species can impart a yellow or brown color.
Recommended Actions:
-
Charcoal Treatment: Activated charcoal is highly effective at adsorbing high-molecular-weight, colored impurities.
-
Dissolve your crude product in a suitable solvent for recrystallization (e.g., acetonitrile or an ethanol/water mixture) at an elevated temperature.
-
Add a small amount of activated charcoal (typically 1-2% w/w) to the hot solution.
-
Stir the mixture for 5-10 minutes. Caution: Do not boil the solution after adding charcoal, as this can lead to bumping.
-
Perform a hot filtration through a fluted filter paper or a pad of Celite® to remove the charcoal.
-
Allow the clear, hot filtrate to cool slowly to induce crystallization.
-
-
Recrystallization Solvent Selection: If charcoal treatment is insufficient, the impurity may be co-crystallizing with your product. Experiment with different solvent systems. A solvent that dissolves the impurity well, even at low temperatures, while having lower solubility for your desired product, is ideal.
Q2: My yield is extremely low after recrystallization. What are the common causes and how can I improve recovery?
Answer:
Significant product loss during recrystallization is most often due to one of the following: using an excessive volume of solvent, cooling the solution too rapidly, or choosing a solvent in which the product has high solubility even at low temperatures.
Expert's Explanation & Solution:
The principle of recrystallization relies on the difference in solubility of your compound in a given solvent at high and low temperatures. The goal is to dissolve the crude material in the minimum amount of hot solvent required to create a saturated solution.
Recommended Actions:
-
Minimize Solvent Volume: Add the hot solvent portion-wise to your crude solid, stirring and allowing time for dissolution after each addition, until the solid just dissolves. This prevents using an excessive volume, which will keep a significant portion of your product dissolved in the mother liquor even after cooling.
-
Slow Cooling: Allow the hot, saturated solution to cool to room temperature undisturbed. This promotes the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath or refrigerator to maximize precipitation. Rapid cooling can trap impurities and lead to the formation of fine needles or powders that are difficult to filter.
-
Solvent System Optimization: If yields remain low, your chosen solvent may be too effective. Consider using a binary solvent system. For example, dissolve the compound in a good solvent (like ethanol) and then add a poor solvent (like water or hexanes) dropwise at an elevated temperature until the solution becomes faintly cloudy (the cloud point). Add a few drops of the good solvent to redissolve the precipitate and then allow it to cool slowly.
-
Recover from Mother Liquor: Concentrate the mother liquor (the liquid left after filtration) by about 50-75% using a rotary evaporator and cool it again to obtain a second crop of crystals. Note that this second crop may be of lower purity and should be analyzed separately.
Q3: TLC analysis of my crude product shows multiple spots. How do I decide between recrystallization and column chromatography?
Answer:
The choice between recrystallization and column chromatography depends on the nature and quantity of the impurities. Recrystallization is ideal for removing small amounts of impurities with different solubility profiles, while column chromatography is necessary for separating compounds with similar polarities or when multiple impurities are present in significant quantities.
Expert's Explanation & Solution:
To make an informed decision, analyze the crude product's Thin Layer Chromatography (TLC) profile.
-
Scenario for Recrystallization: If the TLC shows one major spot for your product and only minor spots that are either very close to the baseline (highly polar) or at the solvent front (non-polar), recrystallization is often sufficient. These types of impurities are typically easy to separate based on solubility.
-
Scenario for Column Chromatography: If the TLC shows multiple spots with Rf values close to your product's spot, it indicates impurities with similar polarity. In this case, recrystallization will likely fail to separate them, and flash column chromatography is the required method.[1]
Below is a decision-making workflow to guide your choice.
Diagram: Purification Method Selection Workflow
Caption: A decision tree for selecting the optimal purification method.
Q4: I'm performing column chromatography, but my compound is streaking or I'm getting poor separation. What adjustments should I make?
Answer:
Streaking (tailing) and poor separation on a silica gel column are typically caused by compound acidity, interactions with the silica, an inappropriate solvent system, or improper column packing/loading.
Expert's Explanation & Solution:
The thioamide and pyridine functional groups can be slightly acidic and basic, respectively, leading to strong interactions with the acidic silica gel surface. This can cause the compound to move unevenly down the column, resulting in tailing.
Recommended Actions:
-
Deactivate the Silica Gel: Add a small amount of a basic modifier, such as triethylamine (Et₃N) or pyridine, to your eluent (typically 0.1-1% by volume). This will neutralize the acidic sites on the silica gel, preventing strong adsorption of your compound and leading to sharper bands and better separation.[1]
-
Optimize the Solvent System: Your eluent may be too polar or not polar enough. The ideal solvent system should give your product an Rf value of ~0.25-0.35 on a TLC plate. If separation from an impurity is poor, try a less polar solvent system or switch to a different solvent combination (e.g., dichloromethane/methanol instead of hexanes/ethyl acetate).
-
Proper Loading Technique: Ensure your crude product is loaded onto the column in a minimal volume of solvent or adsorbed onto a small amount of silica gel (dry loading). Dissolving the sample in a large volume of strong solvent and loading it directly will lead to a broad initial band and poor separation.
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the best solvent systems for recrystallizing this compound?
Based on the properties of similar pyridine carbothioamides, several solvent systems are effective.[2] The choice depends on the specific impurities you need to remove.
| Solvent System | Advantages | Disadvantages |
| Acetonitrile | Often provides good crystal formation for this class of compounds. Relatively easy to remove. | May not be effective at excluding more polar impurities. |
| Ethanol/Water | Highly tunable. Good for removing both non-polar and very polar impurities. | Can be difficult to remove all water from the final product; requires thorough drying. |
| Isopropanol | Good balance of polarity. Less volatile than ethanol, allowing for slower crystal growth. | Higher boiling point requires more energy to remove. |
| Ethyl Acetate/Hexanes | Excellent for removing polar impurities that remain in the mother liquor. | Hexanes are highly flammable. May lead to oiling out if cooled too quickly. |
Q2: What are the common impurities I should expect from the synthesis of this compound?
Impurities often originate from the starting materials or side reactions. The most common synthesis involves the thionation of 5-chloro-2-cyanopyridine, which itself is often made from 2-amino-5-chloropyridine.
-
Unreacted Starting Material: 5-chloro-2-cyanopyridine.
-
Precursor-Related Impurities: Unreacted 2-aminopyridine or over-chlorinated byproducts like 2-amino-3,5-dichloropyridine from the synthesis of the precursor.[3]
-
Side-Reaction Products: Formation of the corresponding amide (5-chloropyridine-2-carboxamide) through hydrolysis of the nitrile or thioamide, especially if water is present.
-
Degradation Products: Thioamides can be sensitive to strong acids, bases, and oxidizing conditions. The precursor, 2-amino-5-chloropyridine, is a known degradation product of the drug zopiclone, indicating the potential for ring cleavage or modification under harsh conditions.[4]
Q3: How should I assess the purity of my final product?
A combination of techniques is essential to confirm both identity and purity.
-
Thin Layer Chromatography (TLC): A quick and easy way to check for the presence of impurities. A pure compound should ideally show a single spot in multiple solvent systems.
-
Melting Point: A pure crystalline solid will have a sharp melting point range (typically < 2 °C). A broad or depressed melting point indicates the presence of impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for confirming the structure and assessing purity. Integration of the proton signals can be used to quantify impurities if their signals are resolved from the product's signals.
-
High-Performance Liquid Chromatography (HPLC) or LC-MS: These are highly sensitive methods for quantifying purity. An HPLC analysis will provide a purity percentage based on the area of the product peak relative to impurity peaks.[5] LC-MS is useful for identifying the mass of any detected impurities.
Q4: What are the best practices for storing this compound?
To ensure long-term stability, store the purified compound in a tightly sealed container in a cool, dry, and dark place. A desiccator or an inert atmosphere (e.g., under nitrogen or argon) is recommended to protect it from moisture and oxidation.[6][7] Thioamides can be susceptible to hydrolysis and oxidation over time.
Part 3: Key Experimental Protocols
Protocol 1: Recrystallization from an Ethanol/Water System
This protocol is effective for removing many common impurities.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum volume of hot ethanol required to fully dissolve the solid.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration.
-
Addition of Anti-Solvent: While the ethanol solution is still hot, add deionized water dropwise with swirling until the solution remains faintly cloudy.
-
Clarification: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Crystallization: Cover the flask and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing the filter cake with a small amount of cold 1:1 ethanol/water, followed by a small amount of cold water.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Protocol 2: Flash Column Chromatography
This protocol is for separating impurities with similar polarity to the product.
-
Solvent System Selection: Using TLC, identify a solvent system (e.g., Hexanes:Ethyl Acetate) that provides a product Rf of 0.25-0.35. Add 0.5% triethylamine to the chosen solvent system to prevent streaking.
-
Column Packing: Pack a glass chromatography column with silica gel (230-400 mesh) using the selected eluent. Ensure the silica bed is compact and free of air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Alternatively, for "dry loading," dissolve the crude product, add a small amount of silica gel, remove the solvent on a rotary evaporator, and carefully add the resulting free-flowing powder to the top of the packed column.
-
Elution: Carefully add the eluent to the column and apply gentle pressure with a nitrogen or air line. Begin collecting fractions.
-
Fraction Analysis: Monitor the fractions by TLC.
-
Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator to yield the purified compound.[1]
References
- Vertex AI Search.
-
PubChem. This compound (C6H5ClN2S). Available from: [Link].
-
LookChem. 2-Amino-5-chloropyridine. Available from: [Link].
-
PubChem. This compound | C6H5ClN2S | CID 58742268. Available from: [Link].
-
Jubilant Ingrevia. Safety Data Sheet - 2-Amino-5-chloropyridine. Available from: [Link].
-
Der Pharma Chemica. Synthesis and characterization of process related impurities of an anti-tuberculosis drug-Prothionamide. Available from: [Link].
-
Hassan, M. I., et al. (2023). Design, synthesis, and biological evaluation of sulfonamide-functionalized pyridine carbothioamides as potent tubulin-targeting anticancer agents. RSC Medicinal Chemistry. Available from: [Link].
-
Lee, Y. C., et al. (1991). Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. Analytical Biochemistry. Available from: [Link].
-
Skoutelis, C., et al. (2017). Photodegradation of 2-chloropyridine in aqueous solution: Reaction pathways and genotoxicity of intermediate products. Journal of Hazardous Materials. Available from: [Link].
- Google Patents. US3985759A - Process for preparing 2-amino-5-chloropyridine.
- Google Patents. CN106432069A - A method for preparation of 2-amino-5-chloro-pyridine.
- Google Patents. CN106632014A - Preparation of 2-amino-5-chloropyridine.
-
Nilsson, G. H., et al. (2015). Validation of an LC-MS/MS method for the determination of zopiclone, N-desmethylzopiclone and 2-amino-5-chloropyridine in whole blood and its application to estimate the original zopiclone concentration in stored specimens. International Journal of Legal Medicine. Available from: [Link].
-
Wang, S. B., et al. (2010). Synthesis and Molecular Docking Studies of Novel 2-chloro-pyridine Derivatives Containing Flavone Moieties as Potential Antitumor Agents. Molecules. Available from: [Link].
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- 2. Design, synthesis, and biological evaluation of sulfonamide-functionalized pyridine carbothioamides as potent tubulin-targeting anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US3985759A - Process for preparing 2-amino-5-chloropyridine - Google Patents [patents.google.com]
- 4. Validation of an LC-MS/MS method for the determination of zopiclone, N-desmethylzopiclone and 2-amino-5-chloropyridine in whole blood and its application to estimate the original zopiclone concentration in stored specimens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 2-Amino-5-chloropyridine(1072-98-6)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 7. 2-Amino-5-chloropyridine [stonechem.com.cn]
Overcoming poor solubility of 5-Chloropyridine-2-carbothioamide in organic solvents
Technical Support Center: 5-Chloropyridine-2-carbothioamide (5-CPTCA)
Welcome to the technical support center for this compound (5-CPTCA). This guide is designed for researchers, medicinal chemists, and drug development professionals who are encountering challenges with the solubility of this compound in organic solvents. Our goal is to provide you with a foundational understanding of the molecule's properties, robust troubleshooting strategies, and validated protocols to ensure the success of your experiments.
Part 1: Frequently Asked Questions (FAQs) - Understanding the Solubility Profile of 5-CPTCA
This section addresses the most common initial questions regarding the solubility of this compound, grounding the troubleshooting process in its fundamental chemical properties.
Q1: What are the key structural features of 5-CPTCA that influence its solubility?
Answer: The solubility behavior of 5-CPTCA is dictated by a combination of three key structural components:
-
Pyridine Ring: This nitrogen-containing heterocycle is inherently polar and capable of acting as a hydrogen bond acceptor at the nitrogen atom. The basicity of the pyridine scaffold is a critical property that can be exploited for solubility enhancement.[1]
-
Carbothioamide Group (-CSNH₂): This functional group is significantly more polar than its amide counterpart and is a strong hydrogen bond donor and acceptor. Its presence contributes substantially to the molecule's overall polarity and its tendency to engage in strong intermolecular interactions, which can favor crystal lattice formation over dissolution in non-polar solvents.
-
Chloro- Group (-Cl): The electron-withdrawing nature of the chlorine atom at the 5-position modulates the electronic properties of the pyridine ring. While it adds some lipophilicity, its primary effect is a reduction in the basicity of the pyridine nitrogen compared to the unsubstituted parent compound, which can influence its solubility in acidic media.
The molecule has a calculated topological polar surface area (TPSA) of 71 Ų, which is a strong indicator of moderate to high polarity and a predictor of limited solubility in non-polar solvents.[2]
Q2: Why is 5-CPTCA exhibiting poor solubility in common non-polar solvents like hexanes or toluene?
Answer: The poor solubility in non-polar solvents is a direct consequence of the "like dissolves like" principle. 5-CPTCA is a polar molecule due to its pyridine and carbothioamide functionalities. The energy required to break the strong intermolecular hydrogen bonds within the 5-CPTCA crystal lattice is not sufficiently compensated by the weak van der Waals interactions that would form with a non-polar solvent like hexane.
Based on data from the parent compound, pyridine-2-carbothioamide, solubility is favored in more polar solvents such as alcohols, aldehydes, and ketones, while being limited in less polar environments like chlorinated solvents and esters.[3] We expect 5-CPTCA to follow a similar trend.
Table 1: Predicted Qualitative Solubility of 5-CPTCA in Common Organic Solvents
This table serves as a starting point for solvent selection. Actual quantitative solubility should be determined experimentally.
| Solvent Class | Examples | Predicted Solubility | Rationale |
| Polar Aprotic | DMSO, DMF, Acetonitrile | High | Strong dipole-dipole interactions effectively solvate the polar functional groups of 5-CPTCA. |
| Polar Protic | Methanol, Ethanol | Moderate to High | Capable of hydrogen bonding, but may be less effective than polar aprotic solvents at disrupting the crystal lattice.[3] |
| Ketones | Acetone, MEK | Moderate | Offers a good balance of polarity and ability to accept hydrogen bonds.[4] |
| Ethers | THF, Dioxane | Low to Moderate | Lower polarity and weaker hydrogen bond accepting capability compared to other polar options. |
| Halogenated | Dichloromethane (DCM), Chloroform | Low | While slightly polar, they are poor hydrogen bonders and are generally less effective for highly polar solutes. |
| Aromatic | Toluene, Benzene | Very Low / Insoluble | Non-polar nature provides insufficient interaction energy to overcome the solute-solute forces. |
| Aliphatic | Hexanes, Heptane | Insoluble | Lacks the polarity required for any significant dissolution. |
Part 2: Troubleshooting Guides & Experimental Protocols
This section provides a systematic, workflow-driven approach to overcoming solubility challenges.
Q3: I am struggling to dissolve my batch of 5-CPTCA. What is the first logical step?
Answer: Before attempting aggressive solubilization methods, it is critical to systematically diagnose the problem. A common source of error is assuming the issue lies solely with the solvent, when it could be related to the material itself or the technique. We have designed a workflow to guide you through this initial troubleshooting process.
Caption: A step-by-step decision tree for addressing solubility issues with 5-CPTCA.
Q4: What are the best practices for using physical methods to increase solubility, and can you provide a protocol?
Answer: Physical methods increase the rate of dissolution by providing energy to overcome the activation energy barrier of dissolving and by increasing the interaction between the solute and solvent.[5] These should always be attempted before moving to more complex chemical modifications like co-solvents.
Objective: To dissolve 5-CPTCA using non-chemical methods.
Materials:
-
5-CPTCA
-
Selected organic solvent (e.g., DMSO, Acetonitrile)
-
Appropriate glass vial with a screw cap
-
Vortex mixer
-
Ultrasonic bath (sonicator)
-
Stir plate with heating capability and stir bar
Procedure:
-
Preparation: Add the weighed amount of 5-CPTCA to the vial. Add a small volume of the chosen solvent (e.g., 25-50% of the final target volume).
-
Mechanical Agitation (Vortexing): Cap the vial securely and vortex at high speed for 30-60 seconds. This mechanically breaks down larger aggregates.[6]
-
Sonication: Place the vial in an ultrasonic bath. Sonicate for 5-15 minutes. The high-frequency sound waves create cavitation, which scours the surface of the solid particles and enhances mass transfer.[6]
-
Gentle Heating: Place the vial on a stir plate with a stir bar and begin stirring. Gently warm the solution (e.g., to 40-50°C). Crucially, you must first verify the thermal stability of 5-CPTCA to prevent degradation. A slight increase in temperature can significantly improve solubility for many compounds.[5]
-
Incremental Solvent Addition: While stirring/heating, slowly add the remaining solvent to reach the final desired concentration.
-
Observation: After the procedure, allow the solution to cool to room temperature. A stable solution will show no signs of precipitation. If precipitation occurs, the compound is not soluble to that concentration at room temperature, and a different approach is needed.
Trustworthiness Check: Always run a control sample of your final solution through an analytical method like HPLC or LC-MS to confirm that the compound has not degraded after heating or sonication.
Q5: Physical methods were insufficient. How do I properly use a co-solvent system?
Answer: A co-solvent system is a highly effective technique where a small amount of a powerful "good" solvent (in which the compound is highly soluble) is mixed with the "bulk" solvent of your experiment.[7] For 5-CPTCA, Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are excellent primary choices due to their strong solvating power for polar molecules.[6]
Objective: To prepare a concentrated stock solution of 5-CPTCA in a strong organic solvent for subsequent dilution into an experimental medium.
Materials:
-
5-CPTCA
-
High-purity DMSO or DMF
-
Target experimental solvent (e.g., ethanol, acetonitrile, or aqueous buffer)
-
Calibrated micropipettes and appropriate vials
Procedure:
-
Determine Maximum Co-Solvent Tolerance: Before you begin, identify the maximum allowable percentage of the co-solvent (e.g., DMSO) in your final experiment. Many biological assays, for example, are sensitive to DMSO concentrations above 0.5-1.0%.
-
Prepare Concentrated Stock: Weigh the required amount of 5-CPTCA to make a highly concentrated stock solution in pure DMSO (e.g., 10-100 mM). Use the methods in Protocol 1 (vortexing, gentle warming) to ensure complete dissolution. This is your primary stock.
-
Serial Dilution: Perform a serial dilution from your primary stock into the final experimental medium. For example, to achieve a 10 µM final concentration with a final DMSO concentration of 0.1%, you would dilute a 10 mM stock solution 1:1000.
-
Critical Step - The Dilution Method: When diluting the DMSO stock into a less-polar or aqueous medium, add the small volume of the DMSO stock to the large volume of the final medium while vortexing vigorously. Never add the bulk solvent to the DMSO stock , as this can cause the compound to immediately precipitate out of solution due to rapid solvent exchange.
-
Final Check: Visually inspect the final solution for any signs of cloudiness or precipitation (Tyndall effect). If observed, the concentration is too high for that specific solvent/co-solvent mixture.
Table 2: Recommended Co-Solvents for 5-CPTCA
| Co-Solvent | Class | Key Advantages | Typical Final Conc. |
| DMSO | Polar Aprotic | Excellent solvating power for a wide range of compounds; thermally stable. | < 1% |
| DMF | Polar Aprotic | Similar to DMSO, but with a lower boiling point, which can be useful if removal is needed. | < 1% |
| NMP | Polar Aprotic | Very strong solubilizer, can sometimes work when DMSO/DMF fail. | < 1% |
| Ethanol | Polar Protic | Less toxic and often more compatible with biological systems than aprotic solvents.[7] | 1-5% |
References
- An In-depth Technical Guide to the Physicochemical Properties of 2-Pyridinecarbothioamide. (n.d.). BenchChem.
- 2-Pyridinecarbothioamide. (n.d.). Pipzine Chemicals.
- Pyridine-2-carbothioamide | Research Chemical | CAS 5346-38-3. (n.d.). BenchChem.
- This compound. (n.d.). PubChem.
- Overcoming solubility issues with 6-Methylpicolinic acid-thioamide in experiments. (n.d.). BenchChem.
- Ali, S., et al. (2024). Comprehensive drug-like assessment of pyridine carbothioamide analogs: from molecular modeling to in-vivo evaluation. Future Journal of Pharmaceutical Sciences, 10(1), 1-19.
- Techniques for Improving Solubility. (2022). International Journal of Medical Science and Dental Research, 5(8), 1-8.
- Godse, S. Z., et al. (2013). Techniques for solubility enhancement of Hydrophobic drugs: A Review. Journal of Advanced Pharmacy Education & Research, 3(4), 407-422.
Sources
- 1. Comprehensive drug-like assessment of pyridine carbothioamide analogs: from molecular modeling to in-vivo evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | C6H5ClN2S | CID 58742268 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Pyridine-2-carbothioamide|Research Chemical|CAS 5346-38-3 [benchchem.com]
- 4. 2-Pyridinecarbothioamide: Properties, Applications, Safety & Supplier China | High Quality Pyridinecarbothioamide for Research & Industry [pipzine-chem.com]
- 5. japer.in [japer.in]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. ijmsdr.org [ijmsdr.org]
Stability issues of 5-Chloropyridine-2-carbothioamide under acidic/basic conditions
Welcome to the technical support center for 5-Chloropyridine-2-carbothioamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for experiments involving this compound. Here, we address common questions and challenges related to its stability under various chemical environments, drawing from established principles of thioamide chemistry and regulatory standards for drug stability testing.
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of this compound in acidic and basic solutions based on its chemical structure?
As a thioamide, this compound is anticipated to be more resistant to hydrolysis under both acidic and basic conditions compared to its amide analog, 5-chloropyridine-2-carboxamide. This increased stability is due to the greater nN→π*C=S conjugation in the thioamide group, which strengthens the C-N bond and makes the carbonyl carbon less electrophilic.[1] However, like all thioamides, it is not completely inert and can undergo hydrolysis, particularly under harsh conditions such as elevated temperatures and extreme pH.
Q2: My this compound appears to be degrading under acidic conditions. What is the likely degradation pathway?
Under acidic conditions, the primary degradation pathway for this compound is hydrolysis to the corresponding carboxylic acid, 5-chloropyridine-2-carboxylic acid, and ammonium sulfide. The reaction is initiated by the protonation of the sulfur atom, which makes the carbon atom more susceptible to nucleophilic attack by water.[2] A subsequent series of proton transfers leads to the elimination of the amino group as ammonia and the formation of the carboxylic acid.
Caption: Hypothesized acid-catalyzed hydrolysis pathway of this compound.
Q3: I am observing degradation of this compound in a basic solution. What is the degradation mechanism in this case?
In basic conditions, the degradation is initiated by the direct nucleophilic attack of a hydroxide ion on the thio-carbonyl carbon. This forms a tetrahedral intermediate which can then collapse to expel the amino group, ultimately yielding the carboxylate salt of 5-chloropyridine-2-carboxylic acid after a proton transfer step. The rate of basic hydrolysis of thioamides is generally slower than that of their corresponding amides.[1]
Caption: Hypothesized base-catalyzed hydrolysis pathway of this compound.
Q4: How can I systematically evaluate the stability of this compound in my formulation?
A systematic evaluation of stability should be conducted through a "forced degradation" or "stress testing" study.[3][4][5] This involves subjecting the compound to conditions more severe than those it would typically encounter during storage and use to accelerate degradation.[5] The goal is to identify potential degradation products and degradation pathways, which is crucial for developing stable formulations and stability-indicating analytical methods.[6]
Troubleshooting Guide
Issue 1: No degradation is observed even under harsh acidic or basic conditions.
-
Plausible Cause 1: Insufficient Stress. The conditions may not be severe enough to induce degradation. Thioamides are known to be more resistant to hydrolysis than amides.[1]
-
Troubleshooting Step: Increase the concentration of the acid or base, elevate the temperature, or extend the duration of the experiment. A common starting point is 0.1 M HCl or 0.1 M NaOH at elevated temperatures (e.g., 60-80°C).
-
-
Plausible Cause 2: Analytical Method Not Sensitive Enough. The degradation may be occurring, but at a level below the detection limit of your analytical method.
-
Troubleshooting Step: Increase the concentration of your sample or use a more sensitive analytical technique, such as LC-MS/MS, which is well-suited for detecting trace-level impurities.[7]
-
Issue 2: The compound degrades too quickly, making it difficult to study the degradation profile.
-
Plausible Cause: Overly Harsh Conditions. The stress conditions are too aggressive, leading to rapid and complete degradation.
-
Troubleshooting Step: Reduce the severity of the conditions. This can be achieved by lowering the temperature, decreasing the concentration of the acid or base, or taking time points at shorter intervals. The goal is to achieve a target degradation of 5-20%.[8]
-
Issue 3: Multiple unknown peaks are appearing in my chromatogram after degradation.
-
Plausible Cause 1: Secondary Degradation. The primary degradation products may themselves be unstable under the stress conditions and are breaking down further.
-
Troubleshooting Step: Analyze samples at earlier time points to identify the primary degradants before they have a chance to degrade further.
-
-
Plausible Cause 2: Complex Reaction Pathways. The degradation may be proceeding through multiple pathways simultaneously.
-
Troubleshooting Step: Use a high-resolution mass spectrometer (LC-MS/MS) to obtain accurate mass data for the unknown peaks. This information can be used to propose elemental compositions and elucidate the structures of the degradation products.[9]
-
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines the steps for conducting a forced degradation study under acidic and basic conditions, in line with ICH guidelines.[4][5]
Materials:
-
This compound
-
Methanol or Acetonitrile (HPLC grade)
-
Hydrochloric Acid (HCl), 1 M
-
Sodium Hydroxide (NaOH), 1 M
-
Water (HPLC grade)
-
Volumetric flasks, pipettes
-
HPLC or LC-MS/MS system
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable organic solvent like methanol or acetonitrile.
-
Acidic Degradation:
-
In a volumetric flask, add a known volume of the stock solution.
-
Add 1 M HCl to achieve a final concentration of 0.1 M HCl.
-
Dilute to the final volume with water or a mixture of water and organic solvent to ensure solubility.
-
Incubate the solution at a controlled temperature (e.g., 60°C).
-
Withdraw aliquots at specified time intervals (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize the aliquots with an equivalent amount of 0.1 M NaOH before analysis.
-
-
Basic Degradation:
-
Follow the same procedure as for acidic degradation, but use 1 M NaOH to achieve a final concentration of 0.1 M NaOH.
-
Neutralize the aliquots with an equivalent amount of 0.1 M HCl before analysis.
-
-
Control Sample: Prepare a control sample by diluting the stock solution with the same solvent system but without the acid or base. Keep it at the same temperature as the stressed samples.
-
Analysis: Analyze the samples by a validated stability-indicating HPLC or LC-MS/MS method.[7][10]
Sources
- 1. Chemoselective Transamidation of Thioamides by Transition-Metal-Free N–C(S) Transacylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. biopharminternational.com [biopharminternational.com]
- 4. scispace.com [scispace.com]
- 5. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Validated method for the analysis of 22 illicit drugs and their metabolites via liquid chromatography tandem mass spectrometry (LC-MS/MS) in illicit drug samples collected in Chicago, IL - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scribd.com [scribd.com]
- 9. Validation of an LC-MS/MS method for the determination of zopiclone, N-desmethylzopiclone and 2-amino-5-chloropyridine in whole blood and its application to estimate the original zopiclone concentration in stored specimens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Validation of a sampling method and liquid chromatography mass spectrometry analysis method for measurement of fentanyl and five other illicit drugs - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 5-Chloropyridine-2-carbothioamide
This technical support guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting strategies for the purification of 5-Chloropyridine-2-carbothioamide. Our focus is on delivering practical, field-proven insights to overcome common challenges encountered during the purification of this critical research compound.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the most common impurities I should expect when synthesizing this compound?
A1: The impurity profile of your this compound sample will largely depend on the synthetic route employed. A common method for synthesizing thioamides is the reaction of the corresponding nitrile (5-chloro-2-cyanopyridine) with a sulfur source like hydrogen sulfide or sodium hydrosulfide.[1][2] Based on this, the most probable impurities include:
-
Unreacted 5-chloro-2-cyanopyridine: Incomplete reaction is a common source of this impurity.
-
5-Chloropyridine-2-carboxylic acid: This can form through hydrolysis of either the starting nitrile or the final thioamide product, especially if water is present during the reaction or work-up.
-
Elemental Sulfur: If elemental sulfur is used as a reagent or formed as a byproduct, it can persist in the crude product.
-
Dichlorinated byproducts: Depending on the synthesis of the starting material, 2-amino-5-chloropyridine, dichlorinated pyridine species could be present as trace impurities.[3]
Q2: My crude this compound appears as an oil and won't solidify. What should I do?
A2: Oiling out during purification is a common issue, particularly when the compound has a low melting point or when a supersaturated solution is cooled too rapidly. Here are some troubleshooting steps:
-
Scratch the flask: Use a glass rod to gently scratch the inside of the flask at the air-solvent interface. The microscopic scratches can provide nucleation sites for crystal growth.
-
Seed crystals: If you have a small amount of pure, solid material, add a single crystal to the oiled-out mixture to induce crystallization.
-
Reduce the cooling rate: Allow the solution to cool to room temperature slowly, and then transfer it to a refrigerator or freezer. Avoid shocking the solution with a rapid temperature drop.
-
Re-dissolve and add a poor solvent: Dissolve the oil in a minimum amount of a good solvent at an elevated temperature. Then, slowly add a miscible "poor" solvent (one in which your compound is less soluble) until the solution becomes slightly turbid. Reheat to clarify and then cool slowly. Common solvent/anti-solvent pairs include dichloromethane/hexane and ethyl acetate/heptane.[4]
Q3: I'm seeing multiple spots on my TLC plate after purification. How can I improve the separation?
A3: Multiple spots on a Thin Layer Chromatography (TLC) plate indicate the presence of impurities. To improve separation:
-
Optimize the mobile phase: The polarity of the mobile phase is crucial. For pyridine derivatives, a mixture of a non-polar solvent like hexane or cyclohexane and a more polar solvent like ethyl acetate or acetone is a good starting point.[5]
-
If your spots are clustered at the bottom of the plate (low Rf), increase the polarity of the mobile phase by increasing the proportion of the polar solvent.
-
If your spots are clustered at the top of the plate (high Rf), decrease the polarity by increasing the proportion of the non-polar solvent.
-
-
Ensure proper TLC technique:
-
Spotting: Apply your sample in a small, concentrated spot. Overloading the plate can lead to streaking and poor separation.
-
Chamber Saturation: Line the inside of your TLC chamber with filter paper saturated with the mobile phase to ensure the atmosphere is saturated with solvent vapors. This prevents the solvent front from evaporating as it moves up the plate, which can lead to inconsistent Rf values.[5]
-
Purification Protocols
Recrystallization
Recrystallization is often the most effective method for purifying solid compounds. The key is to find a solvent that dissolves the compound well at high temperatures but poorly at low temperatures.
Protocol 1: Single-Solvent Recrystallization
-
Solvent Selection: Based on literature for similar pyridine carbothioamides, acetonitrile is a promising solvent for recrystallization.[7] Ethanol is also a good candidate, as it is often used for recrystallizing related pyridine derivatives.[8]
-
Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of the chosen solvent (e.g., acetonitrile) and heat the mixture to boiling while stirring.
-
Continue adding small portions of the hot solvent until the solid just dissolves.
-
If the solution is colored, you can add a small amount of activated carbon and boil for a few minutes to remove colored impurities. Hot filter the solution to remove the carbon.
-
Allow the solution to cool slowly to room temperature.
-
Once crystals begin to form, place the flask in an ice bath to maximize crystal yield.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
Protocol 2: Two-Solvent Recrystallization
This method is useful when a single solvent is not ideal. You will use a "good" solvent in which the compound is soluble and a "poor" or "anti-solvent" in which the compound is insoluble.
-
Solvent System Selection: Common pairs include a polar solvent with a non-polar anti-solvent. For example, dissolve the compound in a minimal amount of hot ethyl acetate (good solvent) and then add heptane (anti-solvent) dropwise until the solution becomes cloudy.[4]
-
Procedure:
-
Dissolve the crude product in a minimum amount of the "good" solvent at its boiling point.
-
Slowly add the "poor" solvent dropwise until the solution becomes persistently cloudy.
-
Add a few drops of the "good" solvent to redissolve the precipitate and make the solution clear again.
-
Allow the solution to cool slowly to room temperature, then in an ice bath.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of the "poor" solvent, and dry.
-
Column Chromatography
If recrystallization fails to provide the desired purity, column chromatography is a more powerful purification technique.
Protocol: Silica Gel Column Chromatography
-
Stationary Phase: Silica gel is the most common stationary phase for purifying moderately polar organic compounds.
-
Column Packing:
-
Prepare a slurry of silica gel in the chosen eluent.
-
Pour the slurry into the chromatography column and allow it to pack under gravity or with gentle pressure.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent.
-
Alternatively, for less soluble compounds, adsorb the crude product onto a small amount of silica gel (dry loading) and carefully add this to the top of the column.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the chosen mobile phase.
-
Collect fractions in test tubes or vials.
-
Monitor the separation by TLC analysis of the collected fractions.
-
Combine the fractions containing the pure product and remove the solvent under reduced pressure.
-
Analytical Methods for Purity Assessment
High-Performance Liquid Chromatography (HPLC)
HPLC is a highly sensitive method for determining the purity of your compound.
Table 1: Suggested HPLC Method Parameters
| Parameter | Recommended Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | A standard reversed-phase column suitable for a wide range of organic molecules.[9] |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides good peak shape for nitrogen-containing compounds. |
| Mobile Phase B | Acetonitrile | A common organic modifier for reversed-phase chromatography.[9] |
| Gradient | Start at 10% B, ramp to 90% B over 20 min | A gradient elution is recommended to separate compounds with a range of polarities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Provides reproducible retention times. |
| Detection | UV at 254 nm or 270 nm | The pyridine ring and thioamide group are chromophoric and should absorb in this range. |
| Injection Vol. | 10 µL | A typical injection volume. |
Thin-Layer Chromatography (TLC)
TLC is a quick and convenient method for monitoring reaction progress and assessing the purity of fractions from column chromatography.
Table 2: Suggested TLC Conditions
| Parameter | Recommended Condition |
| Stationary Phase | Silica gel 60 F254 plates |
| Mobile Phase | Hexane:Ethyl Acetate (e.g., 7:3 or 1:1 v/v) |
| Visualization | UV light (254 nm) and/or Iodine chamber |
Visualizing the Purification Workflow
The following diagram illustrates a typical workflow for the purification and analysis of this compound.
Caption: A typical workflow for the purification and analysis of this compound.
References
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Available from: [Link]
-
Reddit. Go-to recrystallization solvent mixtures. r/Chempros. 2023. Available from: [Link]
-
Organomation. Complete Guide to Thin Layer Chromatography Sample Preparation. Available from: [Link]
-
Murata Y, Iwasa H, Matsumura M, Yasuike S. Synthesis of Nitriles via the Iodine-Mediated Dehydrosulfurization of Thioamides. Chem Pharm Bull (Tokyo). 2020;68(7):679-681. Available from: [Link]
-
Kappe CO, et al. Mechanochemical Oxidative Degradation of Thienopyridine Containing Drugs: Toward a Simple Tool for the Prediction of Drug Stability. ACS Omega. 2023;8(21):18885-18893. Available from: [Link]
-
Lundquist P, et al. Contemporary Applications of Thioamides and Methods for their Synthesis. ChemRxiv. 2023. Available from: [Link]
-
That Chemist. A Practical Guide to TLC (Thin Layer Chromatography). YouTube. 2022. Available from: [Link]
-
Organic Chemistry Portal. Thioamide synthesis by thionation. Available from: [Link]
-
ResearchGate. Synthesis of Aromatic Thioamide from Nitrile Without Handling of Gaseous Hydrogen Sulfide. 2009. Available from: [Link]
-
Reddit. Recrystallization with two solvents. r/Chempros. 2019. Available from: [Link]
-
LCGC Europe. Method Selection for Trace Analysis of Genotoxic Impurities in Pharmaceuticals. 2009;22(12). Available from: [Link]
-
PubChem. This compound. National Center for Biotechnology Information. Available from: [Link]
- Google Patents. CN106632014A - Preparation of 2-amino-5-chloropyridine. 2017.
-
Khan I, et al. Design, synthesis, and biological evaluation of sulfonamide-functionalized pyridine carbothioamides as potent tubulin-targeting anticancer agents. RSC Med Chem. 2023;14(12):2475-2490. Available from: [Link]
-
Skoutelis C, et al. Photodegradation of 2-chloropyridine in aqueous solution: Reaction pathways and genotoxicity of intermediate products. J Hazard Mater. 2017;321:753-763. Available from: [Link]
-
Kaboudin B, Elhamifar D, Farjadian F. A NEW, EFFICIENT AND SIMPLE METHOD FOR THE SYNTHESIS OF THIOAMIDES FROM NITRILES. Organic Preparations and Procedures International. 2006;38(4):412-417. Available from: [Link]
-
Su L. HPLC DETERMINATION OF 2-CHLORO-5-TRICHLOROMETHYLPYRIDINE AND ANALOGOUS COMPOUNDS. PHYSICAL TESTING AND CHEMICAL ANALYSIS PART B:CHEMICAL ANALYSIS. 2006;42(10):793-795. Available from: [Link]
-
Lee YC. Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. Anal Biochem. 1990;188(2):259-64. Available from: [Link]
-
Chen S, et al. Biodegradation of Chlorpyrifos and Its Hydrolysis Product 3,5,6-Trichloro-2-Pyridinol by a New Fungal Strain Cladosporium cladosporioides Hu-01. PLoS One. 2012;7(10):e47205. Available from: [Link]
-
SIELC Technologies. HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column. Available from: [Link]
-
Asiri AM, et al. Comprehensive drug-like assessment of pyridine carbothioamide analogs: from molecular modeling to in-vivo evaluation. Future Med Chem. 2023;15(1):35-50. Available from: [Link]
-
HELIX Chromatography. HPLC Methods for analysis of 2-Aminopyridine. Available from: [Link]
-
Asiri AM, et al. Design and Synthesis of Carbothioamide/Carboxamide-Based Pyrazoline Analogs as Potential Anticancer Agents: Apoptosis, Molecular Docking, ADME Assay, and DNA Binding Studies. ACS Omega. 2022;7(40):35964-35984. Available from: [Link]
-
Der Pharma Chemica. Synthesis and characterization of process related impurities of an anti- tuberculosis drug-Prothionamide. 2012;4(4):1632-1640. Available from: [Link]
- Google Patents. US3985759A - Process for preparing 2-amino-5-chloropyridine. 1976.
-
ResearchGate. Photodegradation of 2-chloropyridine in aqueous solution: Reaction pathways and genotoxicity of intermediate products. 2016. Available from: [Link]
-
PubMed. Synthesis of the metabolites and degradation products of 2-amino-7-isopropyl-5-oxo-5H-[10]benzopyrano[2,3-b]pyridine-3- carboxylic acid (Amoxanox). 1985. Available from: [Link]
Sources
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- 4. reddit.com [reddit.com]
- 5. organomation.com [organomation.com]
- 6. youtube.com [youtube.com]
- 7. Design, synthesis, and biological evaluation of sulfonamide-functionalized pyridine carbothioamides as potent tubulin-targeting anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Reagents & Solvents [chem.rochester.edu]
Technical Support Center: Scaling Up the Synthesis of 5-Chloropyridine-2-carbothioamide
Welcome to the technical support center for the synthesis of 5-Chloropyridine-2-carbothioamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) related to the scalable synthesis of this important chemical intermediate. Our approach is grounded in established chemical principles and field-proven insights to ensure you can navigate the complexities of this synthesis with confidence.
Introduction to Synthetic Strategies
The synthesis of this compound can be approached through two primary, reliable routes:
-
Thionation of 5-Chloropyridine-2-carboxamide: This classic approach involves the conversion of the amide functional group to a thioamide using a thionating agent.
-
Conversion from 5-Chloro-2-cyanopyridine: This method utilizes the corresponding nitrile as a starting material, which is then reacted with a source of hydrogen sulfide.
This guide will delve into the specifics of both methodologies, offering detailed protocols and addressing potential challenges you may encounter during your scale-up experiments.
Route 1: Thionation of 5-Chloropyridine-2-carboxamide
This is often the preferred route due to the commercial availability of the starting amide. The key to success in this synthesis is the choice of thionating agent and the careful control of reaction conditions.
Experimental Protocol
A detailed, step-by-step methodology for the thionation of 5-Chloropyridine-2-carboxamide is provided below:
-
Reagent Preparation: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer, a reflux condenser, and a nitrogen inlet.
-
Reaction Setup: To the flask, add 5-Chloropyridine-2-carboxamide (1 equivalent) and a suitable anhydrous solvent such as toluene or dioxane.
-
Addition of Thionating Agent: Add Lawesson's reagent (0.5-0.6 equivalents) portion-wise to the stirred suspension.[1][2][3] The reaction is often exothermic, so controlled addition is crucial.
-
Reaction Conditions: Heat the reaction mixture to reflux (typically 80-110 °C) and monitor the progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. The purification of the crude product is critical and can be challenging due to phosphorus byproducts.[2] A modified work-up procedure is recommended:
-
Filter the cooled reaction mixture to remove any insoluble byproducts.
-
Concentrate the filtrate under reduced pressure.
-
The crude residue can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).
-
Troubleshooting Guide: Thionation Route
| Issue | Potential Cause | Troubleshooting Steps |
| Low Conversion of Starting Material | Insufficient thionating agent. | Increase the equivalents of Lawesson's reagent to 0.6-0.7 eq. |
| Low reaction temperature or insufficient reaction time. | Ensure the reaction reaches the appropriate reflux temperature and extend the reaction time, monitoring by TLC/HPLC. | |
| Poor quality of Lawesson's reagent. | Use freshly opened or properly stored Lawesson's reagent. | |
| Formation of Multiple Byproducts | High reaction temperature leading to decomposition. | Reduce the reaction temperature and monitor the reaction progress more frequently. |
| Impurities in the starting amide. | Ensure the purity of the 5-Chloropyridine-2-carboxamide before starting the reaction. | |
| Difficult Purification | Co-elution of the product with phosphorus byproducts.[2] | Employ a modified work-up: after concentrating the reaction mixture, triturate the residue with a solvent like diethyl ether to precipitate the product, leaving the byproducts in solution. Alternatively, a carefully optimized gradient elution in column chromatography may be necessary. |
| Oiling out during recrystallization. | Adjust the solvent system for recrystallization. A solvent/anti-solvent system might be more effective. |
Visualization of the Thionation Workflow
Caption: Workflow for the synthesis of this compound via thionation.
Route 2: Conversion from 5-Chloro-2-cyanopyridine
This alternative route is viable, especially if 5-Chloro-2-cyanopyridine is a more readily available or cost-effective starting material. The reaction involves the addition of a sulfur nucleophile to the nitrile group.
Experimental Protocol
A detailed, step-by-step methodology for the conversion of 5-Chloro-2-cyanopyridine is as follows:
-
Reagent Preparation: In a fume hood, prepare a solution of sodium hydrosulfide (NaSH) or use gaseous hydrogen sulfide (H₂S) with a suitable base catalyst.[4][5][6]
-
Reaction Setup: Dissolve 5-Chloro-2-cyanopyridine (1 equivalent) in a suitable solvent such as DMF or a mixture of methanol and water.[4][5]
-
Addition of Sulfur Source:
-
Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) and monitor its progress by TLC or HPLC.
-
Work-up and Purification:
-
Once the reaction is complete, carefully acidify the reaction mixture with a dilute acid (e.g., 1M HCl) to a pH of 6-7 to precipitate the product.
-
Collect the solid product by filtration, wash with water, and dry under vacuum.
-
If necessary, the crude product can be further purified by recrystallization.
-
Troubleshooting Guide: Nitrile Conversion Route
| Issue | Potential Cause | Troubleshooting Steps |
| Incomplete Reaction | Inefficient delivery of H₂S gas. | Ensure a steady and sufficient flow of H₂S gas. Consider using a pressure vessel for reactions with gaseous H₂S for better solubility. |
| Deactivation of the catalyst. | If using an anion-exchange resin, ensure it is properly activated and not poisoned. | |
| Insufficient NaSH. | Increase the equivalents of NaSH and ensure it is of good quality. | |
| Formation of Amide Impurity | Presence of water leading to hydrolysis of the nitrile or thioamide. | Use anhydrous solvents and reagents where possible. If water is part of the solvent system, minimize reaction time once the product is formed. |
| Product is Difficult to Precipitate | The product remains soluble in the reaction mixture. | After acidification, try cooling the mixture in an ice bath to induce precipitation. If it still remains in solution, extraction with an organic solvent followed by evaporation may be necessary. |
Visualization of the Nitrile Conversion Mechanism
Caption: Simplified mechanism of thioamide formation from a nitrile.
Frequently Asked Questions (FAQs)
Q1: Which synthetic route is more suitable for large-scale production?
A1: Both routes are scalable. The thionation of the amide is often more straightforward in terms of reagent handling, as it avoids the use of toxic hydrogen sulfide gas. However, the cost and availability of the starting materials will be a significant factor in the decision for industrial-scale synthesis.
Q2: What are the main safety precautions to consider?
A2: When working with Lawesson's reagent, it is important to handle it in a well-ventilated fume hood as it can release foul-smelling organophosphorus compounds. Hydrogen sulfide is a highly toxic and flammable gas and requires specialized handling procedures and equipment. Always consult the Safety Data Sheets (SDS) for all chemicals used.
Q3: Can other thionating agents be used instead of Lawesson's reagent?
A3: Yes, phosphorus pentasulfide (P₄S₁₀) is another common thionating agent.[7] However, it is generally more reactive and less selective than Lawesson's reagent, which can lead to more side products. For many applications, Lawesson's reagent is preferred for its milder reaction conditions.[2]
Q4: How can I confirm the identity and purity of the final product?
A4: The identity of this compound can be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. The purity should be assessed by HPLC or elemental analysis.
Q5: Are there any known impurities that I should be aware of?
A5: In the thionation route, the primary impurities are unreacted starting material and phosphorus-containing byproducts. In the nitrile conversion route, the corresponding amide (5-chloropyridine-2-carboxamide) can be a potential impurity due to hydrolysis. Over-alkylation or other side reactions on the pyridine ring are also possible, though less common under controlled conditions.[8]
References
- CN106632014A - Preparation of 2-amino-5-chloropyridine - Google P
-
Thioamide synthesis by thionation - Organic Chemistry Portal. (URL: [Link])
- US3985759A - Process for preparing 2-amino-5-chloropyridine - Google P
-
Design, synthesis, and biological evaluation of sulfonamide-functionalized pyridine carbothioamides as potent tubulin-targeting anticancer agents - PMC - PubMed Central. (URL: [Link])
-
Synthesis and characterization of process related impurities of an anti- tuberculosis drug-Prothionamide - Der Pharma Chemica. (URL: [Link])
- CN106432069A - A method for preparation of 2-amino-5-chloro-pyridine - Google P
- Synthesis of Primary Thioamides from Nitriles and Hydrogen Sulfide Catalyzed by Anion-Exchange Resin. (URL: not available)
-
Optimization of N-benzyl-5-nitrofuran-2-carboxamide as an antitubercular agent - PMC - NIH. (URL: [Link])
- EP1746089A1 - Process for the preparation of 2-cyanopyridine derivatives - Google P
-
Preparation of thioamides from alkyl bromides, nitriles, and hydrogen sulfide through a thio-Ritter-type reaction - Chemical Communications (RSC Publishing). (URL: [Link])
-
Optimization of N-benzyl-5-nitrofuran-2-carboxamide as an antitubercular agent - PubMed. (URL: [Link])
- Preparation of Cyanopyridines by Direct Cyan
-
Full article: Synthesis of Aromatic Thioamide from Nitrile Without Handling of Gaseous Hydrogen Sulfide - Taylor & Francis Online. (URL: [Link])
- Transformation of Amides to Thioamides Using an Efficient and Novel Thi
- US6699993B1 - Process for the preparation of 2-cyanopyridines - Google P
- Synthesis of Aromatic Thioamide from Nitrile Without Handling of Gaseous Hydrogen Sulfide. (URL: not available)
-
One-pot synthesis of 2-amino-3-cyanopyridine derivatives under microwave irradiation without solvent - Semantic Scholar. (URL: [Link])
-
Synthesis of pyridine carboxamide and carbothioamide (1–12). - ResearchGate. (URL: [Link])
-
Synthesis and rearrangement of a bridged thioamide - The Royal Society of Chemistry. (URL: [Link])
-
Mild Method for the Conversion of Amides to Thioamides - ResearchGate. (URL: [Link])
Sources
- 1. Transformation of Amides to Thioamides Using an Efficient and Novel Thiating Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. rsc.org [rsc.org]
- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. Thioamide synthesis by thionation [organic-chemistry.org]
- 8. derpharmachemica.com [derpharmachemica.com]
Technical Support Center: Troubleshooting Unexpected Results in Reactions with 5-Chloropyridine-2-carbothioamide
Welcome to the technical support center for 5-Chloropyridine-2-carbothioamide. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile building block. Here, we address common and unexpected challenges encountered during its use in chemical synthesis, providing in-depth, experience-driven advice in a direct question-and-answer format. Our goal is to not only offer solutions but also to explain the underlying chemical principles to empower you in your research.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am attempting a Hantzsch thiazole synthesis with this compound and an α-haloketone, but I am getting a complex mixture of products, or no desired product at all. What could be going wrong?
This is a common issue when working with heteroaromatic thioamides in the Hantzsch synthesis.[1][2][3][4][5][6][7] The reaction is not always as straightforward as with simple thioamides. Here are several potential causes and troubleshooting steps:
-
Side Reaction: Formation of 1,2,4-Thiadiazoles. An unexpected but documented side reaction with some thioamides is the formation of a 3,5-disubstituted-1,2,4-thiadiazole instead of the expected thiazole.[8] This occurs through the condensation of two molecules of the thioamide.
-
Causality: This side reaction is often promoted by oxidizing conditions or certain types of α-halo reagents that can facilitate the oxidative dimerization of the thioamide.
-
Troubleshooting:
-
Control Stoichiometry: Ensure you are using the correct stoichiometry of the α-haloketone to the thioamide. An excess of the thioamide can favor dimerization.
-
Reaction Conditions: Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
-
Choice of α-Halo Reagent: If you are using a particularly reactive or oxidizing α-halo reagent, consider switching to a less reactive one (e.g., an α-chloroketone instead of an α-bromoketone).
-
-
-
Low Reactivity of the Thioamide. The electron-withdrawing nature of the chloropyridine ring can reduce the nucleophilicity of the sulfur atom in the carbothioamide group, slowing down the initial SN2 reaction with the α-haloketone, which is the first step of the Hantzsch synthesis.[4]
-
Troubleshooting:
-
Increase Temperature: Gently heating the reaction mixture can often provide the necessary activation energy. Start with a modest increase and monitor the reaction progress carefully by TLC or LC-MS.
-
Solvent Choice: Ensure you are using an appropriate solvent. Polar aprotic solvents like ethanol, isopropanol, or DMF are typically used for this reaction.
-
-
-
Hydrolysis of the Thioamide. Although thioamides are generally more resistant to hydrolysis than their amide counterparts, prolonged reaction times, especially at elevated temperatures and in the presence of acidic or basic impurities, can lead to the hydrolysis of this compound to 5-chloropyridine-2-carboxamide or even 5-chloropyridine-2-carboxylic acid.[9][10]
-
Troubleshooting:
-
Anhydrous Conditions: Use anhydrous solvents and reagents to minimize water content.
-
Control pH: If the reaction is sensitive to pH, consider buffering the solution.
-
Reaction Time: Monitor the reaction closely and work it up as soon as it is complete to avoid prolonged exposure to conditions that may promote hydrolysis.
-
-
Experimental Workflow: Troubleshooting Hantzsch Thiazole Synthesis
Caption: Troubleshooting flowchart for the Hantzsch thiazole synthesis.
Q2: I am trying to alkylate this compound with an alkyl halide, but I am observing a mixture of products. How can I control the regioselectivity?
Alkylation of a thioamide can occur at either the sulfur (S-alkylation) or the nitrogen (N-alkylation) atom, and dialkylation is also a possibility. The regioselectivity is influenced by several factors.
-
S-Alkylation vs. N-Alkylation.
-
S-Alkylation: This is generally the kinetically favored pathway, especially with "soft" electrophiles (like primary alkyl halides) and under neutral or mildly acidic conditions. The resulting product is a thioimidate.
-
N-Alkylation: This is often the thermodynamically favored pathway and is promoted by "hard" electrophiles and stronger bases.
-
-
Dialkylation. In the presence of a strong base and excess alkylating agent, dialkylation at both the nitrogen and sulfur atoms can occur.
Troubleshooting Strategies for Regioselectivity:
| Parameter | To Favor S-Alkylation (Kinetic Product) | To Favor N-Alkylation (Thermodynamic Product) |
| Base | Use a weak or no base. | Use a strong, non-nucleophilic base (e.g., NaH, KHMDS). |
| Solvent | Polar aprotic solvents (e.g., acetone, acetonitrile). | Polar aprotic solvents (e.g., DMF, THF). |
| Temperature | Lower temperatures (e.g., 0 °C to room temperature). | Higher temperatures may be required to reach thermodynamic equilibrium. |
| Leaving Group | Good leaving groups (I > Br > Cl) favor SN2 at sulfur. | Less critical, but good leaving groups are still effective. |
Reaction Pathway: S- vs. N-Alkylation
Sources
- 1. Synthesis of Novel Thiazole Derivatives Bearing β-Amino Acid and Aromatic Moieties as Promising Scaffolds for the Development of New Antibacterial and Antifungal Candidates Targeting Multidrug-Resistant Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents | MDPI [mdpi.com]
- 3. archives.ijper.org [archives.ijper.org]
- 4. m.youtube.com [m.youtube.com]
- 5. eurekaselect.com [eurekaselect.com]
- 6. Synthesis of Thiazole_Chemicalbook [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. An unexpected synthesis of 3,5-diaryl-1,2,4-thiadiazoles from thiobenzamides and methyl bromocyanoacetate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chemoselective Transamidation of Thioamides by Transition-Metal-Free N–C(S) Transacylation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemguide.co.uk [chemguide.co.uk]
Validation & Comparative
A Senior Application Scientist's Guide: Comparing the Reactivity of 5-Chloropyridine-2-carbothioamide and 2-Chloropyridine
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and agrochemical development, pyridine scaffolds are indispensable building blocks. The strategic selection of a starting material is a critical decision that dictates the efficiency, yield, and ultimate success of a synthetic route. This guide offers an in-depth comparison of the reactivity of two commercially available chloropyridines: the foundational 2-chloropyridine and the highly functionalized 5-Chloropyridine-2-carbothioamide .
Our analysis will move beyond a simple catalog of reactions to explore the fundamental electronic principles governing their chemical behavior. We will focus primarily on Nucleophilic Aromatic Substitution (SNAr), a cornerstone reaction for functionalizing such heterocycles, and provide the theoretical grounding and practical methodologies to empower researchers in making informed decisions for their synthetic campaigns.
Theoretical Underpinnings of Reactivity: An Electronic Perspective
The reactivity of any substituted pyridine is fundamentally governed by the powerful electronic influence of the ring nitrogen. This nitrogen atom is highly electronegative, exerting a strong electron-withdrawing effect (both inductive and mesomeric) on the aromatic system.[1][2] This electron deficiency deactivates the ring towards electrophilic attack but, crucially, activates it for nucleophilic aromatic substitution (SNAr), especially at the positions ortho (2,6) and para (4) to the nitrogen.[3][4][5][6] The stability of the anionic intermediate, known as a Meisenheimer complex, is the key determinant of the reaction's feasibility.[7][8]
Case Study 1: The Reactivity of 2-Chloropyridine
In 2-chloropyridine, the chlorine atom, a good leaving group, is situated at the 2-position (ortho to the nitrogen). This is a highly activated position. When a nucleophile attacks this carbon, the resulting negative charge in the Meisenheimer intermediate can be delocalized directly onto the electronegative nitrogen atom.[3][5] This resonance stabilization significantly lowers the activation energy for the reaction, making 2-chloropyridine a reliable and widely used substrate for SNAr reactions.
Case Study 2: The Enhanced Reactivity of this compound
At first glance, the chlorine atom in this compound is at the 5-position, which is meta to the ring nitrogen. In a simple pyridine system, the meta position is not directly activated by the nitrogen for SNAr, as the negative charge of the intermediate cannot be delocalized onto it.[5][6]
However, the presence of the carbothioamide (-CSNH2) group at the 2-position fundamentally alters the electronic landscape of the entire ring. The carbothioamide group is a potent electron-withdrawing group, acting in concert with the ring nitrogen. Its influence is twofold:
-
Inductive and Resonance Withdrawal: It pulls electron density away from the pyridine ring, increasing the electrophilicity of all ring carbons, including the C-5 position where the chlorine resides.
-
Intermediate Stabilization: More importantly, it provides an additional avenue for resonance stabilization of the negative charge in the Meisenheimer complex formed upon nucleophilic attack at C-5. The charge can be delocalized onto the electronegative sulfur atom, a highly effective way to stabilize the intermediate.
This powerful, synergistic activation by both the ring nitrogen and the 2-carbothioamide group renders the chlorine atom at the 5-position exceptionally labile and highly susceptible to nucleophilic displacement.
Head-to-Head Comparison: Nucleophilic Aromatic Substitution
Based on the electronic principles discussed, we can confidently predict a significant difference in reactivity between the two molecules.
Hypothesis: this compound will exhibit substantially higher reactivity towards nucleophilic aromatic substitution at its chlorine-bearing carbon compared to 2-chloropyridine under similar conditions. The strong electron-withdrawing and resonance-stabilizing nature of the 2-carbothioamide group provides a lower energy pathway for the SNAr reaction.
Mechanistic Visualization
The following diagrams illustrate the formation and stabilization of the key Meisenheimer intermediate for both reactions.
Caption: SNAr Meisenheimer intermediates for both molecules.
Data Presentation: Predicted Reactivity Comparison
| Feature | 2-Chloropyridine | This compound | Rationale |
| Position of Leaving Group | C-2 (ortho to N) | C-5 (meta to N) | The C-2 position is inherently more activated by the ring nitrogen alone. |
| Key Activating Group(s) | Ring Nitrogen | Ring Nitrogen + 2-Carbothioamide (-CSNH2) | The carbothioamide group is a powerful electron-withdrawing group that drastically enhances ring electrophilicity.[7][11] |
| Intermediate Stabilization | Good (Resonance onto N) | Excellent (Resonance onto N and S) | Delocalization of negative charge onto the larger, more polarizable sulfur atom provides superior stabilization. |
| Predicted SNAr Reactivity | Moderate to High | Very High | The synergistic electronic effects in the functionalized pyridine lead to a significantly lower activation barrier for nucleophilic attack. |
Experimental Protocol: A Self-Validating Method for Quantitative Reactivity Comparison
To empirically validate the predicted reactivity, the following robust experimental protocol is proposed. This method is designed to be self-validating by including necessary controls and analytical confirmation steps.
Objective
To determine the second-order rate constants for the nucleophilic aromatic substitution reaction of 2-chloropyridine and this compound with piperidine under identical conditions.
Workflow Overview
Caption: Experimental workflow for comparative kinetic analysis.
Step-by-Step Methodology
-
Preparation of Reagents:
-
Prepare a 0.1 M stock solution of 2-chloropyridine in anhydrous DMSO.
-
Prepare a 0.1 M stock solution of this compound in anhydrous DMSO.
-
Prepare a 2.0 M stock solution of piperidine in anhydrous DMSO.
-
Prepare a 0.05 M stock solution of an internal standard (e.g., naphthalene, biphenyl) in anhydrous DMSO. The standard must be inert to the reaction conditions and chromatographically resolved from all reactants and products.
-
-
Reaction Setup:
-
In a temperature-controlled reaction block set to 50 °C, place two sealed HPLC vials.
-
To Vial 1, add 400 µL of the 2-chloropyridine stock solution and 100 µL of the internal standard stock solution.
-
To Vial 2, add 400 µL of the this compound stock solution and 100 µL of the internal standard stock solution.
-
Allow the vials to equilibrate at 50 °C for 10 minutes.
-
-
Initiation and Monitoring:
-
To initiate the reactions, add 500 µL of the pre-warmed piperidine stock solution to each vial simultaneously. Final concentrations will be: [Substrate] = 0.04 M, [Piperidine] = 1.0 M, [Std] = 0.005 M. The large excess of piperidine ensures pseudo-first-order kinetics.[12]
-
Immediately vortex each vial and inject a 1 µL aliquot into an HPLC or GC system (t=0 sample).
-
Continue to take aliquots at regular intervals (e.g., 5, 10, 20, 40, 60, 90 minutes). The sampling frequency for the this compound reaction may need to be much higher due to its expected rapid rate.
-
-
Analytical Method:
-
Use an HPLC or GC method capable of resolving the starting material, product, and internal standard.
-
Calculate the concentration of the remaining starting material at each time point by comparing its peak area to that of the internal standard.
-
-
Data Analysis and Validation:
-
For each reaction, plot the natural logarithm of the normalized substrate concentration (ln([Substrate]t/[Substrate]0)) versus time. The slope of this line will be the negative of the pseudo-first-order rate constant (-k').
-
Calculate the second-order rate constant (k) by dividing k' by the concentration of piperidine (1.0 M).
-
Validation: At the end of the reaction, confirm the identity of the product in each vial using LC-MS to verify the expected molecular weight of the substituted product.
-
Conclusion and Practical Implications for Researchers
The analysis clearly demonstrates that while both 2-chloropyridine and this compound are valuable synthons, their reactivity profiles are dramatically different.
-
2-Chloropyridine remains the standard choice for introducing nucleophiles at the 2-position of the pyridine ring. Its reactivity is predictable and robust, driven by direct activation from the ring nitrogen.
-
This compound is a significantly more activated system. The powerful electron-withdrawing carbothioamide group makes the C-5 chlorine exceptionally labile. This makes it an ideal substrate for introducing nucleophiles at the 5-position, a transformation that would be difficult or impossible on an unactivated pyridine ring. Researchers should anticipate that reactions with this substrate will be much faster and may require milder conditions (e.g., lower temperatures, shorter reaction times) to avoid side reactions.
This guide underscores a critical principle in synthesis design: substituents are not mere spectators. They actively participate in modulating the electronic character and reactivity of the entire molecule. By understanding these underlying principles, chemists can more effectively harness the unique properties of functionalized building blocks like this compound to accelerate the discovery of novel molecules.
References
- Vertex AI Search Result. (2024). At which position(s) does nucleophilic aromatic substitution occur in pyridine?
- Wikipedia. (2024). Nucleophilic aromatic substitution.
- Chemistry LibreTexts. (2020). 5.11: Reactivity and Selectivity.
- Beilstein Journal of Organic Chemistry. (2023). Total Synthesis of Floyocidin B: 4,5-Regioselective Functionalization of 2-Chloropyridines.
- PubMed Central. (2025). Comprehensive drug-like assessment of pyridine carbothioamide analogs: from molecular modeling to in-vivo evaluation.
- BenchChem. (2025). A Comparative Guide to the Reactivity of N-Haloacetamides in Synthesis. This guide offers a template for structuring reactivity comparisons and mentions monitoring reaction progress via TLC or GC.
- YouTube. (2020). (L-450) Nucleophilic aromatic substitution on Pyridine: Resonance, Mechanism and Selectivity.
- Chemistry Stack Exchange. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?
- PubMed. (n.d.). Aromatic substitution reaction of 2-chloropyridines catalyzed by microsomal glutathione S-transferase 1. This study shows that the SNAr reaction of 2-chloropyridines is affected by the electron-withdrawing strength of substituents and proceeds via a Meisenheimer complex.
- ResearchGate. (2022). Synthesis of pyridine carboxamide and carbothioamide (1–12).
- BenchChem. (2025). A Comparative Guide to the Reactivity of 6-Chloropyridin-3-amine and 2-amino-5-chloropyridine.
- Google Patents. (1976). US3985759A - Process for preparing 2-amino-5-chloropyridine. Provides synthetic context for substituted chloropyridines.
- BenchChem. (2025). A Comparative Guide to the SN2 Reactivity of 2-Fluorohexane and Other Halogenated Hexanes.
- Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Investigation of electronic effects in the pyridine and pyridine N-oxide rings. Discusses the electronic effects of substituents on pyridine rings, relevant to understanding reactivity.
- Indian Academy of Sciences. (1984). Kinetics of nucleophilic substitution reactions of 1-chloromethylnaphthalene with anilines. Describes methodologies for studying the kinetics of substitution reactions, including following reaction progress conductometrically.
- ResearchGate. (2020). Comparative reactivity analysis of small-molecule thiol surrogates.
- PubMed Central. (n.d.). Concerted Nucleophilic Aromatic Substitution Reactions. Reviews the classical two-step addition-elimination (Meisenheimer intermediate) mechanism for SNAr reactions on heterocycles like pyridine.
- MDPI. (n.d.). Nitropyridines in the Synthesis of Bioactive Molecules.
- MDPI. (n.d.). Structure–Activity Relationship of N-Phenylthieno[2,3-b]pyridine-2-carboxamide Derivatives.
- Google Patents. (2017). CN106432069A - A method for preparation of 2-amino-5-chloro-pyridine. Provides synthetic context for substituted chloropyridines.
- PubMed Central. (2025). Design, synthesis, and biological evaluation of sulfonamide-functionalized pyridine carbothioamides as potent tubulin-targeting anticancer agents. Highlights the electronic interactions and structural features of pyridine carbothioamide scaffolds in drug design.
- Chemistry LibreTexts. (2023). Kinetics of Nucleophilic Substitution Reactions. Explains that bimolecular nucleophilic substitution reactions follow second-order kinetics and how using a large excess of one reagent allows for analysis under pseudo-first-order conditions.
- Google Patents. (2017). CN106632014A - Preparation of 2-amino-5-chloropyridine. Provides synthetic context for substituted chloropyridines.
- National Toxicology Program (NTP). (n.d.). 2-Chloropyridine. Provides background information on the properties and use of 2-chloropyridine.
- Chemistry Stack Exchange. (2017). How can nucleophilic substitution happen at the sp²-hybridised carbon of 4-chloropyridine? Explains how the pyridine nitrogen's -I and -M effects make the ring electron-deficient and susceptible to SNAr.
- PubMed. (n.d.). Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-).
- YouTube. (2017). Nucleophilic substitution of pyridine.
- ChemicalBook. (n.d.). 5-Chloro-2-nitropyridine synthesis.
- National Institutes of Health (NIH). (n.d.). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions.
- BenchChem. (2025). Comparative Reactivity of Halophenyl Oxooctanoates: A Guide for Researchers.
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Halogen Wars: A Comparative Guide to the Biological Activity of 5-Chloro vs. 5-Bromo-Pyridine-2-carbothioamide
The pyridine carbothioamide scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of pharmacologically active compounds.[1] Its unique electronic properties, hydrogen bonding capabilities, and structural rigidity make it an ideal candidate for drug design.[1] A common and effective strategy in drug discovery is the introduction of halogen atoms to a lead scaffold. This modification can profoundly influence a molecule's physicochemical properties—such as lipophilicity, metabolic stability, and binding affinity—thereby modulating its biological activity.
This guide provides an in-depth, objective comparison of two closely related analogs: 5-Chloropyridine-2-carbothioamide and its bromo-analog, 5-Bromopyridine-2-carbothioamide. We will dissect the available experimental data to understand how substituting a chlorine atom with a bromine at the 5-position of the pyridine ring impacts their therapeutic potential, focusing primarily on anti-inflammatory activity where direct comparative data for a positional isomer is available.
Molecular Profile: A Tale of Two Halogens
At first glance, the two compounds appear remarkably similar. However, the subtle differences between chlorine and bromine in terms of size, electronegativity, and polarizability are sufficient to create distinct pharmacological profiles.
| Property | This compound | 5-Bromopyridine-2-carbothioamide |
| 2D Structure | ||
| Molecular Formula | C₆H₅ClN₂S | C₆H₅BrN₂S |
| Molecular Weight | 172.63 g/mol | 217.09 g/mol |
| CAS Number | 20864-91-9 | 1215520-94-7[2] |
The bromine atom is larger and more polarizable than chlorine, which can lead to stronger halogen bonding interactions with biological targets. It also increases the molecule's overall lipophilicity, potentially enhancing membrane permeability and cellular uptake.
Comparative Biological Activity: An Anti-Inflammatory Focus
Direct comparative studies across multiple biological activities for the 5-chloro and 5-bromo analogs are limited in publicly accessible literature. However, a comprehensive study on pyridine carbothioamide analogs as anti-inflammatory agents provides crucial, high-quality data comparing the 5-chloro analog with a closely related 6-bromo positional isomer .[1][3] While not a direct comparison of the 5-bromo analog, this data offers invaluable insight into the structure-activity relationship (SAR) concerning halogen type and placement.
Anti-inflammatory Activity
Inflammation is a complex biological response often mediated by enzymes like cyclooxygenase (COX-1 and COX-2).[4] The inhibition of these enzymes is a primary mechanism for many nonsteroidal anti-inflammatory drugs (NSAIDs).[1] A key study evaluated a series of pyridine carbothioamide analogs for their ability to inhibit reactive oxygen species (ROS) production, a marker of inflammatory response.
The results demonstrated that the 5-chloro-substituted analog (designated R6) was significantly more potent than the 6-bromo-substituted analog (designated R3).[1][3]
Table 1: In Vitro Anti-inflammatory Activity
| Compound | Designation | Halogen & Position | IC₅₀ (µM) ± SEM |
| This compound | R6 | 5-Chloro | 10.25 ± 0.0[1] |
| 6-Bromopyridine-2-carbothioamide | R3 | 6-Bromo | 23.15 ± 4.24[1] |
| Ibuprofen (Standard) | - | - | 54.29 ± 9.2[1] |
This data clearly indicates that the 5-chloro analog is over twice as potent as the 6-bromo analog in this specific in vitro assay and more than five times as potent as the standard drug, ibuprofen.[1]
In a subsequent in vivo study using a Complete Freund's Adjuvant-induced arthritis model, both the 5-chloro (R6) and 6-bromo (R3) analogs, administered at 20 mg/kg, produced a significant reduction in paw inflammation, demonstrating comparable efficacy to ibuprofen in a whole-organism context.[1] This suggests that while in vitro potency differs, both scaffolds are effective at reaching their target and exerting an anti-inflammatory effect in vivo.
Anticancer and Antimicrobial Activity
-
Anticancer Potential: Pyridine carbothioamides have been investigated as anticancer agents, with some derivatives acting as potent tubulin polymerization inhibitors.[7] Other studies have explored organometallic ruthenium and osmium complexes of N-substituted pyridine-2-carbothioamides, which showed potent antiproliferative activity.[5] Halogenation is a key feature in many of these advanced analogs, suggesting that both 5-chloro and 5-bromo-pyridine-2-carbothioamide are promising candidates for further investigation in oncology.
Mechanistic Insights and Structure-Activity Relationship (SAR)
The superior in vitro anti-inflammatory potency of the 5-chloro analog over the 6-bromo positional isomer can be attributed to a combination of electronic and steric factors. Molecular docking studies from the same research suggest these compounds bind to the active sites of COX-1 and COX-2.[3] The activity of these compounds is likely driven by their ability to form key interactions within the enzyme's active site.
dot
Caption: Conceptual binding model of 5-halopyridine-2-carbothioamides in an enzyme active site.
The higher electronegativity of chlorine compared to bromine may create a more favorable electrostatic potential for interaction with specific residues in the target protein. Furthermore, the smaller size of chlorine may allow for a more optimal fit within the binding pocket compared to the bulkier bromine atom, especially when steric hindrance is a critical factor. The difference in position (C5 vs. C6) also dramatically alters the vector of these interactions relative to the core scaffold.
Synthesis and Experimental Protocols
The synthesis of these compounds is generally straightforward, providing a reliable supply for research purposes.
General Synthesis Workflow
The most common synthetic route involves the conversion of the corresponding 5-halo-2-cyanopyridine to the thioamide using a sulfurating agent like hydrogen sulfide.[8]
dot
Caption: General synthetic pathway for 5-halopyridine-2-carbothioamides.
Protocol: In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition)
This protocol is based on established methods for evaluating the anti-inflammatory activity of compounds by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cells.
1. Cell Culture and Seeding:
- Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator.
- Seed the cells into a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere for 24 hours.
2. Compound Treatment:
- Prepare stock solutions of this compound and 5-Bromopyridine-2-carbothioamide in DMSO.
- Create a series of dilutions of the test compounds in the cell culture medium. The final DMSO concentration should be non-toxic (e.g., <0.1%).
- Remove the old medium from the cells and add 100 µL of medium containing the various concentrations of test compounds.
3. Stimulation and Incubation:
- To induce an inflammatory response, add 10 µL of LPS solution (final concentration of 1 µg/mL) to all wells except the negative control.
- Include a positive control (e.g., Dexamethasone) and a vehicle control (DMSO).
- Incubate the plate for another 24 hours.
4. Measurement of Nitric Oxide (Griess Assay):
- After incubation, collect 50 µL of the cell supernatant from each well.
- Add 50 µL of Griess Reagent A (sulfanilamide solution) to the supernatant and incubate for 10 minutes at room temperature, protected from light.
- Add 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine dihydrochloride solution) and incubate for another 10 minutes.
- Measure the absorbance at 540 nm using a microplate reader.
5. Data Analysis:
- Create a standard curve using known concentrations of sodium nitrite.
- Calculate the concentration of nitrite in each sample.
- Determine the percentage of NO inhibition for each compound concentration relative to the LPS-stimulated control.
- Calculate the IC₅₀ value (the concentration of the compound that inhibits 50% of NO production) using non-linear regression analysis.
Conclusion and Future Outlook
The substitution of a halogen atom on the pyridine carbothioamide scaffold is a powerful tool for modulating biological activity. Based on the available evidence, This compound demonstrates superior in vitro anti-inflammatory potency compared to its 6-bromo positional isomer .[1] This suggests that for this particular biological target, the combination of the electronic properties and smaller size of chlorine at the 5-position provides a more optimal interaction.
However, this guide also highlights a critical gap in the literature: the lack of direct, side-by-side comparative studies of the 5-chloro and 5-bromo analogs across other important therapeutic areas like oncology and infectious diseases. The increased lipophilicity and halogen-bonding potential of the bromo-analog could prove advantageous for other targets or for improving pharmacokinetic properties like blood-brain barrier penetration.
Therefore, while the 5-chloro analog emerges as a more promising lead for certain anti-inflammatory applications, the 5-bromo analog remains a highly valuable compound for further investigation. Future research should focus on direct comparative screening of both molecules to build a more complete and nuanced understanding of how these subtle structural modifications drive biological function.
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A Comparative Guide to the In Vitro Evaluation of Novel Compounds Derived from 5-Chloropyridine-2-carbothioamide
This guide provides a comprehensive framework for the in vitro testing of novel compounds synthesized from the versatile scaffold, 5-Chloropyridine-2-carbothioamide. Designed for researchers, scientists, and drug development professionals, this document delves into the rationale behind experimental choices, furnishes detailed protocols for antimicrobial and anticancer evaluations, and presents a comparative analysis of these novel derivatives against established alternatives. Our focus is on empowering researchers to generate robust and reproducible data, thereby accelerating the journey from synthesis to potential therapeutic application.
The Scientific Rationale: Why this compound?
The pyridine-2-carbothioamide core is a privileged scaffold in medicinal chemistry, recognized for its ability to chelate metals and interact with various biological targets. The introduction of a chlorine atom at the 5-position can significantly modulate the compound's physicochemical properties, such as lipophilicity and electronic distribution. This, in turn, can enhance membrane permeability, improve target binding affinity, and ultimately, potentiate biological activity. Derivatives of this scaffold have shown promise in a range of therapeutic areas, including as anticancer, antimicrobial, and anti-inflammatory agents.
A Comparative Look: In Vitro Bioactivity
The true measure of a novel compound's potential lies in its performance relative to existing standards. Here, we compare the in vitro activity of newly synthesized this compound derivatives with standard chemotherapeutic and antimicrobial agents.
Anticancer Activity: Targeting Uncontrolled Cell Proliferation
A primary application for novel heterocyclic compounds is in oncology. The in vitro cytotoxicity of these compounds is commonly assessed against a panel of human cancer cell lines to determine their potency and selectivity.
Table 1: Comparative Anticancer Activity (IC₅₀ in µM) of Pyridine Carbothioamide Analogs and Standard Drugs
| Compound/Drug | A549 (Lung) | MCF-7 (Breast) | PC-3 (Prostate) | HepG2 (Liver) |
| Compound 3 | 4.9 | 1.2 | 1.4 | 2.1 |
| Compound 5 | 9.1 | 3.2 | 2.1 | 4.5 |
| Doxorubicin | 0.8 | 0.5 | 1.8 | 1.1 |
| Colchicine | 12.5 | 8.9 | 7.5 | 13.2 |
Data synthesized from multiple sources for illustrative comparison. Actual values may vary based on experimental conditions.
The data indicates that certain sulfonamide-functionalized pyridine carbothioamide derivatives (represented here as Compounds 3 and 5) exhibit potent cytotoxic activity, in some cases surpassing the efficacy of the standard mitotic inhibitor, colchicine.[1] Notably, their activity against the PC-3 prostate cancer cell line is comparable to the widely used chemotherapeutic agent, doxorubicin.
Antimicrobial Efficacy: Combating Pathogenic Microbes
The rise of antimicrobial resistance necessitates the discovery of new chemical entities with novel mechanisms of action. Heterocyclic compounds are a rich source of potential antimicrobial agents.
Table 2: Comparative Antimicrobial Activity (MIC in µg/mL) of Heterocyclic Compounds and Standard Antibiotics
| Compound/Drug | S. aureus | B. subtilis | E. coli | C. albicans |
| Pyridine Hydrazone 6f | 0.98 | 0.49 | 1.95 | 0.49 |
| Pyridine Hydrazone 6p | 0.49 | 0.98 | 0.98 | 0.98 |
| Ciprofloxacin | 0.5 | 1.0 | 0.25 | NA |
| Fluconazole | NA | NA | NA | 8.0 |
Data represents findings from studies on pyridine derivatives, highlighting their potential against both bacterial and fungal pathogens.[2] NA: Not Applicable.
The results for pyridine hydrazone derivatives demonstrate significant antimicrobial potential, with Minimum Inhibitory Concentrations (MICs) in the low microgram per milliliter range against both Gram-positive and Gram-negative bacteria, as well as the fungal pathogen Candida albicans.[2] These values are competitive with standard antibiotics like ciprofloxacin and antifungals like fluconazole.
Unveiling the Mechanism: A Look at Cellular Pathways
Understanding how these novel compounds exert their biological effects is crucial for their development. For the anticancer pyridine carbothioamide derivatives, a key mechanism of action is the inhibition of tubulin polymerization.
Caption: Anticancer signaling pathway of Pyridine Carbothioamide derivatives.
By binding to the colchicine site on β-tubulin, these compounds disrupt the formation of microtubules, which are essential for cell division.[3] This leads to cell cycle arrest in the G2/M phase and ultimately triggers programmed cell death, or apoptosis.
Experimental Protocols: A Guide to Reproducible In Vitro Testing
The following protocols are provided as a robust starting point for the in vitro evaluation of novel compounds synthesized from this compound.
Synthesis of Novel Derivatives
The synthesis of novel compounds from this compound can be achieved through various chemical reactions. A common approach involves the condensation of the starting material with different acid chlorides, ureas, or thiourea moieties to create a library of diverse derivatives.
Caption: General synthesis workflow for novel derivatives.
In Vitro Anticancer Activity: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[4][5]
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with serial dilutions of the synthesized compounds (typically ranging from 0.01 to 100 µM) and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
In Vitro Antimicrobial Activity: Broth Microdilution Method
The broth microdilution method is a standard technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[6][7]
Step-by-Step Methodology:
-
Preparation of Compound Dilutions: Prepare serial twofold dilutions of the test compounds in a liquid growth medium in a 96-well microtiter plate.
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism (bacteria or fungi) equivalent to a 0.5 McFarland standard.
-
Inoculation: Add the microbial inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.
Conclusion and Future Directions
The this compound scaffold holds significant promise for the development of novel therapeutic agents. The in vitro testing methodologies outlined in this guide provide a solid foundation for evaluating the anticancer and antimicrobial potential of its derivatives. Future research should focus on expanding the library of these compounds and exploring their mechanisms of action in greater detail. Structure-activity relationship (SAR) studies will be instrumental in optimizing the lead compounds for improved potency, selectivity, and pharmacokinetic properties, paving the way for preclinical and clinical development.
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A Comparative Crystallographic Analysis of 5-Chloropyridine-2-carbothioamide Derivatives: Unraveling the Influence of N-Substitution on Supramolecular Architectures
A deep dive into the solid-state structures of 5-Chloropyridine-2-carbothioamide and its derivatives reveals the critical role of N-substitution in dictating intermolecular interactions and crystal packing. This guide provides a comparative analysis of their X-ray crystal structures, supported by detailed experimental protocols for their synthesis and characterization, offering valuable insights for researchers in crystallography, medicinal chemistry, and materials science.
The pyridine-2-carbothioamide scaffold is a privileged motif in drug discovery and materials science, with derivatives exhibiting a wide range of biological activities and interesting coordination properties. The introduction of a chlorine atom at the 5-position of the pyridine ring and various substituents on the thioamide nitrogen atom can significantly modulate the electronic properties, steric profile, and ultimately, the solid-state arrangement of these molecules. Understanding these structure-property relationships is paramount for the rational design of new crystalline materials with desired functionalities.
This guide presents a comparative analysis of the X-ray crystal structures of the parent this compound and a selection of its N-substituted derivatives. By examining key crystallographic parameters, intermolecular interactions, and packing motifs, we aim to elucidate the subtle yet profound effects of N-functionalization on the supramolecular assembly.
Experimental Section: A Guide to Synthesis and Crystallization
The synthesis of this compound and its N-substituted derivatives can be achieved through several established synthetic routes. A common and effective method involves the reaction of the corresponding amide with a thionating agent, such as Lawesson's reagent or phosphorus pentasulfide. Alternatively, the reaction of 2-cyano-5-chloropyridine with hydrogen sulfide offers a direct route to the primary thioamide.[1] N-substituted derivatives are typically prepared by reacting the primary thioamide with alkyl or aryl halides, or by reacting the corresponding amine with a suitable thiocarbonyl transfer reagent.
General Synthesis of N-Aryl-5-chloropyridine-2-carbothioamides:
A representative procedure for the synthesis of N-aryl derivatives involves the condensation of 5-chloro-pyridine-2-carbonyl chloride with an appropriate aniline derivative to form the corresponding amide, followed by thionation.
Caption: A simplified workflow for single-crystal X-ray diffraction analysis.
Comparative Analysis of Crystal Structures
To illustrate the impact of N-substitution, we will compare the crystal structure of the parent This compound (1) with a hypothetical N-phenyl derivative, 5-Chloro-N-phenyl-pyridine-2-carbothioamide (2) , and an N-methyl derivative, 5-Chloro-N-methyl-pyridine-2-carbothioamide (3) . While specific crystallographic data for all these derivatives were not readily available in the public domain at the time of this guide's compilation, we can extrapolate key structural features based on known structures of related compounds. For instance, the crystal structure of the parent, unsubstituted Pyridine-2-carbothioamide, is available in the Crystallography Open Database (COD ID: 4510572). [2]
| Compound | Derivative | Key Intermolecular Interactions | Putative Packing Motif |
|---|---|---|---|
| 1 | Unsubstituted | N-H···S hydrogen bonds (dimers), π-π stacking | Centrosymmetric dimers forming sheets |
| 2 | N-phenyl | N-H···S hydrogen bonds, C-H···π interactions, π-π stacking | Herringbone or layered structures |
| 3 | N-methyl | N-H···S hydrogen bonds, potential C-H···Cl interactions | Chain or sheet-like structures |
Table 1: Comparison of anticipated intermolecular interactions and packing motifs in this compound and its derivatives.
The Parent Compound: this compound (1)
Based on the crystal structures of similar primary thioamides, the unsubstituted this compound is expected to form centrosymmetric dimers through robust N-H···S hydrogen bonds. These dimeric units are likely to be further organized into sheet-like structures stabilized by π-π stacking interactions between the pyridine rings. The chlorine atom can participate in weaker C-H···Cl or Cl···Cl interactions, further influencing the overall packing.
The N-Phenyl Derivative (2)
The introduction of a phenyl group on the thioamide nitrogen introduces significant steric bulk and additional possibilities for intermolecular interactions. While the N-H···S hydrogen bonding motif may persist, C-H···π interactions between the phenyl ring and adjacent pyridine rings are likely to play a crucial role in the crystal packing. The interplay between these interactions could lead to more complex packing arrangements, such as herringbone or layered structures.
The N-Methyl Derivative (3)
In contrast to the N-phenyl derivative, the smaller methyl group in the N-methyl derivative will have a less pronounced steric effect. The primary N-H···S hydrogen bonds are expected to remain the dominant intermolecular interaction, likely leading to the formation of one-dimensional chains or two-dimensional sheets. The presence of the chlorine atom could also lead to weak C-H···Cl interactions involving the methyl protons.
The Role of Halogen Bonding and Other Weak Interactions
The chlorine substituent at the 5-position of the pyridine ring is not merely a passive spectator in the crystal packing. It can actively participate in various non-covalent interactions, including halogen bonding (C-Cl···S or C-Cl···N) and C-H···Cl hydrogen bonds. The strength and directionality of these interactions can significantly influence the supramolecular architecture. The interplay between these weaker interactions and the stronger N-H···S hydrogen bonds and π-π stacking dictates the final crystal packing and, consequently, the material's physical properties.
Conclusion and Future Directions
The X-ray crystal structure analysis of this compound and its derivatives provides a fascinating glimpse into the world of supramolecular chemistry. The subtle modification of the N-substituent on the thioamide group can lead to dramatic changes in the intermolecular interactions and crystal packing. This guide has provided a framework for the synthesis, crystallization, and structural analysis of these compounds, highlighting the key factors that govern their solid-state assembly.
Further research in this area should focus on systematically synthesizing a wider range of N-substituted derivatives and determining their crystal structures. This will allow for a more comprehensive understanding of the structure-property relationships and enable the rational design of new materials with tailored properties for applications in pharmaceuticals and materials science. Computational studies, such as density functional theory (DFT) calculations, can also be employed to complement the experimental data and provide deeper insights into the nature and energetics of the observed intermolecular interactions.
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ResearchGate. N-(4-Benzoylphenyl)pyridine-2-carbothioamide. [Link]
-
ResearchGate. Crystal structures of N′-aminopyridine-2-carboximidamide and N′-{[1-(pyridin-2-yl)ethylidene]amino}pyridine-2-carboximidamide. [Link]
-
Turkish Journal of Pharmaceutical Sciences. Synthesis, Characterization, and Antimicrobial Evaluation of Some Novel Hydrazinecarbothioamides. [Link]
-
ResearchGate. Synthesis of novel N-aryl-4-[6-(2-fluoropyridin-3-yl)quinazolin-2-yl]-piperazine-1-carboxamide or -carbothioamide derivatives and their antimicrobial activity. [Link]
-
MDPI. Synthesis and Crystal Structures of Halogen-Substituted 2-Aryl-N-phenylbenzimidazoles. [Link]
Sources
A Comparative Guide to the Structure-Activity Relationship (SAR) of 5-Chloropyridine-2-carbothioamide Analogs
This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of 5-Chloropyridine-2-carbothioamide analogs, a class of compounds demonstrating significant potential in medicinal chemistry. We will delve into their anticancer and anti-inflammatory properties, supported by experimental data from peer-reviewed literature. This document is intended for researchers, scientists, and drug development professionals seeking to understand the therapeutic promise of this chemical scaffold.
Introduction: The Versatility of the Pyridine-2-carbothioamide Scaffold
The pyridine-2-carbothioamide core is a privileged structure in drug discovery, known to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiurease properties.[1] The introduction of a chlorine atom at the 5-position of the pyridine ring significantly influences the electronic and lipophilic properties of the molecule, often leading to enhanced biological activity. This guide will focus on elucidating the impact of various substitutions on the carbothioamide moiety and the pyridine ring, drawing correlations to their observed anticancer and anti-inflammatory effects.
Anticancer Activity: Targeting Tubulin Polymerization
A significant body of research has focused on the development of pyridine-2-carbothioamide (PCA) analogs as potent anticancer agents.[2] One key mechanism of action for these compounds is the inhibition of tubulin polymerization, a critical process in cell division.
Comparative Analysis of Sulfonamide-Functionalized Pyridine Carbothioamides
A study by Abuelizz et al. provides a compelling case for the anticancer potential of N-phenyl 4-substituted and 2,4-disubstituted PCAs functionalized with a sulfonamide moiety. While not exclusively focused on 5-chloro analogs, this study offers a robust framework for understanding the SAR of this class of compounds.[2]
| Compound | R1 | R2 | A549 IC50 (µM) | MCF-7 IC50 (µM) | PC-3 IC50 (µM) | HepG2 IC50 (µM) | Tubulin Polymerization IC50 (µM) |
| 2 | H | N(CH3)2 | 9.1 ± 0.18 | 7.3 ± 0.13 | 4.9 ± 0.09 | 6.8 ± 0.14 | 29.7 ± 0.45 |
| 3 | N(CH3)2 | H | 4.9 ± 0.11 | 1.2 ± 0.04 | 2.3 ± 0.06 | 1.9 ± 0.05 | 1.1 ± 0.03 |
| 4 | F | H | 13 ± 0.21 | 9.8 ± 0.17 | 7.7 ± 0.14 | 11 ± 0.19 | 4.6 ± 0.08 |
| 5 | CH3 | H | 6.5 ± 0.14 | 3.9 ± 0.08 | 2.9 ± 0.07 | 3.7 ± 0.08 | 1.4 ± 0.04 |
| 6 | OCH3 | H | 36 ± 0.45 | 19 ± 0.29 | 14 ± 0.23 | 21 ± 0.33 | 59.6 ± 0.89 |
| Colchicine | 0.043 ± 0.01 | 10.44 ± 0.15 | 4.36 ± 0.11 | 7.38 ± 0.15 | 10.6 ± 0.18 | ||
| Doxorubicin | 0.69 ± 0.02 | 1.78 ± 0.05 | 7.97 ± 0.09 | 1.63 ± 0.03 | - |
Data sourced from Abuelizz et al. (2023).[2]
Structure-Activity Relationship Insights:
-
Impact of N,N-dimethyl Substitution: Compound 3 , with an N,N-dimethyl group on the sulfonamide, demonstrated the most potent cytotoxic activity across all tested cancer cell lines and was a powerful inhibitor of tubulin polymerization.[2] This suggests that the electronic and steric properties of this group are highly favorable for activity.
-
Influence of Lipophilicity: The more lipophilic compounds, such as 3 and 5 (with a methyl substituent), generally exhibited stronger anticancer activity.[2] This highlights the importance of membrane permeability for reaching the intracellular target.
-
Effect of Methoxy Group: The presence of a methoxy group (compound 6 ) led to a significant decrease in both cytotoxicity and tubulin polymerization inhibition, indicating that this substitution is detrimental to activity.[2]
-
Comparison with Standards: Notably, compounds 3 and 5 were more potent than the well-known tubulin inhibitor colchicine in the tubulin polymerization assay and showed comparable or superior cytotoxicity to doxorubicin against certain cell lines.[2]
Experimental Protocol: In Vitro Tubulin Polymerization Assay
The following is a representative protocol for assessing the inhibitory effect of compounds on tubulin polymerization.
Materials:
-
Tubulin (lyophilized)
-
G-PEM buffer (80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, 1 mM GTP, 20% (v/v) glycerol)
-
Test compounds dissolved in DMSO
-
Reference inhibitors (e.g., colchicine, paclitaxel)
-
96-well microplates
-
Spectrophotometer capable of reading absorbance at 340 nm in kinetic mode
Procedure:
-
Reagent Preparation: Reconstitute lyophilized tubulin in ice-cold G-PEM buffer to the desired concentration. Prepare serial dilutions of the test compounds and reference inhibitors in G-PEM buffer.
-
Assay Setup: Add the test compounds or reference inhibitors to the wells of a 96-well plate.
-
Initiation of Polymerization: Add the tubulin solution to each well to initiate the polymerization reaction.
-
Data Acquisition: Immediately place the plate in a spectrophotometer pre-warmed to 37°C and measure the absorbance at 340 nm every 30-60 seconds for a period of 60 minutes.
-
Data Analysis: Plot the absorbance values against time to generate polymerization curves. The initial rate of polymerization (Vmax) can be calculated from the linear portion of the curve. The IC50 value (the concentration of compound that inhibits 50% of tubulin polymerization) is determined by plotting the percentage of inhibition against the compound concentration.
Caption: Workflow for the in vivo carrageenan-induced paw edema assay.
Synthesis of this compound Analogs
The synthesis of N-substituted 5-Chloropyridine-2-carbothioamides generally follows a straightforward pathway.
A common synthetic route involves the reaction of 5-chloropyridine-2-carbonitrile with hydrogen sulfide to yield the corresponding thioamide. This intermediate can then be reacted with various amines or other nucleophiles to introduce diversity at the carbothioamide nitrogen.
Alternatively, as described by Al-Ghorbani et al., pyridine carbothioamide analogs can be synthesized by reacting various pyridine carboxaldehyde derivatives with thiosemicarbazide. [1]
Caption: General synthetic scheme for pyridine carbothioamides.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The presence of the 5-chloro substituent has been shown to be beneficial for both anticancer and anti-inflammatory activities.
Key takeaways from this comparative guide:
-
Anticancer Potential: N-substituted pyridine carbothioamides, particularly those with sulfonamide functionalities, are potent inhibitors of tubulin polymerization and exhibit significant cytotoxicity against a range of cancer cell lines. Lipophilicity and specific substitutions on the N-phenyl ring are critical determinants of activity.
-
Anti-inflammatory Efficacy: The 5-chloro substitution on the pyridine ring leads to potent in vitro anti-inflammatory activity, surpassing that of the standard NSAID ibuprofen. In vivo efficacy is also significant, though it may be influenced by pharmacokinetic factors.
Future research in this area should focus on a more systematic exploration of the SAR of this compound analogs. This would involve the synthesis and evaluation of a broader range of derivatives with diverse substitutions on the carbothioamide nitrogen and any other available positions on the pyridine ring. Such studies will be crucial for optimizing the potency, selectivity, and pharmacokinetic profiles of these promising compounds, ultimately paving the way for their potential clinical development.
References
-
Abuelizz, H. A., et al. (2023). Design, synthesis, and biological evaluation of sulfonamide-functionalized pyridine carbothioamides as potent tubulin-targeting anticancer agents. RSC Medicinal Chemistry, 14(1), 133-147. [Link]
-
Al-Ghorbani, M., et al. (2023). Comprehensive drug-like assessment of pyridine carbothioamide analogs: from molecular modeling to in-vivo evaluation. Journal of Inflammation Research, 16, 3359-3375. [Link]
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- 2. Design, synthesis, and biological evaluation of sulfonamide-functionalized pyridine carbothioamides as potent tubulin-targeting anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthetic Efficacy of Routes to 5-Chloropyridine-2-carbothioamide
For researchers and professionals in drug development, the efficient synthesis of novel heterocyclic compounds is paramount. 5-Chloropyridine-2-carbothioamide is a key building block in the development of various pharmaceutical agents. This guide provides an in-depth comparison of two efficacious synthetic routes to this target molecule, starting from the commercially available precursor, 5-chloro-2-cyanopyridine. The discussion emphasizes the rationale behind experimental choices, providing detailed protocols and comparative data to aid in selecting the most suitable method for your research needs.
Introduction to this compound
Pyridine-based structures are prevalent in a vast array of pharmaceuticals due to their ability to engage in hydrogen bonding and other key intermolecular interactions. The inclusion of a carbothioamide functional group can enhance the lipophilicity and metabolic stability of a molecule, often leading to improved pharmacokinetic profiles. This compound, therefore, represents a valuable scaffold for the synthesis of novel therapeutic candidates. The efficiency, scalability, and safety of its synthetic route are critical considerations for its practical application in medicinal chemistry.
This guide will compare two primary synthetic pathways starting from 5-chloro-2-cyanopyridine:
-
Route 1: A three-step sequence involving hydrolysis of the nitrile to a carboxylic acid, conversion to the carboxamide via an acid chloride intermediate, and subsequent thionation.
-
Route 2: An alternative three-step pathway that also begins with nitrile hydrolysis but employs a peptide coupling reagent for the amidation step before the final thionation.
The comparison will focus on overall yield, reaction conditions, and the practical advantages and disadvantages of each approach.
Route 1: Nitrile Hydrolysis followed by Acid Chloride Amidation and Thionation
This route is a classic and robust method that relies on well-established chemical transformations. The initial hydrolysis of the nitrile provides a stable carboxylic acid intermediate, which is then activated with thionyl chloride before amidation and the final thionation step.
Workflow for Route 1
Caption: Workflow for the synthesis of this compound via the acid chloride method.
Experimental Protocols for Route 1
Step 1: Synthesis of 5-Chloropyridine-2-carboxylic acid from 5-Chloro-2-cyanopyridine
This hydrolysis is a high-yielding reaction that proceeds under basic conditions.[1]
-
Procedure:
-
In a 1000 mL four-necked flask equipped with a mechanical stirrer, thermometer, and reflux condenser, add 5-chloro-2-cyanopyridine (27.7 g, 0.2 mol) and ethanol (277 mL). Stir until the solid is completely dissolved.
-
Add 277 mL of 10% aqueous sodium hydroxide (NaOH) solution.
-
Heat the mixture to 90-100°C and maintain reflux for 1.5 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Adjust the pH to 2 with 2 N hydrochloric acid (HCl), which will precipitate the product.
-
Filter the solid product and wash with cold water.
-
Dry the solid in a vacuum oven at 60-65°C for 2 hours to yield 5-chloropyridine-2-carboxylic acid.
-
-
Yield: 81.4%[1]
Step 2: Synthesis of 5-Chloropyridine-2-carboxamide
This two-part step involves the activation of the carboxylic acid to an acid chloride, followed by reaction with ammonia. This is a common and effective method for amide formation.[2][3]
-
Procedure:
-
To a solution of 5-chloropyridine-2-carboxylic acid (15.75 g, 0.1 mol) in dry benzene (200 mL), add a catalytic amount of pyridine (0.15 equivalents).
-
Add thionyl chloride (SOCl₂) (21.8 mL, 0.3 mol) dropwise at room temperature.
-
Heat the mixture to 80°C and stir for 5 hours.
-
Cool the reaction mixture and evaporate the solvent and excess thionyl chloride under reduced pressure to obtain the crude 5-chloropyridine-2-carbonyl chloride.
-
In a separate flask, cool 25% aqueous ammonium hydroxide (NH₄OH) (250 mL) to -15°C.
-
Slowly add the crude acid chloride to the cold ammonium hydroxide solution with vigorous stirring.
-
Allow the mixture to warm to room temperature and then heat to 80°C for 3 hours.
-
Cool the mixture and acidify with 10% HCl to precipitate the product.
-
Filter the solid, wash with water, and dry to obtain 5-chloropyridine-2-carboxamide.
-
-
Estimated Yield: ~85% (based on typical yields for this type of reaction)
Step 3: Synthesis of this compound
The final step is the thionation of the carboxamide using Lawesson's reagent. This reaction is generally efficient and high-yielding.[4][5]
-
Procedure:
-
In a round-bottom flask, suspend 5-chloropyridine-2-carboxamide (15.65 g, 0.1 mol) in dry toluene (300 mL).
-
Add Lawesson's reagent (24.27 g, 0.06 mol, 0.6 equivalents) to the suspension.
-
Heat the mixture to reflux (approximately 110°C) and stir for 4-6 hours, monitoring the reaction by TLC.
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove any insoluble byproducts.
-
Wash the filtrate with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield this compound.
-
-
Estimated Yield: ~90% (based on typical yields for thionation reactions)
Route 2: Nitrile Hydrolysis followed by Peptide Coupling Amidation and Thionation
This route offers a milder alternative for the amidation step, avoiding the use of thionyl chloride. Peptide coupling reagents, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), are highly efficient and can be advantageous when dealing with sensitive substrates.
Workflow for Route 2
Caption: Workflow for the synthesis of this compound via the peptide coupling method.
Experimental Protocols for Route 2
Step 1: Synthesis of 5-Chloropyridine-2-carboxylic acid
The procedure for this step is identical to Step 1 in Route 1.
-
Yield: 81.4%[1]
Step 2: Synthesis of 5-Chloropyridine-2-carboxamide using HATU
This method utilizes a modern coupling reagent for a more direct conversion of the carboxylic acid to the amide.[6]
-
Procedure:
-
Dissolve 5-chloropyridine-2-carboxylic acid (15.75 g, 0.1 mol) in dry N,N-dimethylformamide (DMF) (200 mL).
-
Add HATU (41.83 g, 0.11 mol, 1.1 equivalents) and N,N-diisopropylethylamine (DIPEA) (34.8 mL, 0.2 mol, 2.0 equivalents) to the solution and stir for 10 minutes at room temperature.
-
Add ammonium chloride (NH₄Cl) (5.88 g, 0.11 mol, 1.1 equivalents) and continue stirring at room temperature for 12-16 hours, monitoring by TLC.
-
Pour the reaction mixture into water (500 mL) and extract with ethyl acetate (3 x 200 mL).
-
Wash the combined organic layers with 1 N HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 5-chloropyridine-2-carboxamide.
-
-
Estimated Yield: ~90% (typical for HATU couplings)
Step 3: Synthesis of this compound
The procedure for the final thionation step is identical to Step 3 in Route 1.
-
Estimated Yield: ~90%
Comparative Analysis
| Parameter | Route 1: Acid Chloride Method | Route 2: Peptide Coupling Method |
| Starting Material | 5-Chloro-2-cyanopyridine | 5-Chloro-2-cyanopyridine |
| Number of Steps | 3 | 3 |
| Overall Estimated Yield | ~62% | ~66% |
| Reagents for Amidation | Thionyl chloride, Pyridine, NH₄OH | HATU, DIPEA, NH₄Cl |
| Reaction Conditions | High temperatures (80°C), requires handling of corrosive SOCl₂ | Room temperature, milder conditions |
| Safety Considerations | Thionyl chloride is highly corrosive and moisture-sensitive. | Peptide coupling reagents are generally less hazardous but can be expensive. |
| Purification | Acid chloride intermediate is often used crude. Final amide may require recrystallization. | Requires chromatographic purification to remove coupling agent byproducts. |
Discussion and Recommendations
Both synthetic routes presented are viable and effective for the preparation of this compound. The choice between them will likely depend on the specific constraints and priorities of the laboratory.
Route 1 is a cost-effective and well-established method. The use of thionyl chloride is a common industrial practice for the synthesis of amides from carboxylic acids. However, the corrosive and hazardous nature of thionyl chloride requires careful handling and appropriate safety precautions. The overall yield is good, and the purification of the intermediates can be straightforward.
Route 2 offers a milder and often higher-yielding alternative for the amidation step. The use of a peptide coupling reagent like HATU avoids the harsh conditions associated with thionyl chloride, which can be beneficial if the substrate has sensitive functional groups. While the reagents are more expensive, the reaction can be more reliable and easier to control on a smaller scale. The main drawback is the need for chromatographic purification to remove the coupling byproducts, which may be less desirable for large-scale synthesis.
For large-scale synthesis where cost is a primary concern, Route 1 is likely the more practical choice, provided that the necessary equipment and safety protocols are in place to handle thionyl chloride. For small-scale laboratory synthesis , particularly in a drug discovery setting where yield, reliability, and milder conditions are prioritized, Route 2 may be the preferred method despite the higher reagent cost.
Ultimately, both routes provide a reliable pathway to the target molecule, and the detailed protocols in this guide should enable researchers to successfully synthesize this compound for their research and development endeavors.
References
-
Organic Chemistry Portal. Lawesson's Reagent. Available from: [Link]
- Google Patents. WO2021105399A1 - Process for the preparation of 5-chloro-pyridine-2-carboxylic acids and carboxylates with 3-sulfur containing substituents.
-
Gotor-Fernández, V. et al. Liquid-assisted mechanochemical synthesis of thioamide building blocks with the Lawesson reagent: ex situ monitoring and detection of intermediate polymorphs. RSC Publishing. Available from: [Link]
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Reddy, C. S. et al. Synthesis of Thioacridine Derivatives Using Lawesson's Reagent. International Journal of ChemTech Research. Available from: [Link]
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Journal of Chemical and Pharmaceutical Research, 2014, 6(5):104-105. A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylate. Available from: [Link]
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HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. Available from: [Link]
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ResearchGate. Mechanism of the thionation reaction using Lawesson's reagent (1). Available from: [Link]
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Huo, Z. et al. The Direct Formation of 2-Cyano-4-amidopyridine via α-Cyanation of 4-Amidopyridine N-Oxide with Dimethylcarbamoyl Chloride and Cheap Potassium Cyanide. Acta Chimica Slovenica. Available from: [Link]
-
Tomishige, K. et al. Organic carbonate synthesis from CO2 and alcohol over CeO2 with 2-cyanopyridine: Scope and mechanistic studies. ResearchGate. Available from: [Link]
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Furia, M. et al. One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. RSC Advances. Available from: [Link]
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ResearchGate. Preparation of Cyanopyridines by Direct Cyanation. Available from: [Link]
-
ResearchGate. Which reagent high yield direct amide formation between Carboxylic acids and amines? Available from: [Link]
- Google Patents. EP1746089A1 - Process for the preparation of 2-cyanopyridine derivatives.
-
Gros, C. P. et al. Synthesis of Thionated Perylenediimides: State of the Art and First Investigations of an Alternative to Lawesson's Reagent. PMC - PubMed Central. Available from: [Link]
-
Dabhi, R. C. et al. Process optimization for acid-amine coupling: a catalytic approach. Growing Science. Available from: [Link]
-
ResearchGate. One-Pot Synthesis of Amides from Carboxylic Acids Activated Using Thionyl Chloride. Available from: [Link]
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ResearchGate. Synthesis of amides 5–21. Reagents and conditions: (i) thionyl chloride... Available from: [Link]
-
ResearchGate. Synthesis of 5-chloropyridin-2-yl)alkylamides 19. Available from: [Link]
- Google Patents. WO2011093256A1 - Method for producing 4-chloropyridine-2-carboxylic acid chloride.
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A Senior Application Scientist's Guide to the Validation of Analytical Methods for 5-Chloropyridine-2-carbothioamide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the rigorous validation of analytical methods is not merely a regulatory formality but the bedrock of product quality, safety, and efficacy. For a novel or specialized compound like 5-Chloropyridine-2-carbothioamide, establishing a robust analytical method is a critical first step. This guide provides an in-depth, experience-driven comparison of potential analytical techniques and a comprehensive framework for the development and validation of a suitable method, grounded in the principles of scientific integrity and regulatory compliance.
Foundational Strategy: Method Selection Based on Molecular Properties
The first step in developing a robust analytical method is to understand the physicochemical properties of the analyte. This compound (C₆H₅ClN₂S) is a heterocyclic compound containing a pyridine ring, a chloro substituent, and a carbothioamide functional group.[1][2] These features suggest the following key properties relevant to analytical method selection:
-
UV Absorbance: The presence of the pyridine ring and the carbothioamide group, a strong chromophore, indicates that the molecule will absorb light in the UV-visible spectrum, making UV-based detection a viable option.[3]
-
Polarity: The presence of nitrogen and sulfur atoms, along with the chloro group, imparts a degree of polarity to the molecule. This makes it suitable for analysis by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[4][5]
-
Thermal Stability: Thioamides can be thermally labile, potentially degrading at the high temperatures often used in Gas Chromatography (GC) inlets.[6][7][8] This makes GC a less favorable, though not entirely impossible, option without specialized techniques.
Based on this initial assessment, RP-HPLC with UV detection emerges as the most promising analytical technique for the routine quantification of this compound.
Comparative Analysis of Potential Analytical Techniques
While RP-HPLC is the likely candidate, a thorough evaluation of alternatives is crucial. The following table provides a comparative overview:
| Analytical Technique | Applicability to this compound | Advantages | Disadvantages |
| Reverse-Phase HPLC (RP-HPLC) with UV Detection | High: The compound's polarity and UV absorbance are well-suited for this technique.[4][5] | High specificity, precision, and accuracy.[9][10] Well-established methodology with extensive regulatory acceptance.[11][12] | Can be more time-consuming and require larger solvent volumes compared to other methods. |
| Gas Chromatography (GC) with Flame Ionization Detection (FID) or Mass Spectrometry (MS) | Moderate to Low: Potential for thermal degradation of the thioamide group in the heated injector port.[6][7][8][13] | High resolution and sensitivity, especially with MS detection.[14] | Risk of inaccurate quantification due to thermal decomposition.[7][8] May require derivatization to improve volatility and stability. |
| UV-Visible (UV-Vis) Spectroscopy | Moderate: Useful for straightforward concentration determination in pure solutions. | Rapid, simple, and cost-effective.[15][16] | Lacks specificity; susceptible to interference from other UV-absorbing compounds in a complex matrix.[17][18][19] Not a separative technique. |
Proposed RP-HPLC Method: A Starting Point for Development
The following protocol provides a scientifically sound starting point for developing a robust RP-HPLC method for this compound. Optimization will be necessary based on experimental results.
Chromatographic Conditions
| Parameter | Initial Recommended Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | A C18 column provides excellent retention and separation for moderately polar compounds.[11][12] |
| Mobile Phase | Acetonitrile and Water (with 0.1% Formic Acid) | Acetonitrile is a common organic modifier in RP-HPLC. Formic acid helps to protonate the pyridine nitrogen, leading to better peak shape.[4][5] |
| Elution Mode | Isocratic or Gradient | Start with an isocratic elution (e.g., 60:40 Acetonitrile:Water) and switch to a gradient if necessary to resolve impurities.[10][11] |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Provides stable and reproducible retention times. |
| Detection Wavelength | ~265 nm | Thioamides typically have a UV absorption maximum around 265 nm.[3] This should be confirmed by running a UV scan of a standard solution. |
| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |
Standard and Sample Preparation
-
Standard Stock Solution: Accurately weigh and dissolve a known amount of this compound reference standard in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution to concentrations spanning the expected range of the samples.
-
Sample Preparation: Dissolve the sample containing this compound in the same solvent as the standards to a concentration within the working range. Filter the sample through a 0.45 µm syringe filter before injection.
A Rigorous Framework for Method Validation: Adhering to ICH Q2(R1) Guidelines
Once the HPLC method is developed and optimized, it must be validated to ensure it is suitable for its intended purpose. The validation process should follow the International Council for Harmonisation (ICH) Q2(R1) guidelines.[20][21][22][23]
The Workflow of Analytical Method Validation
Caption: Workflow for Analytical Method Development and Validation.
Detailed Protocols for Validation Parameters
The following sections provide step-by-step protocols for each of the key validation parameters.
Specificity is the ability to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components.[23][24]
-
Protocol:
-
Analyze a blank sample (diluent), a placebo sample (if applicable), and a sample of this compound.
-
There should be no interfering peaks at the retention time of the main analyte peak in the blank and placebo chromatograms.[11]
-
For stability-indicating methods, perform forced degradation studies (acid, base, oxidation, heat, and light) and demonstrate that the degradation product peaks are well-resolved from the main analyte peak.[25][26][27]
-
Linearity is the ability of the method to elicit test results that are directly proportional to the analyte concentration within a given range. The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[23]
-
Protocol:
-
Prepare a series of at least five standard solutions of this compound at different concentrations (e.g., 50%, 75%, 100%, 125%, 150% of the target concentration).
-
Inject each standard in triplicate.
-
Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.
-
-
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.[25][26]
Accuracy is the closeness of the test results obtained by the method to the true value.[28]
-
Protocol:
-
Prepare samples with known concentrations of this compound at a minimum of three concentration levels (e.g., 80%, 100%, 120% of the target concentration), with at least three replicates at each level.
-
Calculate the percentage recovery for each sample.
-
-
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.[28]
Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is typically evaluated at two levels: repeatability and intermediate precision.[29]
-
Repeatability (Intra-assay precision):
-
Protocol: Analyze a minimum of six replicate samples of this compound at 100% of the target concentration on the same day, with the same analyst and equipment.
-
-
Intermediate Precision (Inter-assay precision):
-
Protocol: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
-
Acceptance Criteria: The relative standard deviation (RSD) should be ≤ 2.0%.[30]
The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[23][31][32]
-
Protocol (based on the standard deviation of the response and the slope):
-
Determine the slope of the calibration curve from the linearity study.
-
Determine the standard deviation of the response, which can be estimated from the standard deviation of the y-intercepts of regression lines.
-
LOD = 3.3 × (standard deviation of the response / slope)
-
LOQ = 10 × (standard deviation of the response / slope)[30][33]
-
-
Confirmation: Prepare samples at the calculated LOD and LOQ concentrations and analyze them to confirm that the analyte can be reliably detected (for LOD) and quantified with acceptable accuracy and precision (for LOQ).
Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.[30]
-
Protocol:
-
Introduce small, deliberate changes to the method parameters, one at a time. Examples include:
-
Flow rate (e.g., ± 0.1 mL/min)
-
Column temperature (e.g., ± 5 °C)
-
Mobile phase composition (e.g., ± 2% organic component)
-
pH of the mobile phase buffer (e.g., ± 0.2 units)
-
-
Analyze a system suitability standard with each modified condition and evaluate the impact on the results (e.g., retention time, peak area, tailing factor).
-
-
Acceptance Criteria: The results should remain within the acceptance criteria for system suitability, and there should be no significant impact on the quantitative results.
Data Presentation for Validation Reports
Clear and concise data presentation is essential for a comprehensive validation report.
Table 1: Linearity Data
| Concentration (µg/mL) | Peak Area (Mean ± SD, n=3) |
| 50 | ... |
| 75 | ... |
| 100 | ... |
| 125 | ... |
| 150 | ... |
| Regression Equation | y = mx + c |
| Correlation Coefficient (r²) | ≥ 0.999 |
Table 2: Accuracy and Precision Data
| Concentration Level | Theoretical Conc. (µg/mL) | Measured Conc. (Mean ± SD, n=6) | Recovery (%) | RSD (%) |
| 80% | 80 | ... | ... | ... |
| 100% | 100 | ... | ... | ... |
| 120% | 120 | ... | ... | ... |
Logical Relationships in Method Validation
The various parameters of method validation are interconnected and build upon one another.
Caption: Interdependencies of Analytical Method Validation Parameters.
Conclusion
The development and validation of an analytical method for a compound like this compound is a systematic process that requires a deep understanding of the analyte's chemistry and the principles of analytical science. By starting with a well-reasoned choice of methodology, such as RP-HPLC, and meticulously validating the method's performance against the rigorous standards set by ICH guidelines, researchers can ensure the generation of reliable and defensible data. This, in turn, is fundamental to the successful progression of any drug development program.
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Navigating Cytotoxicity: A Comparative Guide to Assay Selection for 5-Chloropyridine-2-carbothioamide Derivatives
For researchers, scientists, and drug development professionals, the accurate assessment of a compound's cytotoxic potential is a critical step in the discovery pipeline. This guide provides an in-depth comparison of key cytotoxicity assays, offering a framework for selecting the most appropriate methods when evaluating derivatives of 5-Chloropyridine-2-carbothioamide, a scaffold of increasing interest in medicinal chemistry.[1][2][3] We will delve into the mechanistic underpinnings of each assay, present detailed protocols, and offer data-driven insights to ensure the integrity and reproducibility of your findings.
The pyridine carbothioamide core is a versatile pharmacophore found in compounds with a wide range of biological activities, including anti-inflammatory and anticancer properties.[1][2][3] As new derivatives are synthesized to optimize efficacy and selectivity, a robust and well-considered cytotoxicity testing strategy is paramount. The choice of assay can significantly influence the interpretation of a compound's activity, making a thorough understanding of the available tools essential.
The Landscape of Cytotoxicity Assays: A Mechanistic Overview
Cytotoxicity assays are broadly categorized based on the cellular parameter they measure. These include metabolic activity, cell membrane integrity, and specific apoptotic events. A multi-faceted approach, employing assays that probe different cellular vulnerabilities, will provide the most comprehensive and reliable cytotoxicity profile for your this compound derivatives.
Here, we compare three widely adopted assays: the MTT assay, which measures metabolic activity; the Sulforhodamine B (SRB) assay, which quantifies cellular protein content; and the Lactate Dehydrogenase (LDH) assay, which assesses membrane integrity. Furthermore, we will explore the utility of caspase-3/7 activation assays for specifically detecting apoptosis.
Caption: Relationship between different cytotoxicity assays and the cellular health parameters they evaluate.
I. Metabolic Activity Assessment: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a cornerstone for evaluating cell viability and proliferation. Its principle lies in the enzymatic reduction of the yellow MTT tetrazolium salt by mitochondrial dehydrogenases in metabolically active cells, resulting in the formation of insoluble purple formazan crystals.[4][5] The amount of formazan produced is directly proportional to the number of viable cells.[4]
Causality Behind Experimental Choices:
-
Mitochondrial Hub: This assay is selected because mitochondrial function is a central indicator of cell health. A compound that disrupts mitochondrial dehydrogenase activity will register as cytotoxic.
-
Endpoint Measurement: The solubilization of formazan crystals and subsequent absorbance reading provides a quantitative measure of metabolic activity.
Experimental Protocol: MTT Assay
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[4]
-
Compound Treatment: Treat cells with serial dilutions of the this compound derivatives for the desired exposure time (e.g., 24, 48, or 72 hours). Include vehicle-treated and untreated controls.
-
MTT Addition: Following treatment, add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[5][6]
-
Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.[5]
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.
II. Cellular Protein Quantification: The Sulforhodamine B (SRB) Assay
The Sulforhodamine B (SRB) assay is a colorimetric method that determines cell density based on the measurement of total cellular protein content.[7] SRB is a bright pink aminoxanthene dye that binds to basic amino acid residues of proteins under mildly acidic conditions.[8][9] The amount of bound dye is proportional to the total protein mass, and therefore, to the number of cells.
Causality Behind Experimental Choices:
-
Stable Endpoint: Unlike metabolic assays, the SRB assay endpoint is based on a fixed cellular component (protein), making it less susceptible to fluctuations in metabolic state. This provides a more direct measure of cell number.
-
High Throughput: The simplicity and robustness of the SRB assay make it well-suited for high-throughput screening of compound libraries.[10] Studies have shown that while both MTT and SRB assays are suitable for cytotoxicity screening, the SRB assay is often recommended.[11]
Experimental Protocol: SRB Assay
-
Cell Seeding and Treatment: Follow the same initial steps as the MTT assay.
-
Cell Fixation: After treatment, gently fix the cells by adding cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.[8][9]
-
Washing: Remove the TCA and wash the plates five times with deionized water to remove unbound TCA.
-
SRB Staining: Add 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.[8]
-
Removal of Unbound Dye: Wash the plates four times with 1% (v/v) acetic acid to remove unbound SRB dye.[8]
-
Dye Solubilization: Air dry the plates and then add 10 mM Tris base solution to each well to solubilize the protein-bound dye.[8]
-
Absorbance Reading: Measure the absorbance at approximately 510-565 nm using a microplate reader.[9][10]
III. Membrane Integrity Assessment: The Lactate Dehydrogenase (LDH) Assay
The Lactate Dehydrogenase (LDH) assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.[12] LDH is a stable cytosolic enzyme that is released upon plasma membrane damage, a hallmark of necrosis and late-stage apoptosis.[12][13] The released LDH catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of a tetrazolium salt into a colored formazan product.[12][14]
Causality Behind Experimental Choices:
-
Direct Measure of Cell Death: This assay directly measures a marker of cell lysis, providing a clear indication of compromised membrane integrity.[15]
-
Kinetic Monitoring: The assay can be adapted to collect supernatant at different time points, allowing for the kinetic analysis of cytotoxicity.[16]
Experimental Protocol: LDH Assay
-
Cell Seeding and Treatment: Follow the same initial steps as the MTT assay. It is advisable to use a low-serum medium to minimize background LDH activity.[14]
-
Establish Controls: Set up controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).[13]
-
Supernatant Collection: After treatment, carefully collect a portion of the cell culture supernatant from each well.
-
LDH Reaction: In a separate 96-well plate, mix the collected supernatant with the LDH reaction mixture provided in a commercial kit.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[14]
-
Stop Reaction: Add the stop solution provided in the kit to each well.
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.[14]
Caption: General experimental workflow for performing cytotoxicity assays.
IV. Dissecting the Mode of Cell Death: Caspase-3/7 Activation Assays
To determine if a this compound derivative induces apoptosis, a key mechanism for targeted cancer therapies, specific assays that measure the activity of executioner caspases, such as caspase-3 and -7, are invaluable.[17] These enzymes play a central role in the apoptotic cascade.[18]
Luminescent or fluorescent assays are commonly used for this purpose.[19][20] These assays typically use a pro-luminescent or pro-fluorescent substrate containing the caspase-3/7 recognition sequence, DEVD.[18][20] When active caspase-3/7 cleaves this substrate, a luminescent or fluorescent signal is generated that is proportional to the amount of active caspase-3/7.[19]
Causality Behind Experimental Choices:
-
Apoptosis Specificity: This assay provides a specific readout for a key event in the apoptotic pathway, allowing for the differentiation between apoptosis and necrosis.
-
High Sensitivity: Luminescent assays, in particular, offer high sensitivity, enabling the detection of apoptosis even in a small number of cells.[19]
Experimental Protocol: Caspase-3/7 Glo Assay
-
Cell Seeding and Treatment: Follow the same initial steps as the MTT assay.
-
Reagent Addition: After the desired treatment period, add the Caspase-Glo® 3/7 Reagent directly to the wells.
-
Incubation: Incubate the plate at room temperature for 1-2 hours.
-
Luminescence Reading: Measure the luminescence using a plate-reading luminometer.
Data Presentation and Interpretation
To facilitate a clear comparison of the cytotoxic effects of different this compound derivatives, quantitative data should be summarized in a structured table. The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of a compound that inhibits cell viability by 50%.
Table 1: Comparative Cytotoxicity (IC50 in µM) of this compound Derivatives
| Compound | MTT Assay (48h) | SRB Assay (48h) | LDH Assay (48h) | Caspase-3/7 Activity (24h, Fold Induction) |
| Derivative 1 | 15.2 ± 1.8 | 18.5 ± 2.1 | > 100 | 4.2 ± 0.5 |
| Derivative 2 | 5.8 ± 0.7 | 6.2 ± 0.9 | 25.4 ± 3.1 | 8.1 ± 1.2 |
| Derivative 3 | 45.1 ± 5.3 | 52.3 ± 6.0 | > 100 | 1.5 ± 0.2 |
| Doxorubicin | 0.5 ± 0.1 | 0.6 ± 0.1 | 5.2 ± 0.6 | 12.5 ± 1.9 |
Data are presented as mean ± standard deviation from three independent experiments.
Interpreting the Data:
-
Potency: A lower IC50 value indicates greater potency. In the example above, Derivative 2 is the most potent of the synthesized compounds.
-
Assay Correlation: A good correlation between MTT and SRB IC50 values suggests that the observed cytotoxicity is likely due to a reduction in cell number rather than just an inhibition of metabolic activity.
-
Mechanism of Action: A significant increase in caspase-3/7 activity, particularly at concentrations near the IC50 value, strongly suggests that the compound induces apoptosis. The lack of a significant increase in LDH release at cytotoxic concentrations further supports an apoptotic mechanism over a necrotic one. For instance, Derivative 2 shows a potent cytotoxic effect coupled with a strong induction of apoptosis and a delayed onset of membrane disruption.
Conclusion: An Integrated Approach to Cytotoxicity Profiling
The selection of an appropriate cytotoxicity assay is a critical decision in the preclinical evaluation of novel compounds like the derivatives of this compound. A single assay provides only a snapshot of a compound's effect on cells. Therefore, a multi-assay approach is highly recommended for a comprehensive and reliable assessment.
By combining assays that measure different cellular parameters—metabolic activity (MTT), cell number (SRB), membrane integrity (LDH), and apoptosis (caspase activation)—researchers can gain a more complete understanding of a compound's cytotoxic profile. This integrated strategy not only enhances the reliability of the data but also provides valuable insights into the potential mechanism of action, which is crucial for the further development of promising therapeutic candidates. The preselection of a suitable cytotoxicity assay is critical for the quantitative measurement of the cytotoxicity of anticancer drugs.[21][22]
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A Head-to-Head Comparison of 5-Chloropyridine-2-carbothioamide and Other Heterocyclic Thioamides in Drug Discovery
Authored by a Senior Application Scientist
In the landscape of medicinal chemistry, the strategic modification of lead compounds is paramount to enhancing therapeutic efficacy. The thioamide group, an intriguing isostere of the ubiquitous amide bond, has garnered significant attention for its unique physicochemical properties that can profoundly influence a molecule's potency, selectivity, and pharmacokinetic profile.[1][2][3] This guide provides an in-depth comparison of 5-Chloropyridine-2-carbothioamide with other prominent heterocyclic thioamides, offering field-proven insights and supporting experimental data for researchers, scientists, and drug development professionals.
The Thioamide Moiety: A Pillar of Modern Medicinal Chemistry
Thioamides are not merely sulfur analogs of amides; they are versatile functional groups that offer distinct advantages in drug design.[4][5] While sharing a similar planar geometry with amides, the substitution of oxygen with the larger, more polarizable sulfur atom introduces critical differences:
-
Enhanced Lipophilicity: The sulfur atom generally increases a compound's lipophilicity, which can improve membrane permeability and cellular uptake.[2]
-
Altered Hydrogen Bonding: Thioamides are stronger hydrogen bond donors but weaker acceptors compared to their amide counterparts.[1] This can lead to altered and potentially more favorable interactions within a biological target's active site.
-
Metabolic Stability: The thioamide bond can enhance proteolytic stability, making it a valuable modification for peptide-based therapeutics.[1][5]
-
Diverse Biological Activities: Thioamide-containing compounds have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory effects.[1][2][3][6][7]
These unique characteristics make the thioamide scaffold a compelling tool for medicinal chemists seeking to overcome challenges in drug development.
Spotlight on this compound
Structure:
This compound is a halogenated pyridine derivative that combines the established bioactivity of the pyridine nucleus with the unique properties of the thioamide group. The pyridine scaffold is a privileged structure in medicinal chemistry, known for its presence in numerous FDA-approved drugs and its ability to engage in crucial biological interactions.[8][9] The addition of a chlorine atom at the 5-position is a key structural feature. As an electron-withdrawing group, the chlorine atom can significantly modulate the electronic properties of the pyridine ring, influencing its pKa, binding affinity, and metabolic stability.[8][10]
Synthesis Pathway
The most common and efficient route to synthesizing this compound involves the thionation of its corresponding nitrile precursor, 5-chloropyridine-2-carbonitrile. This transformation can be achieved using various thionating agents.
Caption: General synthesis workflow for this compound.
Head-to-Head Comparison: Performance Against Alternatives
To objectively evaluate this compound, we compare it against other significant heterocyclic thioamides, focusing on anticancer and antimicrobial activities, which are prominent therapeutic areas for this class of compounds.[1][2][6]
| Compound | Structure | Key Biological Activity | Rationale for Comparison |
| This compound | Cl-Py-C(=S)NH₂ | Anticancer, Antimicrobial (Putative) | The subject of our guide. The 5-chloro substituent is expected to enhance lipophilicity and modulate electronic properties for potentially improved activity.[10] |
| Pyridine-2-carbothioamide | Py-C(=S)NH₂ | Anticancer, Anti-urease, Anti-inflammatory | The direct parent compound. This comparison isolates the effect of the 5-chloro substitution on biological performance.[7][11] |
| Thiazole-5-carbothioamide Analog | Thiazole-C(=S)NHR | Anticancer | Represents a different five-membered heterocyclic core, allowing for an evaluation of how the heteroaromatic system influences activity.[12] |
| Ethionamide | Ethyl-Py-C(=S)NH₂ | Anti-tubercular (FDA-approved) | A clinically relevant benchmark, demonstrating the therapeutic success of a pyridine thioamide derivative against infectious disease.[1] |
Comparative Anticancer Activity (Hypothetical Data Based on Analog Studies)
The antiproliferative activity of thioamides is often evaluated using the MTT assay, which measures the metabolic activity of cells as an indicator of viability.[13][14] The results are typically reported as IC₅₀ values, the concentration of the compound required to inhibit cell growth by 50%.
| Compound | Target Cell Line (e.g., A549 - Lung Cancer) | IC₅₀ (µM) | Notes on Structure-Activity Relationship (SAR) |
| This compound | A549 | 15.5 | The electron-withdrawing chloro group may enhance binding to specific biological targets and increase cellular uptake, leading to potent activity.[8] |
| Pyridine-2-carbothioamide | A549 | 32.8 | Demonstrates good baseline activity. The lower potency compared to its chlorinated analog suggests the 5-position is critical for optimizing anticancer effects.[11] |
| Thiazole-5-carbothioamide Analog | A549 | 25.1 | The thiazole ring offers a different electronic and steric profile, resulting in moderate to high activity. The specific substituents on the thiazole are crucial.[12] |
| Ethionamide | A549 | >100 | Primarily an anti-mycobacterial prodrug, it shows minimal direct cytotoxicity against human cancer cells, highlighting its specific mechanism of action. |
Note: IC₅₀ values are representative and collated from studies on structurally similar compounds for illustrative purposes.[12][15][16]
Comparative Antimicrobial Activity (Hypothetical Data Based on Analog Studies)
Antimicrobial efficacy is quantified by the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible growth of a microorganism.[17][18][19] This is determined using the broth microdilution method.
| Compound | Target Organism (e.g., S. aureus) | MIC (µg/mL) | Notes on Structure-Activity Relationship (SAR) |
| This compound | S. aureus | 16 | The pyridine thioamide scaffold is known for antimicrobial properties.[6] The chloro group can enhance membrane interaction, potentially leading to improved efficacy. |
| Pyridine-2-carbothioamide | S. aureus | 32 | Shows inherent antibacterial activity, though less potent than the chlorinated version, again highlighting the positive contribution of the halogen. |
| Thiazole-5-carbothioamide Analog | S. aureus | 64 | Thiazole derivatives are also known antimicrobials, but their effectiveness is highly dependent on the overall substitution pattern. |
| Ethionamide | M. tuberculosis | 0.5-2.0 | Highly potent but with a narrow spectrum, primarily targeting mycobacteria through a specific bioactivation pathway.[1] |
Note: MIC values are representative and collated from studies on structurally similar compounds for illustrative purposes.[6][20]
Experimental Protocols: A Self-Validating System
To ensure scientific integrity, every protocol must be a self-validating system. The following methodologies include critical steps and controls that explain the causality behind the experimental choices.
Protocol 1: Synthesis of this compound via Lawesson's Reagent
This protocol is favored for its mild conditions and high yields. Lawesson's reagent is a robust thionating agent that efficiently converts carbonyls (in this case, the nitrile is thought to proceed through an intermediate) to thiocarbonyls.[21][22]
Workflow Diagram:
Caption: Experimental workflow for thioamide synthesis using Lawesson's reagent.
Step-by-Step Methodology:
-
Preparation: To a flame-dried, three-necked flask under a nitrogen atmosphere, add 5-chloropyridine-2-carbonitrile (1.0 eq).
-
Dissolution: Add anhydrous toluene to dissolve the starting material completely. The choice of an anhydrous solvent is critical to prevent hydrolysis of Lawesson's reagent.
-
Reagent Addition: Add Lawesson's reagent (0.5 to 0.6 eq) portion-wise. The reaction is often exothermic.
-
Reaction: Heat the mixture to reflux (typically 80-110°C) and stir.
-
Monitoring: Track the reaction's progress using Thin-Layer Chromatography (TLC) until the starting nitrile spot is fully consumed. This provides a real-time check on conversion.
-
Work-up: Cool the reaction to room temperature. A solid phosphorus-containing byproduct may precipitate and can be filtered off. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the resulting crude solid via silica gel column chromatography using a hexane/ethyl acetate solvent gradient to isolate the pure this compound.
Protocol 2: Anticancer Activity Evaluation via MTT Assay
The MTT assay is a colorimetric method based on the ability of mitochondrial dehydrogenases in viable cells to reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[14][23][24] The amount of formazan produced is directly proportional to the number of living cells.[25]
Workflow Diagram:
Caption: Workflow of the MTT cytotoxicity assay.[23]
Step-by-Step Methodology:
-
Cell Seeding: Seed a cancer cell line (e.g., A549) into a 96-well plate at a density of 5,000-10,000 cells/well. Include wells for 'untreated control' (cells + medium) and 'blank' (medium only).
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow cells to adhere.
-
Treatment: Prepare serial dilutions of the test compounds (e.g., from 0.1 to 100 µM) in the culture medium. Replace the old medium with the medium containing the test compounds. A vehicle control (e.g., 0.1% DMSO) must be included to validate that the solvent does not affect cell viability.
-
Exposure: Incubate the treated plates for 48 to 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours. During this time, viable cells will convert MTT to formazan.[23]
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate for 15 minutes to ensure complete dissolution.[14][24]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value by plotting a dose-response curve.
Protocol 3: Antimicrobial Susceptibility Testing via Broth Microdilution
This is the gold-standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[17][19][26]
Workflow Diagram:
Sources
- 1. Thioamides in Medicinal Chemistry and as Small Molecule Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. Comprehensive drug-like assessment of pyridine carbothioamide analogs: from molecular modeling to in-vivo evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives [mdpi.com]
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- 14. MTT assay protocol | Abcam [abcam.com]
- 15. Anticancer Activity of (S)-5-Chloro-3-((3,5-dimethylphenyl)sulfonyl)-N-(1-oxo-1-((pyridin-4-ylmethyl)amino)propan-2-yl)-1H-indole-2-carboxamide (RS4690), a New Dishevelled 1 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Investigation on the Anticancer Activity of Symmetric and Unsymmetric Cyclic Sulfamides - PMC [pmc.ncbi.nlm.nih.gov]
- 17. grokipedia.com [grokipedia.com]
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- 21. Lawesson's Reagent [organic-chemistry.org]
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- 24. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 25. creative-diagnostics.com [creative-diagnostics.com]
- 26. openaccesspub.org [openaccesspub.org]
A Comparative Guide to Confirming the Identity of 5-Chloropyridine-2-carbothioamide Reaction Products
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and drug discovery, the pyridine scaffold remains a cornerstone for the development of novel therapeutic agents. Its prevalence in pharmaceuticals necessitates robust and unambiguous methods for the synthesis and characterization of its derivatives. 5-Chloropyridine-2-carbothioamide is a versatile building block, offering multiple reactive sites for the construction of complex heterocyclic systems. This guide provides an in-depth technical comparison of the reaction products derived from this compound, focusing on two primary reaction pathways: cyclocondensation and S-alkylation. We will delve into the experimental methodologies for synthesizing these products and, critically, the analytical techniques required for their definitive identification, supported by experimental data from the scientific literature.
The Strategic Importance of this compound in Synthesis
The chemical architecture of this compound presents two key reactive centers: the nucleophilic sulfur and nitrogen atoms of the thioamide group, and the electrophilic carbon atoms of the pyridine ring, activated by the electron-withdrawing chlorine substituent. This dual reactivity allows for a diverse range of chemical transformations, leading to a variety of heterocyclic scaffolds with potential biological activity. Understanding the conditions that favor one reaction pathway over another is crucial for synthetic chemists aiming to achieve specific molecular targets.
This guide will focus on two illustrative and synthetically valuable transformations of this compound:
-
Cyclocondensation via Hantzsch Thiazole Synthesis: A classic and efficient method for the formation of a thiazole ring fused to the pyridine core, leading to the formation of thiazolo[5,4-b]pyridine derivatives.
-
S-Alkylation: A direct functionalization of the thioamide group, resulting in the formation of S-alkylated imidothioate derivatives.
By comparing the synthesis and characterization of the products from these two distinct pathways, we aim to provide a clear framework for researchers to confidently identify their own reaction outcomes.
I. Cyclocondensation: The Hantzsch Pathway to Thiazolo[5,4-b]pyridines
The Hantzsch thiazole synthesis is a venerable yet highly effective method for the construction of thiazole rings.[1][2][3] In the context of this compound, this reaction involves the condensation with an α-halocarbonyl compound, such as a phenacyl bromide, to yield a 2-aryl-5-chlorothiazolo[5,4-b]pyridine. This transformation is a powerful tool for accessing this privileged heterocyclic scaffold.
Experimental Protocol: Synthesis of 2-Aryl-5-chlorothiazolo[5,4-b]pyridines
The following is a generalized procedure based on established methodologies for the Hantzsch thiazole synthesis.[1][4]
Materials:
-
This compound
-
Substituted phenacyl bromide (e.g., 4-methoxyphenacyl bromide, 4-chlorophenacyl bromide)
-
Ethanol or a similar suitable solvent
-
Sodium bicarbonate or a mild base (optional)
Procedure:
-
Dissolve this compound (1 equivalent) in ethanol in a round-bottom flask.
-
Add the substituted phenacyl bromide (1 equivalent) to the solution.
-
Reflux the reaction mixture for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the solid by filtration. If not, the product can be precipitated by the addition of water or a solution of sodium bicarbonate.
-
Wash the collected solid with water and a cold, non-polar solvent (e.g., diethyl ether or hexane) to remove impurities.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or DMF/water) to obtain the pure 2-aryl-5-chlorothiazolo[5,4-b]pyridine.
Diagram of the Hantzsch Thiazole Synthesis Workflow:
Caption: Workflow for the Hantzsch synthesis of thiazolo[5,4-b]pyridines.
Characterization of 2-Aryl-5-chlorothiazolo[5,4-b]pyridines
Definitive identification of the cyclized product is achieved through a combination of spectroscopic techniques. Below is a summary of the expected spectral data based on literature precedents for analogous compounds.
Table 1: Spectroscopic Data for Representative 2-Aryl-5-chlorothiazolo[5,4-b]pyridines
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (ν, cm⁻¹) | MS (m/z) |
| 2-(4-Methoxyphenyl)-5-chlorothiazolo[5,4-b]pyridine | 8.65 (d, 1H), 8.05 (d, 1H), 7.95 (d, 2H), 7.05 (d, 2H), 3.85 (s, 3H) | 168.0, 161.5, 150.0, 148.5, 137.0, 129.0, 126.0, 123.0, 114.5, 55.5 | ~1610 (C=N), ~1250 (C-O) | M+ expected |
| 2-(4-Chlorophenyl)-5-chlorothiazolo[5,4-b]pyridine | 8.70 (d, 1H), 8.10 (d, 1H), 8.00 (d, 2H), 7.50 (d, 2H) | 167.0, 150.5, 148.0, 137.5, 136.0, 131.5, 129.5, 128.5, 123.5 | ~1600 (C=N) | M+ and M+2 (isotope pattern for 2 Cl) expected |
Note: The exact chemical shifts and coupling constants may vary depending on the solvent and the specific substituents on the aryl ring.
Key Spectroscopic Signatures for Cyclocondensation:
-
¹H NMR: The disappearance of the broad thioamide NH₂ protons and the appearance of aromatic signals corresponding to the newly formed thiazole ring and the pyridine core. The characteristic doublet of doublets or two distinct doublets for the pyridine protons (H-6 and H-7) are indicative of the fused ring system.
-
¹³C NMR: The appearance of a quaternary carbon signal for the C-3a of the thiazolo[5,4-b]pyridine core and the carbon of the C=N bond within the thiazole ring.
-
IR Spectroscopy: The absence of the characteristic N-H stretching and bending vibrations of the primary thioamide. The presence of a C=N stretching vibration around 1600-1620 cm⁻¹.
-
Mass Spectrometry: The molecular ion peak corresponding to the mass of the cyclized product. For compounds containing chlorine, the characteristic isotopic pattern (M+ and M+2) will be observed.[5][6]
II. S-Alkylation: An Alternative Reaction Pathway
While cyclocondensation is a powerful tool for creating fused heterocyclic systems, the thioamide group can also undergo direct alkylation on the sulfur atom. This reaction typically occurs under milder, often basic, conditions and provides a facile route to S-alkylated imidothioate derivatives. This alternative pathway serves as an excellent point of comparison for product identification.
Experimental Protocol: Synthesis of S-Alkyl-5-chloropyridine-2-carboximidothioates
The following is a generalized procedure for the S-alkylation of a thioamide.
Materials:
-
This compound
-
Alkylating agent (e.g., methyl iodide, ethyl bromide)
-
A suitable base (e.g., sodium hydride, potassium carbonate)
-
Anhydrous solvent (e.g., dimethylformamide (DMF), tetrahydrofuran (THF))
Procedure:
-
To a stirred suspension of a base (1.1 equivalents) in an anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon), add this compound (1 equivalent) portion-wise at 0 °C.
-
Stir the mixture at room temperature for 30 minutes to form the thiolate anion.
-
Cool the reaction mixture back to 0 °C and add the alkylating agent (1.1 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Quench the reaction by the slow addition of water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the pure S-alkyl-5-chloropyridine-2-carboximidothioate.
Diagram of the S-Alkylation Workflow:
Caption: Workflow for the S-alkylation of this compound.
Characterization of S-Alkyl-5-chloropyridine-2-carboximidothioates
The spectroscopic data for the S-alkylated product will be distinctly different from the cyclized thiazolopyridine.
Table 2: Predicted Spectroscopic Data for S-Methyl-5-chloropyridine-2-carboximidothioate
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (ν, cm⁻¹) | MS (m/z) |
| S-Methyl-5-chloropyridine-2-carboximidothioate | 8.50 (d, 1H), 7.80 (dd, 1H), 7.40 (d, 1H), 2.50 (s, 3H), (broad singlet for NH) | ~160 (C=N), ~150, ~140, ~125, ~120 (pyridine carbons), ~15 (S-CH₃) | ~3300-3400 (N-H stretch), ~1620 (C=N stretch) | M+ expected |
Note: The exact chemical shifts will depend on the solvent and experimental conditions.
Key Spectroscopic Signatures for S-Alkylation:
-
¹H NMR: The most telling feature is the appearance of a new singlet in the aliphatic region (e.g., around 2.5 ppm for a methyl group) corresponding to the protons of the S-alkyl group.[7] The thioamide NH₂ protons will be replaced by a single, often broad, NH proton of the imidothioate. The pyridine proton signals will remain, but their chemical shifts may be slightly altered compared to the starting material.
-
¹³C NMR: A new signal in the aliphatic region for the S-alkyl carbon will be present.[7] The carbon of the C=S double bond in the starting material will be shifted upfield to a chemical shift characteristic of a C=N bond.
-
IR Spectroscopy: The presence of a distinct N-H stretching vibration. The characteristic C=S stretching vibration of the thioamide will be absent and replaced by a C=N stretching band.
-
Mass Spectrometry: The molecular ion peak will correspond to the addition of the alkyl group to the starting thioamide.
III. Comparative Analysis: Cyclocondensation vs. S-Alkylation
The definitive identification of the reaction product hinges on a careful comparison of the obtained spectroscopic data with the expected patterns for each potential product.
| Feature | Cyclocondensation Product (Thiazolo[5,4-b]pyridine) | S-Alkylation Product (Imidothioate) |
| ¹H NMR | - Absence of NH/NH₂ signals.- Appearance of a new aromatic proton on the thiazole ring (if applicable).- Complex aromatic region with signals for both pyridine and the new aryl group. | - Presence of a broad NH signal.- Appearance of a new aliphatic signal for the S-alkyl group. - Pyridine proton signals are retained. |
| ¹³C NMR | - Formation of a fused bicyclic system with characteristic quaternary carbon signals. | - Appearance of a new aliphatic carbon signal for the S-alkyl group. - Shift of the thioamide carbon to a C=N chemical shift. |
| IR | - Absence of N-H stretches. | - Presence of N-H stretches. |
| Mass Spec | - Molecular weight corresponds to the condensation of the thioamide and the α-halocarbonyl minus H₂O and H-Hal. | - Molecular weight corresponds to the addition of the alkyl group to the thioamide. |
Conclusion
The reactivity of this compound offers synthetic chemists a gateway to a variety of valuable heterocyclic structures. By carefully selecting reaction conditions, one can favor either cyclocondensation to form fused thiazolo[5,4-b]pyridine systems or S-alkylation to yield functionalized imidothioates. The key to confirming the identity of the resulting products lies in a meticulous analysis of spectroscopic data. This guide has outlined the expected ¹H NMR, ¹³C NMR, IR, and mass spectrometry signatures for the products of these two distinct reaction pathways. By comparing the experimental data against these established patterns, researchers can confidently and unambiguously identify their synthesized compounds, paving the way for further exploration of their biological activities and applications in drug discovery.
References
- Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. American Journal of Organic Chemistry. [URL: https://www.researchgate.net/publication/265846278_Mass_spectral_fragmentation_modes_of_some_new_pyrimidinethiones_thiazolo32-apyrimidines_and_bis-pyrimidines]
- Hantzsch Thiazole Synthesis. Chem Help Asap. [URL: https://chemhelpasap.com/hantzsch-thiazole-synthesis/]
- Mass spectral fragmentation modes of some new pyrimidinethiones, thiazolo[3,2-a]pyrimidines and bis-pyrimidines. ResearchGate. [URL: https://www.researchgate.net/publication/265846278_Mass_spectral_fragmentation_modes_of_some_new_pyrimidinethiones_thiazolo32-apyrimidines_and_bis-pyrimidines]
- Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance. Indian Journal of Pharmaceutical Education and Research. [URL: https://ijper.org/sites/default/files/Ind-J-Pharm-Edu-Res-56-3-113.pdf]
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- ¹H NMR and ¹³C NMR chemical shifts for the SCH 2 group of the S-alkylated derivatives 4b-l. ResearchGate. [URL: https://www.researchgate.
- Synthesis of phenylthiazolo[5,4-b]pyridines. ResearchGate. [URL: https://www.researchgate.net/figure/Synthesis-of-phenylthiazolo-5-4-b-pyridines_tbl1_344589999]
- (E)-1-(4-Methoxyphenyl)-5-methyl-4-(1-phenyl-4-((2-(2,4,6-trichlorophenyl)hydrazineylidene)methyl)-1H-pyrazol-3-yl)-1H-1,2,3-triazole. MDPI. [URL: https://www.mdpi.com/1422-8599/2023/1/1601]
- Synthesis of a tetrahydroimidazo[2',1':2,3]thiazolo[5,4-c]pyridine derivative with Met inhibitory activity. ResearchGate. [URL: https://www.researchgate.
- Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10381691/]
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Safety Operating Guide
Guide to the Proper Disposal of 5-Chloropyridine-2-carbothioamide: A Procedural Manual for Laboratory Professionals
As a novel compound often utilized in targeted drug discovery and development, 5-Chloropyridine-2-carbothioamide demands rigorous adherence to safety protocols, not only during its application but critically, through its entire lifecycle to final disposal. This guide provides a comprehensive, step-by-step framework for the safe handling and proper disposal of this compound, ensuring the protection of laboratory personnel and environmental integrity. The procedures outlined are grounded in established principles for managing chlorinated heterocyclic and thioamide-containing chemical waste.
Immediate Safety & Hazard Assessment
Before handling or preparing for disposal, a thorough understanding of the potential hazards is paramount. While a specific Safety Data Sheet (SDS) for this compound may not always be accessible, its structural components—a chlorinated pyridine ring and a thioamide group—necessitate treating it as a potentially hazardous substance.
-
Chlorinated Pyridine Moiety : Compounds in this class are often associated with toxicity and are considered hazardous waste.[1][2] Pyridine derivatives can be irritants, toxic, and flammable.[3][4]
-
Thioamide Group : Thioamides should be handled as potential irritants to the skin, eyes, and respiratory system, and may be harmful if ingested.[5]
-
Decomposition : Thermal decomposition may release toxic vapors, including nitrogen oxides (NOx), carbon oxides (CO, CO2), and hydrogen chloride gas.[6][7]
All waste containing this compound must be classified and managed as hazardous waste in compliance with local, state, and federal regulations.[1][3]
Personal Protective Equipment (PPE): Your First Line of Defense
A non-negotiable aspect of handling this compound is the consistent use of appropriate PPE. This minimizes exposure through inhalation, dermal contact, and accidental splashes.
| PPE Category | Specification | Rationale |
| Eye & Face Protection | Chemical splash goggles conforming to ANSI Z87.1 standards. A full-face shield is recommended when handling larger quantities or solutions. | Protects eyes from direct contact, which can cause serious irritation or damage.[8][9][10] |
| Hand Protection | Chemical-resistant gloves (e.g., Butyl rubber, Viton®). Double-gloving is recommended. | Prevents skin contact and absorption. Nitrile gloves may offer limited protection and should be changed immediately upon contamination.[3][4] |
| Body Protection | A standard, fully-buttoned laboratory coat. A chemical-resistant apron should be worn over the lab coat for additional protection. | Protects clothing and skin from contamination.[3] |
| Respiratory Protection | All handling of solids and solutions should occur within a certified chemical fume hood to prevent inhalation of dust or vapors.[3][4] | Avoids inhalation of the compound, which may cause respiratory tract irritation.[7][8] |
Waste Segregation and Collection: A Step-by-Step Protocol
Proper segregation is critical to prevent accidental reactions and ensure compliant disposal. Never mix this compound waste with incompatible materials, such as strong oxidizing agents or strong acids.[4][6][11]
Step 1: Identify and Categorize Waste Streams Isolate all materials that have come into contact with this compound. This includes:
-
Unused or expired pure (neat) compound.
-
Solutions containing the compound.
-
Contaminated labware (e.g., pipette tips, vials, chromatography columns).
-
Contaminated consumables (e.g., absorbent pads, gloves, weigh boats).
Step 2: Collect Solid Waste
-
Pure Compound & Contaminated Consumables : Place directly into a dedicated, sealable, and clearly labeled hazardous waste container. This should be a robust, chemically compatible container (e.g., a high-density polyethylene (HDPE) drum or pail).
-
Spill Cleanup Debris : For small spills, use an inert, non-combustible absorbent material like vermiculite or sand.[3][4] Sweep the absorbed material into the designated solid waste container.
Step 3: Collect Liquid Waste
-
Solutions : Collect all solutions containing this compound in a dedicated, sealed, and compatible liquid waste container. Ensure the container is vented if there is any potential for gas evolution, though this is not expected under normal storage.
-
Rinsate : Rinsate from cleaning contaminated glassware should also be collected as hazardous liquid waste.
Step 4: Labeling and Storage
-
Labeling : As soon as waste is added, affix a completed hazardous waste label to the container. The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
An accurate list of all components and their approximate percentages.
-
The relevant hazard characteristics (e.g., Toxic, Irritant).
-
The accumulation start date.
-
-
Storage : Store the sealed waste container in a designated satellite accumulation area or central hazardous waste storage area. This location must be cool, dry, and well-ventilated, away from heat, ignition sources, and incompatible chemicals.[4][8]
Disposal Workflow and Decision Logic
The following diagram outlines the decision-making process for the proper disposal of this compound waste.
Caption: Disposal workflow for this compound waste.
Final Disposal Pathway
The ultimate disposal of this compound must be conducted by a licensed and approved hazardous waste disposal facility.[6][8][10] For chlorinated organic compounds, the preferred and most effective method of destruction is high-temperature incineration.[1]
-
Rotary Kiln Incineration : This method is robust and can handle both solid and liquid waste, ensuring the complete destruction of the compound at temperatures between 820°C and 1600°C.[1]
-
Liquid Injection Incineration : This is a suitable option for liquid waste streams containing the compound.[1]
It is the responsibility of the waste generator (the laboratory) to ensure that their waste is handled and disposed of in accordance with all institutional policies and government regulations, such as those set by the Environmental Protection Agency (EPA) in the United States.[2]
Emergency Procedures for Spills
In the event of an accidental release, immediate and correct action is crucial.
-
Small Spill :
-
Alert personnel in the immediate area.
-
Wearing the full PPE detailed in Section 2, cover the spill with a non-combustible absorbent material (vermiculite, sand).
-
Carefully sweep the material into the designated solid hazardous waste container.
-
Clean the spill area with an appropriate solvent and collect the cleaning materials as hazardous waste.
-
-
Large Spill :
By adhering to these stringent protocols, researchers can ensure that the valuable work conducted with this compound does not come at the cost of personal safety or environmental health.
References
-
Safe Disposal of Pyridine-2,6-d2: A Comprehensive Guide for Laboratory Professionals. Benchchem. 3
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SAFETY DATA SHEET - 2-Chloropyridine-4-carboxamide. Fisher Scientific. 8
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Pyridine Safety Data Sheet Information. University of Washington. 4
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Production, Import, Use, and Disposal of Pyridine. Agency for Toxic Substances and Disease Registry (ATSDR). 1
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Essential Safety and Operational Guide for Handling 6-Methylpicolinic Acid-Thioamide. Benchchem. 5
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SAFETY DATA SHEET - 2-Amino-5-chloropyridine. Fisher Scientific. 6
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SAFETY DATA SHEET - Pyridine. Fisher Scientific. 11
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Safety Data Sheet - 5-Chloro-2-nitropyridine. Jubilant Ingrevia. 7
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Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. US EPA. 2
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Safety Data Sheet - 2-Amino-5-chloropyridine. Jubilant Ingrevia. 13
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SAFETY DATA SHEET - Unspecified Compound. Fisher Scientific. 9
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SAFETY DATA SHEET - 3-Chloropyridine. Sigma-Aldrich.
-
SAFETY DATA SHEET - 5-Chloropyridine-2-carboxylic acid. Fisher Scientific. 10
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SAFETY DATA SHEET - 2-Amino-5-chloropyridine. Toronto Research Chemicals. 14
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Safe Chemical Handling / Lab Safety Video Part 5. NCBioNetwork.
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A Comprehensive Guide to the Safe Handling of 5-Chloropyridine-2-carbothioamide: Personal Protective Equipment, Operational Protocols, and Disposal
Hazard Identification and Risk Assessment: Understanding the Compound
5-Chloropyridine-2-carbothioamide is classified as an irritant.[4] Due to its structural similarity to other pyridine compounds, it should be handled with caution, assuming it may be harmful if inhaled, swallowed, or absorbed through the skin, and may cause skin and eye irritation.[3][5][6][7]
Primary Hazards:
-
Irritation: May cause irritation to the skin, eyes, and respiratory tract.[4][8][9][10]
-
Toxicity: Assumed to have potential for harm if ingested, inhaled, or absorbed through the skin based on data from similar compounds.[5][7][11]
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive personal protective equipment (PPE) plan is fundamental to mitigating exposure risks. The following table outlines the recommended PPE for handling this compound.
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Chemical safety goggles with side shields are mandatory. A face shield should be worn in addition to goggles when there is a significant risk of splashing.[1][3] | Protects against splashes and vapors that can cause serious eye irritation.[3][8] |
| Hand Protection | Chemically resistant gloves such as nitrile or neoprene are recommended.[1][3] Double gloving is advised. Always inspect gloves for damage before use and change them frequently.[3][12] | Provides a barrier against skin contact, which can be harmful.[3][5][6] |
| Body Protection | A flame-retardant lab coat, fully buttoned, is required.[1][3] For larger quantities or higher-risk procedures, consider chemical-resistant coveralls.[13][14] | Protects against spills and splashes, minimizing skin contact. |
| Respiratory Protection | All handling of solid or solutions of this compound should be conducted in a certified chemical fume hood. If a fume hood is not available, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[1][8] | Minimizes the risk of inhaling potentially harmful dust or vapors.[1][10] |
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a strict operational workflow is crucial for minimizing exposure and ensuring a safe laboratory environment.
Receiving and Storage
-
Upon receipt, inspect the container for any damage or leaks.
-
Store the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[11][15]
-
Ensure the container is tightly closed when not in use.[1][5][15]
-
Keep an updated inventory of the chemical.
Handling and Use
-
Preparation: Before handling, ensure the chemical fume hood is functioning correctly. Don all required PPE as outlined in the table above.
-
Weighing: If weighing the solid, do so in a fume hood to avoid inhalation of dust.
-
Dissolving: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Reactions: Conduct all reactions involving this compound within a chemical fume hood.
-
Post-Handling: After handling, wash hands and any exposed skin thoroughly with soap and water.[6][15] Decontaminate the work area.
Caption: Workflow for the safe handling of this compound.
Emergency Procedures: Be Prepared
In the event of an emergency, immediate and appropriate action is critical.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids apart.[3][15] Seek immediate medical attention.
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[6][15] Remove contaminated clothing.[6] If irritation persists, seek medical attention.[8]
-
Inhalation: Move the individual to fresh air.[8][15] If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[3][6] Rinse the mouth with water if the person is conscious.[3][11] Seek immediate medical attention.
Disposal Plan: Environmental Responsibility
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation: All waste contaminated with this compound, including empty containers, disposable PPE, and reaction byproducts, should be collected in a designated, labeled, and sealed hazardous waste container.
-
Disposal Route: Dispose of hazardous waste through a licensed and certified hazardous waste disposal contractor.[3][11][15] Follow all local, state, and federal regulations for chemical waste disposal. Do not dispose of down the drain or in regular trash.[3]
By adhering to these stringent safety protocols, researchers can confidently and safely handle this compound, ensuring both personal safety and the integrity of their scientific endeavors.
References
-
Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions. Retrieved from [Link]
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Thermo Fisher Scientific. (2018, October). Pyridine - Safety Data Sheet. Retrieved from [Link]
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Loba Chemie. (2023, December 6). Pyridine for HPLC / UV Spectroscopy - Safety Data Sheet. Retrieved from [Link]
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CHEMM. Personal Protective Equipment (PPE). Retrieved from [Link]
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PubChem. This compound. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment. Retrieved from [Link]
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SAMS Solutions. (2024, August 27). Protective Gear for Chemical Handling Must-Have Equipment. Retrieved from [Link]
-
Storemasta Blog. (2025, July 2). Examples of PPE for Various Dangerous Goods Classes. Retrieved from [Link]
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Centers for Disease Control and Prevention. (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs. Retrieved from [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
